M617 TFA
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYBRARNTYCYOT-OTTBQUPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H161N29O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M617 TFA: A Technical Guide to its Mechanism of Action as a Selective Galanin Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
M617 is a potent and selective peptide agonist for the Galanin Receptor 1 (GALR1), a G protein-coupled receptor implicated in a variety of physiological processes. This document provides a comprehensive technical overview of the mechanism of action of M617, presented with its trifluoroacetic acid (TFA) salt. It details the molecular interactions, downstream signaling pathways, and functional outcomes associated with GALR1 activation by M617. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and metabolic disease, providing foundational data and experimental context for future investigations into the therapeutic potential of M617 and other GALR1-targeting compounds.
Introduction
Galanin is a neuropeptide with a wide distribution throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological functions, including nociception, cognition, and metabolic regulation. These effects are mediated through three distinct G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. M617 is a synthetic peptide designed as a selective agonist for GALR1. The trifluoroacetic acid (TFA) salt of M617 is commonly used to improve the peptide's stability and solubility for research purposes. Understanding the precise mechanism of action of M617 is crucial for elucidating the specific roles of GALR1 in health and disease and for the development of targeted therapeutics.
Data Presentation
The following table summarizes the quantitative data available for M617 TFA, providing key parameters for its interaction with galanin receptors.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human GALR1 | 0.23 nM | Radioligand Competition Binding Assay | [1] |
| Binding Affinity (Ki) | Human GALR2 | 5.71 nM | Radioligand Competition Binding Assay | [1] |
Table 1: Binding Affinity of M617 for Human Galanin Receptors.
Signaling Pathways
Activation of GALR1 by M617 initiates a cascade of intracellular signaling events. The primary and context-specific pathways are detailed below.
Canonical Gαi/o-Mediated Pathway
GALR1 predominantly couples to inhibitory G proteins of the Gαi/o family. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is the canonical signaling pathway for GALR1 activation.
Caption: Canonical GALR1 signaling pathway initiated by M617.
Neuroprotective ERK/GSK-3β/TIP60 Pathway
In a rat model of subarachnoid hemorrhage (SAH), M617 has been shown to exert anti-apoptotic effects in neurons through the activation of the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase 3 beta (GSK-3β) pathway, leading to the downregulation of the Tat-interactive protein 60 (TIP60) and cleaved caspase-3.
Caption: M617-activated neuroprotective pathway in SAH.
Metabolic Akt/AS160/GLUT4 Pathway
Central administration of M617 in diabetic rats has been demonstrated to improve insulin sensitivity in skeletal muscle. This is achieved through the activation of the Akt/AS160 signaling cascade, which promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake.
Caption: M617-mediated metabolic pathway enhancing glucose uptake.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of M617. Specific parameters may require optimization depending on the experimental system.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of M617 for galanin receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human GALR1 or GALR2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-Galanin).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the M617 concentration.
-
Determine the IC50 value (the concentration of M617 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of M617 to inhibit adenylyl cyclase activity.
-
Cell Culture:
-
Culture cells expressing GALR1 (e.g., HEK293-GALR1).
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the M617 concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Sample Preparation:
-
Treat cells or animal tissues with this compound for the desired time points.
-
Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-AS160, AS160).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GALR1. Its high selectivity allows for the precise interrogation of GALR1-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers working with M617, facilitating further exploration of its therapeutic potential in areas such as neuroprotection and metabolic disorders. Future studies should aim to further delineate the downstream effectors of GALR1 activation by M617 and to evaluate its efficacy and safety in preclinical models of disease.
References
M617 TFA: A Selective Agonist of the Galanin Receptor 1 (GALR1) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M617 TFA is a potent and selective synthetic peptide agonist for the galanin receptor 1 (GALR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including nociception, mood regulation, and metabolism. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting GALR1.
Introduction to this compound and GALR1
Galanin is a neuropeptide that exerts its effects through three receptor subtypes: GALR1, GALR2, and GALR3. GALR1, the focus of this guide, is primarily coupled to inhibitory G proteins (Gi/o)[1][2]. Upon activation, GALR1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and can also activate the mitogen-activated protein kinase (MAPK) pathway[3][4]. The selective activation of GALR1 is a promising therapeutic strategy for conditions such as chronic pain, anxiety, and metabolic disorders[2].
This compound has emerged as a key pharmacological tool for studying the physiological roles of GALR1 due to its high selectivity for this receptor subtype over GALR2[5][6][7][8]. Its trifluoroacetic acid (TFA) salt form is a common preparation for synthetic peptides, ensuring stability and solubility.
Pharmacological Profile of this compound
The defining characteristic of this compound is its high binding affinity and selectivity for GALR1. This has been quantified through radioligand binding assays.
Table 1: Binding Affinity of this compound for Galanin Receptors
| Receptor | Ki (nM) | Reference |
| GALR1 | 0.23 | [5][6][7][8] |
| GALR2 | 5.71 | [5][6][7][8] |
Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Signaling Pathways Activated by this compound
As a selective GALR1 agonist, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to downstream effects on adenylyl cyclase and the MAPK cascade. Furthermore, central administration of M617 has been shown to influence metabolic pathways, specifically the Akt/AS160/GLUT4 signaling axis, which is crucial for glucose uptake in skeletal muscle.
Diagram 1: GALR1 Signaling Pathway Activated by this compound
Caption: this compound activation of GALR1 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for GALR1 and GALR2.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GALR1 or GALR2.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), a fixed concentration of radioligand (e.g., [125I]-galanin), and a range of concentrations of this compound.
-
For determining non-specific binding, a high concentration of unlabeled galanin is used in place of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
Diagram 3: GTPγS Binding Assay Workflow
Caption: Workflow for a [35S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing GALR1 as described in the radioligand binding assay protocol.
-
GTPγS Binding Assay:
-
In a 96-well plate, add assay buffer (containing MgCl2 and GDP), cell membranes, and varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Filtration and Measurement:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Diagram 4: cAMP Assay Workflow
Caption: Workflow for a cAMP inhibition assay.
Protocol:
-
Cell Culture: Plate cells expressing GALR1 in a 96-well plate and allow them to adhere overnight.
-
Assay Procedure:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Studies
Central administration of M617 has been shown to have significant effects on metabolic parameters in animal models of type 2 diabetes. One key study demonstrated that intracerebroventricular injection of M617 mitigates insulin resistance in the skeletal muscle of diabetic rats by enhancing GLUT4 translocation via the Akt/AS160/GLUT4 signaling pathway.
Table 2: In Vivo Effects of this compound in a Rat Model of Type 2 Diabetes
| Parameter | Effect of M617 Administration | Reference |
| Glucose Infusion Rate (in hyperinsulinemic euglycemic clamp) | Increased | |
| Plasma Insulin Concentration | Attenuated | |
| Plasma Glucose Concentration | Attenuated | |
| Skeletal Muscle GLUT4 mRNA Expression | Increased | |
| Skeletal Muscle GLUT4 Translocation | Increased | |
| Skeletal Muscle Phosphorylated Akt Levels | Increased | |
| Skeletal Muscle Phosphorylated AS160 Levels | Increased |
Conclusion
This compound is a highly selective and potent agonist of GALR1, making it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor. Its ability to modulate key signaling pathways, including the Gi/o-cAMP and MAPK pathways, as well as its demonstrated in vivo efficacy in a model of type 2 diabetes, highlights its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and the development of novel GALR1-targeted therapeutics.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The Rab GTPase-activating protein AS160 integrates Akt, protein kinase C, and AMP-activated protein kinase signals regulating GLUT4 traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
M617 TFA: A Comprehensive Technical Guide to its Biological Functions and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
M617 TFA is a potent and selective agonist for the galanin receptor 1 (GAL1), a G-protein coupled receptor implicated in a variety of physiological processes. This document provides an in-depth technical overview of the biological functions of this compound, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key studies. Detailed experimental protocols are provided to enable the replication and further investigation of its effects.
Introduction
This compound is a synthetic peptide analog of galanin, engineered for high selectivity towards the GAL1 receptor subtype. Its trifluoroacetate (TFA) salt form ensures stability and solubility for research applications. The primary biological activities of this compound revolve around its ability to modulate cellular signaling cascades upon binding to GAL1, leading to downstream effects on glucose metabolism, neuronal function, and inflammatory processes.
Core Biological Functions and Mechanism of Action
This compound exerts its biological effects primarily through the activation of the galanin receptor 1 (GAL1). GAL1 is a member of the G-protein coupled receptor family, and its activation by this compound initiates a cascade of intracellular signaling events.
Receptor Binding Affinity
This compound demonstrates high and selective affinity for the GAL1 receptor. Quantitative binding assays have determined its dissociation constant (Ki) for GAL1 to be significantly lower than for the GAL2 receptor, indicating its utility as a selective tool for studying GAL1-mediated effects.
Table 1: this compound Receptor Binding Affinity [1]
| Receptor | Ki (nM) |
| Galanin Receptor 1 (GAL1) | 0.23 |
| Galanin Receptor 2 (GAL2) | 5.71 |
Modulation of Glucose Metabolism
A key biological function of this compound is its role in regulating glucose homeostasis, particularly in the context of insulin resistance. Central administration of this compound has been shown to enhance glucose uptake in peripheral tissues.
-
Increased GLUT4 Expression and Translocation: this compound, acting through central GAL1 receptors, promotes the expression and translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in both cardiac and skeletal muscle of type 2 diabetic rats.[2][3] This leads to increased glucose uptake from the bloodstream into these tissues, thereby improving insulin sensitivity.
Neuromodulatory Effects
This compound is also implicated in the modulation of neuronal pathways, particularly those related to chronic pain and depression.
-
Regulation of Pain and Depression Comorbidity: In studies investigating the comorbidity of chronic pain and depression, this compound has been used as a tool to probe the role of GAL1 in the paraventricular thalamus.[4]
Signaling Pathways
The activation of GAL1 by this compound triggers specific intracellular signaling cascades. These pathways are primarily mediated by inhibitory G-proteins (Gi/o).
Akt/AS160/GLUT4 Pathway in Skeletal Muscle
In skeletal muscle, the central administration of this compound has been demonstrated to mitigate insulin resistance by activating the Akt/AS160/GLUT4 signaling pathway.[3] This leads to the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose uptake.
References
M617 TFA: A Technical Guide to a Selective Galanin Receptor 1 Agonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of M617 Trifluoroacetate (TFA), a potent and selective peptide agonist for the Galanin Receptor 1 (GAL1). M617 has emerged as a critical tool in neuroscience research, enabling detailed investigation into the physiological and pathophysiological roles of the GAL1 signaling pathway in the central nervous system. This document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols from published studies, and provides visualizations of relevant pathways and workflows.
The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility. However, researchers should be aware that TFA counter-ions can have independent biological effects and appropriate controls are recommended in sensitive experimental paradigms.
Core Mechanism of Action
M617 is a synthetic peptide, specifically Galanin(1-13)-Gln¹⁴-bradykinin(2-9)amide, that functions as a high-affinity selective agonist for the GAL1 receptor, a G-protein coupled receptor (GPCR). Upon binding, M617 activates the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades. This activation has been shown to influence a variety of neurological processes, including nociception (pain modulation), neuroprotection, and regulation of appetite.[1][2][3]
Signaling Pathway of M617 at the GAL1 Receptor
The following diagram illustrates the canonical signaling pathway initiated by M617 binding to the GAL1 receptor.
Quantitative Data Summary
M617's selectivity for the GAL1 receptor over the GAL2 receptor is a key feature, allowing for targeted studies. The following table summarizes the binding affinity data.
| Parameter | Receptor | Value | Species | Source(s) |
| Ki (Binding Affinity) | GAL1 | 0.23 nM | Rat | [1][4] |
| Ki (Binding Affinity) | GAL2 | 5.71 nM | Rat | [1][4] |
Note: Ki is the inhibition constant, representing the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Key Applications and Experimental Protocols in Neuroscience
M617 TFA has been utilized in several key areas of neuroscience research, primarily in rodent models. Detailed protocols derived from published literature are provided below.
Modulation of Nociception (Pain)
M617 has been shown to produce antinociceptive (pain-reducing) effects when administered directly into specific brain regions, such as the central nucleus of the amygdala (CeA).[2]
Experimental Protocol: Intra-CeA Microinjection for Antinociception in Rats [2]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., sodium pentobarbital).
-
Secure the animal in a stereotaxic apparatus.
-
Implant a stainless steel guide cannula aimed at the central nucleus of the amygdala (CeA).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to desired concentrations (e.g., 0.1 nmol, 0.5 nmol, 1 nmol per injection volume).
-
Following a recovery period, gently restrain the conscious rat.
-
Inject the M617 solution into the CeA via a microinjection syringe connected to an internal cannula that extends beyond the guide cannula.
-
Administer the injection over a period of 1-2 minutes to ensure proper diffusion.
-
-
Behavioral Testing:
-
Measure nociceptive thresholds using standardized tests such as the hot-plate test (for thermal pain) or the von Frey filament test (for mechanical pain).
-
Record the hindpaw withdrawal latency (HWL) at baseline (pre-injection) and at set time points post-injection.
-
-
Data Analysis:
-
Analyze the change in HWL from baseline to determine the dose-dependent antinociceptive effects of M617.
-
Neuroprotection After Subarachnoid Hemorrhage (SAH)
Activation of GAL1 by M617 has been demonstrated to reduce neuronal apoptosis and improve neurological outcomes following experimentally induced subarachnoid hemorrhage (SAH).[3][5]
Experimental Protocol: Intranasal M617 for Neuroprotection in a Rat SAH Model [5]
-
Animal Model: Adult male Sprague-Dawley rats.
-
SAH Induction:
-
Induce SAH using a standard model, such as the endovascular perforation method.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in sterile saline.
-
At 1 hour post-SAH induction, administer M617 intranasally. This route allows for direct nose-to-brain delivery.
-
Hold the rat in a supine position and apply small droplets of the M617 solution to each nostril, allowing time for inhalation between drops.
-
-
Outcome Assessments:
-
Short-Term Neurological Deficits: Evaluate neurological function at 24 hours post-SAH using a standardized scoring system.
-
Long-Term Cognitive Function: Conduct behavioral tests such as the Morris water maze at a later time point (e.g., 21-25 days post-SAH) to assess spatial learning and memory.
-
Molecular Analysis: At 24 hours post-SAH, euthanize a subset of animals. Harvest brain tissue for Western blot or immunohistochemistry to quantify markers of apoptosis (e.g., cleaved caspase-3) and signaling proteins (e.g., p-ERK, p-GSK-3β).[3]
-
-
Data Analysis:
-
Compare neurological scores, behavioral test performance, and protein expression levels between M617-treated, vehicle-treated, and sham-operated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of M617 in a preclinical model of brain injury.
Conclusion
This compound is a highly selective and potent GAL1 receptor agonist that serves as an invaluable pharmacological tool for neuroscience research. Its utility has been demonstrated in elucidating the role of GAL1 signaling in pain modulation, neuroprotection against apoptotic insults, and other central nervous system functions. The detailed protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design and execute rigorous studies aimed at further understanding the therapeutic potential of targeting the galanin system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Antinociceptive effects induced by injection of the galanin receptor 1 agonist M617 into central nucleus of amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
M617 TFA: A Selective Galanin Receptor 1 Agonist for Appetite Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: M617 Trifluoroacetate (TFA) is a synthetic peptide analog that acts as a selective and potent agonist for the galanin receptor subtype 1 (GALR1). Emerging research has highlighted the critical role of the galanin system, particularly GALR1, in the central regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of M617 TFA, including its biochemical properties, mechanism of action, and its demonstrated effects on appetite regulation, with a focus on the underlying experimental data and signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Species | Reference |
| Galanin Receptor 1 (GALR1) | This compound | 0.23 | Human | [1] |
| Galanin Receptor 2 (GALR2) | This compound | 5.71 | Human | [1] |
Table 2: In Vivo Efficacy of this compound on Food Intake
| Animal Model | Administration Route | Dose | Effect on Food Intake | Reference |
| Rat | Intracerebroventricular (i.c.v.) | Dose-dependent | Stimulation of food uptake | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively binding to and activating GALR1, a G-protein coupled receptor (GPCR). In the context of appetite regulation, GALR1 is predominantly expressed in key hypothalamic nuclei involved in energy balance, including the paraventricular nucleus (PVN), arcuate nucleus (ARC), and lateral hypothalamus (LH).
Activation of GALR1 in these regions by an agonist like this compound is known to stimulate food intake, with a particular preference for dietary fats. The downstream signaling cascade of GALR1 activation in hypothalamic neurons is complex and can involve multiple pathways. A primary mechanism involves the coupling of GALR1 to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This signaling cascade ultimately influences the activity of orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal circuits.
Caption: GALR1 signaling pathway in appetite regulation.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human galanin receptors 1 and 2.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from cell lines stably expressing either human GALR1 or human GALR2.
-
Radioligand: [125I]-porcine galanin was used as the radioligand.
-
Competition Binding: Membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: The incubation was carried out at a specified temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of centrally administered this compound on food consumption in rats.
Methodology:
-
Animals: Adult male rats were used for the study.
-
Cannula Implantation: Rats were surgically implanted with a guide cannula targeting a lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections. Animals were allowed to recover from surgery before the experiment.
-
Housing and Acclimation: Rats were individually housed and acclimated to the experimental conditions, including handling and mock injections.
-
Drug Administration: this compound was dissolved in an appropriate vehicle (e.g., artificial cerebrospinal fluid) and administered via i.c.v. injection at various doses. A vehicle control group was also included.
-
Food Intake Measurement: Immediately following the injection, pre-weighed food was provided to the rats. Food intake was measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each dose group was compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
Caption: Workflow for in vivo food intake study.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GALR1 in appetite regulation and related metabolic disorders. Its high selectivity and potent agonist activity make it a suitable candidate for preclinical studies aimed at exploring the therapeutic potential of targeting the galanin system for the treatment of obesity and other eating disorders. Further research is warranted to fully elucidate the long-term effects and safety profile of this compound and to explore its potential in more complex models of metabolic disease.
References
In-depth Technical Guide: M617 TFA in Diabetes and Metabolic Research
A comprehensive overview of the current research landscape for M617 TFA, including its proposed mechanism of action, signaling pathways, and relevant experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Initial Research Findings:
Following a comprehensive search of scientific literature and public databases, no specific molecule or therapeutic agent designated as "this compound" has been identified in the context of diabetes and metabolic research. The search results predominantly returned information on the broader category of Trans Fatty Acids (TFA) and their impact on metabolic health.
It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misnomer. Without specific information on the chemical structure or biological target of a compound named "this compound," it is not possible to provide a detailed technical guide as requested.
The following sections on Trans Fatty Acids are provided for informational purposes, as this was the primary subject identified in the search results.
Trans Fatty Acids (TFA) and Metabolic Health: A General Overview
Trans fatty acids are a type of unsaturated fatty acid with at least one double bond in the trans configuration. They can be categorized into two main types: industrially-produced TFAs (i-TFAs) and naturally occurring ruminant TFAs (r-TFAs).
Key Findings from Research on TFAs:
-
Cardiovascular Disease: A significant body of evidence has linked the consumption of i-TFAs to an increased risk of cardiovascular disease.[1] Adverse effects on lipid profiles (increased LDL, decreased HDL), pro-inflammatory responses, and endothelial dysfunction have been consistently observed.[1]
-
Insulin Sensitivity and Diabetes: The relationship between TFA consumption and type 2 diabetes (T2D) is an active area of investigation. Some studies suggest that TFAs may worsen insulin sensitivity, particularly in individuals already at risk for insulin resistance.[1][2] However, findings from various studies, including large prospective cohort analyses, have not always been consistent, with some showing no significant association or even inverse associations for certain TFA biomarkers with T2D risk.[3][4]
-
Cellular Mechanisms: Research suggests that TFAs may exert their metabolic effects through various signaling pathways. One study in male rats indicated that TFA-induced vascular injury might be mediated through the Sirt1-Ppargc1a-Nfe2l2 signaling pathway, leading to mitochondrial damage and apoptosis.[5]
Quantitative Data on Trans Fatty Acids and Type 2 Diabetes Risk
The following table summarizes findings from a pooled analysis of 12 prospective cohort studies investigating the association between circulating TFA biomarkers and the incidence of Type 2 Diabetes.
| Biomarker | Relative Risk (RR) per interquintile range | 95% Confidence Interval (CI) |
| trans-16:1n-9 | 0.81 | 0.67–0.99 |
| Total trans-18:1 | 0.86 | 0.75–0.99 |
| Total trans-18:2 | 0.84 | 0.74–0.96 |
| trans/trans-18:2 | 1.09 | 0.94–1.25 |
| cis/trans-18:2 | 0.89 | 0.73–1.07 |
| trans/cis-18:2 | 0.87 | 0.73–1.03 |
Data from a pooled analysis of 12 prospective cohort studies.[4]
Experimental Protocols
Due to the lack of specific information on "this compound," detailed experimental protocols for this compound cannot be provided. The methodologies used in the broader research on Trans Fatty Acids are diverse and depend on the specific research question. Common experimental approaches include:
-
Human Intervention Studies: Controlled feeding trials where participants' diets are supplemented with specific types of TFAs to assess the impact on metabolic markers.
-
Prospective Cohort Studies: Long-term observational studies that track the dietary intake and health outcomes of large populations over time.[3][4]
-
Animal Models: Studies using rodents or other animal models to investigate the physiological and cellular effects of TFA consumption under controlled laboratory conditions.[5]
-
In Vitro Studies: Cell-based assays to explore the molecular mechanisms by which TFAs influence cellular processes such as inflammation, insulin signaling, and lipid metabolism.
Signaling Pathways
As no information is available for "this compound," a specific signaling pathway diagram cannot be generated. However, based on the literature for general Trans Fatty Acids, a hypothetical pathway for TFA-induced vascular injury is presented below.
Caption: Hypothetical signaling pathway for TFA-induced vascular injury.
Conclusion
While a detailed analysis of "this compound" is not possible due to the absence of specific information in the public domain, the broader research on Trans Fatty Acids highlights their complex and often detrimental role in metabolic health. Further research is needed to elucidate the precise mechanisms by which different TFA isomers impact insulin sensitivity and the risk of type 2 diabetes.
To enable a comprehensive report on "this compound," please provide additional information, such as its chemical structure, target, or any associated publications.
References
- 1. Health effects of trans-fatty acids: experimental and observational evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. research.vu.nl [research.vu.nl]
- 4. Trans fatty acid biomarkers and incident type 2 diabetes: pooled analysis of 12 prospective cohort studies in the Fatty Acids and Outcomes Research Consortium (FORCE) [repository.cam.ac.uk]
- 5. Trans-Fatty Acids (TFA) Induced Vascular Injury Through the Regulation of the Sirt1-Ppargc1a-Nfe2l2 Signaling Pathway in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardiovascular Profile of M617 TFA: A Technical Overview
The identity of the specific compound "M617 TFA" remains elusive in publicly accessible scientific literature and drug development databases. Extensive searches for a cardiovascular agent with this designation have not yielded a definitive match. The "M617" identifier is associated with an imprint on a generic version of Levetiracetam, an anti-epileptic medication. However, it is crucial to note that this association is not confirmed to be the subject of the user's request, and "M617" could represent an internal, preclinical, or discontinued compound code.
Furthermore, "TFA" in a pharmaceutical context typically refers to trifluoroacetic acid, a salt former used in the synthesis and purification of peptides and other drug molecules. The cardiovascular effects of a drug substance are inherent to the active pharmacological ingredient, not the TFA salt, which is generally considered to have low toxicity.
Given the ambiguity surrounding the identity of "this compound," this guide will proceed by outlining a hypothetical framework for assessing the cardiovascular effects of a novel chemical entity, which would be the standard approach for a compound like "this compound" in a research and development setting. This will serve as a template for the kind of in-depth technical guide requested, while clearly acknowledging the current information gap regarding a specific "this compound."
Hypothetical Framework for Cardiovascular Safety Assessment
A comprehensive evaluation of the cardiovascular effects of any new investigational drug, herein referred to as "M617," would involve a tiered approach, from preclinical in vitro and in vivo studies to rigorous clinical trials in humans.
Preclinical Evaluation
Table 1: Key Preclinical Cardiovascular Safety Studies
| Assay Type | Experimental System | Key Parameters Measured | Purpose |
| hERG Channel Assay | Human embryonic kidney (HEK) cells expressing the hERG channel | IC50 (concentration causing 50% inhibition) | To assess the potential for QT interval prolongation and risk of Torsades de Pointes (TdP). |
| Comprehensive in vitro Proarrhythmia Assay (CiPA) | Multiple human ion channel assays and in silico modeling | Effects on multiple cardiac ion channels (e.g., Nav1.5, Cav1.2) | To provide a more integrated assessment of proarrhythmic risk beyond hERG alone. |
| Isolated Langendorff Heart | Isolated perfused hearts (e.g., rabbit, guinea pig) | Heart rate, contractile force, coronary flow, electrocardiogram (ECG) parameters | To evaluate direct effects on cardiac function and electrophysiology in an ex vivo model. |
| Telemetry in Conscious Animals | Large animals (e.g., dogs, non-human primates) instrumented with telemetry devices | Continuous monitoring of ECG, blood pressure, and heart rate | To assess cardiovascular dynamics in a conscious, unrestrained state over time. |
| Cardiovascular Safety Pharmacology Studies | Anesthetized or conscious animals | Blood pressure, heart rate, ECG, respiratory rate | To identify potential adverse effects on the cardiovascular system as part of regulatory submission requirements. |
In Vitro hERG Assay Protocol:
-
Cell Culture: HEK293 cells stably expressing the hERG potassium channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG current.
-
Drug Application: "M617" is applied at a range of concentrations to determine a concentration-response curve and the IC50 value.
-
Data Analysis: The inhibitory effect of "M617" on the hERG current is quantified and compared to a positive control (e.g., dofetilide).
In Vivo Telemetry Study Protocol:
-
Animal Model: Beagle dogs are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Acclimatization: Animals are allowed a recovery and acclimatization period post-surgery.
-
Dosing: A single or repeated dose of "M617" is administered, typically via the intended clinical route.
-
Data Collection: Continuous ECG, blood pressure, and heart rate data are collected for a specified period before and after dosing.
-
Data Analysis: Time-matched data are analyzed to assess changes in parameters such as QT interval, QRS duration, PR interval, heart rate, and blood pressure.
Clinical Evaluation
Should a compound progress to clinical trials, the assessment of cardiovascular safety becomes paramount.
Table 2: Clinical Cardiovascular Safety Assessments
| Phase of Trial | Methodology | Key Endpoints |
| Phase I | Thorough QT/QTc Study (TQT) or intensive ECG monitoring in first-in-human studies | Change from baseline in QTc interval, relationship between drug concentration and QTc |
| Phase II & III | Routine ECG monitoring, blood pressure and heart rate measurements, adjudication of cardiovascular adverse events | Incidence of predefined cardiovascular events (e.g., myocardial infarction, stroke, arrhythmias), changes in vital signs and ECG parameters over time |
| Post-Marketing | Spontaneous adverse event reporting, observational studies | Long-term cardiovascular safety signals |
Thorough QT/QTc Study Protocol:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel group study in healthy volunteers.
-
Dosing: Subjects receive a therapeutic and a supratherapeutic dose of "M617," placebo, and a positive control (e.g., moxifloxacin).
-
ECG Collection: Time-matched 12-lead ECGs are collected at baseline and at multiple time points after dosing.
-
Pharmacokinetics: Blood samples are collected to determine the plasma concentration of "M617" at each ECG time point.
-
Data Analysis: The relationship between the change in QTc from baseline and the plasma concentration of "M617" is modeled.
Signaling Pathways and Workflows
Visualizing the complex interactions and processes involved in cardiovascular safety assessment is crucial for a clear understanding.
An In-depth Technical Guide to the Core Downstream Signaling Pathways of the JAK2 V617F Mutation
A Note on Terminology: The topic specified "M617 TFA." Following a comprehensive review of scientific literature, it is highly probable that this is a typographical error and the intended subject is the well-documented JAK2 V617F mutation . This guide will proceed under that assumption. The JAK2 V617F mutation is a significant driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This mutation leads to the constitutive activation of the JAK2 tyrosine kinase, which in turn aberrantly activates several downstream signaling pathways crucial for cell growth, proliferation, and survival.
This technical guide provides a detailed overview of the core downstream signaling pathways affected by the JAK2 V617F mutation, presents quantitative data from relevant studies, outlines detailed experimental protocols for key assays, and visualizes the signaling cascades using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals working in hematology and oncology.
Core Downstream Signaling Pathways
The constitutive activation of JAK2 by the V617F mutation leads to the dysregulation of three primary signaling pathways:
-
The JAK/STAT Pathway: This is the most direct downstream pathway of JAK2. The JAK2 V617F mutant constitutively phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[1][2][3] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and apoptosis resistance.[1]
-
The PI3K/Akt/mTOR Pathway: Phosphatidylinositol 3-kinase (PI3K) and its downstream effectors, Akt and mTOR, are also activated by JAK2 V617F. This pathway is critical for cell survival, growth, and proliferation.
-
The Ras/MEK/ERK (MAPK) Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another key cascade activated by the JAK2 V617F mutant. This pathway plays a crucial role in regulating cell proliferation and differentiation.
Quantitative Data on Signaling Pathway Activation
The following tables summarize quantitative data on the impact of the JAK2 V617F mutation on its downstream signaling pathways.
Table 1: Gene Expression Changes in JAK2 V617F+ Cells
| Gene | Fold Change in JAK2V617F+ vs. JAK2wt+ Compartment | Reference |
| c-MYC | 5.9 | [4] |
| JAK2 | 3.85 | [4] |
| STAT5A | 2.78 | [4] |
| STAT5B | 4.87 | [4] |
Table 2: Phosphorylation and Nuclear Localization Changes
| Protein/Event | Observation | Reference |
| JAK2 V617F Autophosphorylation | >20-fold hyperphosphorylation compared to wild-type JAK2 | [5] |
| STAT1 and STAT5a Nuclear Localization | Marked increase in nuclear localization in cells expressing JAK2 mutants | [6] |
| STAT5 and ERK1/2 Phosphorylation | Marked decrease upon siRNA-mediated knockdown of JAK2 V617F | [7] |
Table 3: Effects on Cell Proliferation
| Cell Line Context | Observation | Reference |
| K562 cells with JAK2 V617F | Significant increase in proliferation rate (doubling time of ~1.5-2.2 days vs. 2.4 days for wild-type) | [8] |
| Ba/F3 cells with JAK2 V617F | Cytokine-independent growth | [1] |
Table 4: IC50 Values of JAK Inhibitors on STAT Phosphorylation
| Inhibitor | Target Pathway Component | IC50 (nmol/L) | Cell Context | Reference |
| Ruxolitinib | STAT1 phosphorylation | <10 - 100 | CD4+ T cells stimulated with IFN-β | [9] |
| Tofacitinib | STAT1 phosphorylation | <10 - 100 | CD4+ T cells stimulated with IFN-β | [9] |
| Tofacitinib | STAT3 phosphorylation | ~10 - 100 | CD4+ T cells stimulated with IL-21 | [9] |
| Tofacitinib | JAK2 (V617F) binding | 70.21 | HEK293 cells expressing NanoLuc-JAK2 (V617F) | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of JAK2 V617F signaling are provided below.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of JAK2, STAT5, and ERK1/2.
-
Cell Lysis:
-
Culture cells (e.g., HEL, Ba/F3-EpoR-JAK2 V617F) to the desired density.
-
For experiments involving cytokine stimulation, starve cells in a serum-free medium for 4-6 hours, then stimulate with the appropriate cytokine (e.g., Epo) for 20 minutes at 37°C.[11]
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1x NP40 lysis buffer supplemented with protease and phosphatase inhibitors (e.g., orthovanadate, PMSF).[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-JAK2 (Tyr1007/1008), anti-phospho-STAT5, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
To control for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins of interest (e.g., total JAK2, total STAT5, total ERK1/2) or a housekeeping protein like β-actin.
-
STAT5 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT5.
-
Cell Transfection:
-
One day before transfection, seed HEK293 cells in a 96-well plate.
-
Co-transfect cells with a STAT5-responsive firefly luciferase reporter vector, a constitutively expressing Renilla luciferase vector (for normalization), and the JAK2 V617F expression vector using a suitable transfection reagent.[11][12]
-
-
Cell Treatment (Optional):
-
After 24 hours of transfection, treat the cells with inhibitors or other compounds of interest for an additional 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Perform a dual-luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Measure firefly luciferase activity, which corresponds to STAT5 transcriptional activity.
-
Measure Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
Normalize the results to the control group to determine the fold change in STAT5 activity.[11]
-
In Vitro Kinase Assay for JAK2 V617F
This assay directly measures the enzymatic activity of the JAK2 V617F kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[13]
-
Dilute the purified recombinant JAK2 V617F enzyme and the substrate (e.g., a biotinylated peptide) in the kinase reaction buffer.
-
Prepare a serial dilution of ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate solution.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 1 hour at room temperature.[13]
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a detection solution containing a terbium-labeled anti-phosphopeptide antibody (for TR-FRET based assays).[13]
-
Incubate for 1 hour at room temperature.
-
Read the plate on a suitable plate reader to measure the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the ATP concentration to determine the Km,app for ATP.
-
For inhibitor studies, perform the assay at a fixed ATP concentration (at or near the Km,app) with a serial dilution of the inhibitor to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams illustrate the core downstream signaling pathways activated by the JAK2 V617F mutation.
References
- 1. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Proteomic analysis of JAK2V617F-induced changes identifies potential new combinatorial therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Uncoupling JAK2 V617F activation from cytokine-induced signalling by modulation of JH2 αC helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Activation of Galanin Receptor 1 (GALR1) by M617 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the activation of Galanin Receptor 1 (GALR1) by the selective agonist M617 TFA. This compound is a chimeric peptide that demonstrates high affinity and selectivity for GALR1, a G protein-coupled receptor implicated in a variety of physiological processes, including pain modulation, neuroprotection, and metabolic regulation. This document details the binding characteristics of this compound, its downstream signaling cascades, and provides established experimental protocols for the assessment of its activity. Quantitative data are presented in a clear, tabular format, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding and application in a research and drug development context.
Introduction to this compound and GALR1
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. GALR1, the focus of this guide, is predominantly coupled to inhibitory G proteins (Gi/o)[1]. Upon activation, GALR1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This primary signaling pathway modulates a variety of cellular responses.
This compound is a selective GALR1 agonist, demonstrating significantly higher binding affinity for GALR1 compared to GALR2[2][3]. Its ability to selectively activate GALR1 makes it a valuable tool for elucidating the specific physiological roles of this receptor subtype and for exploring its therapeutic potential.
Quantitative Data: this compound Interaction with Galanin Receptors
The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound at galanin receptors.
Table 1: Binding Affinity of this compound for Galanin Receptors
| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| GALR1 | This compound | 0.23 | Human | Radioligand Binding Assay | [2] |
| GALR2 | This compound | 5.71 | Human | Radioligand Binding Assay | [2] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (nM) | Cell/Tissue System | Reference |
| Inhibition of Voltage-Dependent Calcium Channels | IC₅₀ | 678 | Rat Nucleus Tractus Solitarius Neurons | [4] |
Signaling Pathways Activated by this compound at GALR1
Activation of GALR1 by this compound initiates two primary downstream signaling cascades:
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
This is the canonical signaling pathway for GALR1. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Several studies have demonstrated that GALR1 activation can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is often associated with neuroprotective effects[5][6].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for GALR1.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing GALR1.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-galanin) and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing GALR1 in a suitable multi-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to induce cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the IC₅₀ or EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK pathway by this compound.
Methodology:
-
Cell Treatment: Plate and serum-starve cells expressing GALR1. Treat the cells with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal (by stripping and re-probing the membrane) or a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a potent and selective agonist of GALR1, primarily signaling through the Gαi/o pathway to inhibit cAMP production and also capable of activating the ERK/MAPK pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the pharmacology of this compound and the therapeutic potential of targeting GALR1. Further studies to determine the direct potency of this compound in functional assays such as cAMP inhibition and ERK phosphorylation will be valuable in further characterizing this important research tool.
References
- 1. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to M617 Trifluoroacetate Salt: A Selective Galanin Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
M617 trifluoroacetate salt is a chimeric peptide that has emerged as a potent and selective agonist for the Galanin Receptor 1 (GalR1). This technical guide provides a comprehensive overview of M617, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a compilation of its known binding affinities. This document is intended to serve as a valuable resource for researchers investigating the galanin system and its therapeutic potential.
Introduction
M617 is a synthetic chimeric peptide, identified as Galanin(1-13)-Gln14-bradykinin(2-9)amide.[1] It is a valuable tool for studying the physiological and pathological roles of the GalR1 receptor, which is implicated in a variety of processes including pain modulation, neuroprotection, and metabolic regulation. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification processes.[2][3] While the TFA counter-ion is generally considered inert, it is important for researchers to be aware of its presence and potential, albeit rare, effects in biological assays.
Physicochemical Properties
M617 trifluoroacetate salt is typically supplied as a white to beige powder with a purity of ≥95% as determined by HPLC.[1]
| Property | Value | Reference |
| Synonym | Galanin(1-13)-Gln14-bradykinin(2-9)amide trifluoroacetate salt | [1] |
| Molecular Formula (Free Base) | C₁₁₂H₁₆₁N₂₉O₂₈ | |
| Molecular Weight (Free Base) | 2361.65 g/mol | |
| Appearance | White to beige powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | -20°C |
Mechanism of Action and Signaling Pathway
M617 acts as a selective agonist at the Galanin Receptor 1 (GalR1), a G-protein coupled receptor (GPCR). Upon binding, M617 activates GalR1, which is primarily coupled to inhibitory G-proteins of the Gi/o family. This activation initiates a downstream signaling cascade with several key effects:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5]
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: GalR1 activation can also lead to the stimulation of the MAPK/ERK pathway, which is involved in regulating cellular processes like proliferation, differentiation, and survival.[6]
The trifluoroacetate counter-ion itself has been shown in some studies to have biological effects, such as acting as an allosteric modulator at the glycine receptor, though this is distinct from the primary action of M617.
GalR1 Signaling Pathway Diagram
References
- 1. M617 trifluoroacetate salt ≥95% (HPLC) | 860790-38-1 [sigmaaldrich.com]
- 2. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of M617 TFA
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of M617 TFA, a selective galanin receptor 1 (GALR1) agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of this potent and selective research compound.
Discovery and Rationale
M617 is a chimeric peptide developed to achieve high affinity and selectivity for the galanin receptor subtype 1 (GALR1).[1] Its design is based on the N-terminal fragment of galanin (1-13), which is crucial for receptor interaction, fused with a fragment of bradykinin (2-9) at the C-terminus, with a Gln14 linker.[1][2] This novel combination resulted in a ligand with significantly higher affinity for GALR1 over GALR2, making it a valuable tool for elucidating the specific physiological roles of GALR1.[1][3] The trifluoroacetate (TFA) salt form is a common result of the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[4]
Physicochemical Properties
M617 is a synthetic peptide with the following properties:
| Property | Value |
| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 |
| Alternative Name | Galanin(1-13)-Gln14-bradykinin(2-9)amide |
| Molecular Formula | C112H161N29O28 |
| Molecular Weight | 2361.68 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water to 1 mg/ml |
| Storage | Store at -20°C |
Table 1: Physicochemical properties of M617.
Mechanism of Action: GALR1 Signaling
M617 exerts its effects by selectively binding to and activating GALR1, a G protein-coupled receptor (GPCR).[1][5] GALR1 is primarily coupled to inhibitory G proteins (Gi/o).[5][6] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7][8] Additionally, GALR1 activation can lead to the modulation of other signaling pathways, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated Ca2+ channels, as well as the stimulation of the MAPK/ERK pathway.[8]
Figure 1: Simplified GALR1 signaling pathway activated by M617.
Pharmacological Data
Receptor Binding Affinity and Selectivity
M617 exhibits a high affinity for human GALR1 and a 25-fold selectivity over human GALR2.[1]
| Receptor | Ki (nM) |
| hGalR1 | 0.23 ± 0.12 |
| hGalR2 | 5.71 ± 1.28 |
Table 2: Binding affinities (Ki) of M617 for human galanin receptors.[1]
In Vitro Functional Activity
Functional assays in cultured cells confirmed the agonistic activity of M617 at GALR1.
| Assay | Effect of M617 |
| Forskolin-stimulated cAMP formation | 57% inhibition |
| Inositol phosphate (IP) accumulation | 5-fold increase |
Table 3: In vitro functional activity of M617.[1]
In Vivo Preclinical Studies
In vivo studies in rats have demonstrated various physiological effects of centrally administered M617, highlighting its potential as a research tool.
-
Feeding Behavior: Intracerebroventricular (i.c.v.) administration of M617 dose-dependently stimulated food intake in rats.[1]
-
Pain Modulation: M617 has been shown to reduce capsaicin-induced inflammatory pain.[3]
-
Glucose Metabolism: Central injection of M617 in type 2 diabetic rats was found to facilitate GLUT4 expression and enhance GLUT4 content in cardiac muscle, suggesting a role in improving insulin sensitivity.[9][10] It was also shown to attenuate skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway.[11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound
The following is a generalized protocol for the synthesis and purification of M617, based on standard Fmoc/tBu solid-phase peptide synthesis methodology.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the M617 sequence. Use a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Monitor the coupling reaction for completion using a ninhydrin test.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. Use a cleavage cocktail typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and cleavage byproducts.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA). Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure peptide, freeze, and lyophilize to obtain the final this compound product as a white fluffy powder.
-
Quality Control: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Radioligand Binding Assay
This protocol is to determine the binding affinity of M617 for GALR1 and GALR2.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human GALR1 or GALR2.
-
Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) with the cell membranes in the presence of increasing concentrations of unlabeled M617.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the M617 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of M617 to inhibit adenylyl cyclase activity.
-
Cell Culture: Plate cells expressing GALR1 in a suitable culture plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of M617.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the M617 concentration to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Evaluation of M617 on GLUT4 Expression
The following workflow outlines the key steps in assessing the effect of central M617 administration on cardiac muscle GLUT4 expression in a diabetic rat model.
Figure 2: Experimental workflow for evaluating the effect of M617 on GLUT4 expression.
Logical Progression of M617 Development
The development of M617 followed a logical path from initial concept to preclinical validation.
Figure 3: Logical flow in the discovery and development of M617.
Conclusion
This compound is a well-characterized, potent, and selective GALR1 agonist that has proven to be an invaluable tool for investigating the physiological and pathophysiological roles of the galanin system. Its chimeric peptide nature confers high affinity and selectivity, enabling researchers to dissect the specific functions of GALR1 in various biological processes, including appetite regulation, nociception, and glucose homeostasis. The detailed information provided in this technical guide serves as a comprehensive resource for scientists utilizing or planning to utilize M617 in their research endeavors.
References
- 1. A galanin receptor subtype 1 specific agonist [diva-portal.org]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Central injection of GALR1 agonist M617 attenuates diabetic rat skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: M617 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of M617, a selective Galanin Receptor 1 (GalR1) agonist, in cell culture experiments. Particular attention is given to the presence of Trifluoroacetic Acid (TFA) as a counter-ion in commercially available M617 and its potential impact on experimental outcomes.
Introduction
M617 is a synthetic peptide agonist selective for the Galanin Receptor 1 (GalR1). Activation of GalR1 by M617 has been shown to attenuate neuronal apoptosis through the ERK/GSK-3β/TIP60 signaling pathway, making it a valuable tool for neuroprotection and related research.[1][2][3][4] However, synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. It is crucial to recognize that TFA can exhibit cytotoxic effects and inhibit cell proliferation, even at nanomolar concentrations, which can confound experimental results.[5][6][7] Therefore, for sensitive cell-based assays, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl).[1][8]
Data Presentation
Recommended M617 Concentration Ranges for Cell Culture
The optimal concentration of M617 will vary depending on the cell type, cell density, and the specific biological question being investigated. The following table summarizes concentrations used in relevant literature.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Murine Subventricular Zone (SVZ) Cells | 10 nM - 2 µM | Promotion of neuronal differentiation | [9] |
| Primary Cultured Rat Cortical Neurons | 1 nM - 10 µM (using Galanin) | Neuroprotection against shear stress | [10] |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Potential Effects of TFA on Cell Culture
| TFA Concentration | Observed Effect | Cell Types Affected | Reference |
| 10 nM - 100 nM | Reduced cell number and thymidine incorporation | Fetal rat osteoblasts, articular chondrocytes, neonatal mouse calvariae | [5] |
| 0.5 mM - 7.0 mM | Altered cell growth and protein synthesis | C6 murine glioma cells | [6] |
Experimental Protocols
Protocol 1: Reconstitution of M617 TFA
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a stock concentration of 1-10 mM. For example, for a 1 mg peptide with a molecular weight of 1500 g/mol , adding 66.7 µL of solvent will yield a 10 mM stock solution.
-
If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by the addition of aqueous buffer. The final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Treatment with M617
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Dilute the M617 stock solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of M617.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental design.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, Calcein-AM), apoptosis assays (e.g., TUNEL, caspase activity), or protein analysis (e.g., Western blotting for pERK, pGSK-3β).
Protocol 3: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is recommended for experiments where TFA may interfere with the biological readout.
-
Dissolution: Dissolve the lyophilized this compound peptide in distilled water at a concentration of 1 mg/mL.[1][8]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1][8]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][11]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[1][8][11]
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.[1][8]
-
Repetition: For complete exchange, repeat the dissolution in 2-10 mM HCl, freezing, and lyophilization steps at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, the M617 is in the hydrochloride salt form and can be reconstituted as described in Protocol 1 for use in cell culture.
Mandatory Visualizations
M617 Signaling Pathway
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Galanin Protects against Nerve Injury after Shear Stress in Primary Cultured Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for M617 TFA Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617 is a selective agonist for the Galanin Receptor 1 (GALR1), a G-protein coupled receptor involved in a variety of physiological processes. M617 TFA (trifluoroacetic acid salt) is the common form of this peptide used in research. The trifluoroacetic acid counter-ion is a remnant from the peptide synthesis and purification process and its potential biological effects should be considered in experimental design. This document provides detailed application notes and protocols for the administration of this compound in animal models, with a focus on the administration routes and methodologies described in the scientific literature.
Data Presentation: M617 Administration in Animal Models
Table 1: Intracerebroventricular (i.c.v.) Administration of M617 in Rats
| Animal Model | Dosing Range | Vehicle | Study Focus | Reference |
| Sprague-Dawley Rats | 0.1, 0.5, 1 nmol | Artificial Cerebrospinal Fluid (aCSF) or Phosphate-Buffered Saline (PBS) | Antinociceptive effects in the central nucleus of amygdala.[1] | [1] |
| Type 2 Diabetic Rats | Not specified, but effective doses established | Not specified | Promotion of GLUT4 expression in cardiac muscle.[2] | [2] |
| Subarachnoid Hemorrhage Model Rats | Effective doses established | Phosphate-Buffered Saline (PBS) | Attenuation of neuronal apoptosis.[3] | [3] |
| Diabetic Rats | Not specified, but effective doses established | Not specified | Attenuation of skeletal muscle insulin resistance.[4] | [4] |
Signaling Pathways
M617 acts as an agonist at the Galanin Receptor 1 (GALR1). GALR1 is a G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gi/o. Activation of GALR1 by M617 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, studies have shown that M617-mediated GALR1 activation can stimulate the Akt/AS160 signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a critical step in glucose uptake by cells.[4]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the administration of M617 and other substances via similar routes in rat models. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is for the direct administration of this compound into the lateral ventricles of the rat brain.
Materials:
-
This compound
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) for reconstitution
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (5 or 10 µL) with a 28-gauge injection needle
-
Guide cannula (22-gauge)
-
Stylet for the guide cannula
-
Surgical instruments (scalpel, sutures, etc.)
-
Bone wax
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder in sterile aCSF or PBS to the desired stock concentration.
-
Further dilute the stock solution to the final desired concentration for injection. It is recommended to prepare fresh solutions for each experiment.
-
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Place the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Drill a small burr hole through the skull at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Implant a guide cannula to a depth just above the lateral ventricle (e.g., 3.5 mm below the skull surface) and secure it with dental cement. Insert a stylet to keep the cannula patent.
-
Allow the animal to recover from surgery for a designated period (e.g., 5-7 days) before the injection.
-
-
Intracerebroventricular Injection:
-
Gently restrain the conscious or lightly anesthetized rat.
-
Remove the stylet from the guide cannula.
-
Attach the injection needle to the Hamilton syringe and fill it with the this compound solution.
-
Insert the injection needle through the guide cannula to the predetermined depth of the lateral ventricle.
-
Infuse the desired volume (e.g., 1-5 µL) of the this compound solution slowly over a period of 1-5 minutes to avoid increased intracranial pressure.
-
Leave the injection needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection needle and replace the stylet.
-
Monitor the animal for any adverse effects post-injection.
-
Experimental Workflow for i.c.v. Injection and Analysis
Considerations for Other Administration Routes
While specific protocols for this compound via other routes are not available, general principles for peptide administration in animal models can be applied. The choice of administration route will significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
-
Intravenous (i.v.) Injection: Provides 100% bioavailability and rapid distribution. A suitable vehicle would be sterile saline.
-
Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: These routes result in slower absorption compared to i.v. injection. The formulation may require optimization to ensure solubility and stability at the injection site.
-
Oral (p.o.) Administration: Peptide-based drugs like M617 generally have very low oral bioavailability due to degradation in the gastrointestinal tract and poor absorption.
Researchers wishing to explore these routes should conduct preliminary pharmacokinetic studies to determine key parameters such as Cmax, t1/2, and bioavailability to inform dose selection and study design.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers are strongly encouraged to consult the primary literature and adapt these protocols to their specific experimental needs and conditions.
References
- 1. Antinociceptive effects induced by injection of the galanin receptor 1 agonist M617 into central nucleus of amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central injection of GALR1 agonist M617 attenuates diabetic rat skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of M617 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617 is a selective peptide agonist for the galanin receptor 1 (GAL1), with a high affinity for GAL1 (Ki of 0.23 nM) over GAL2 (Ki of 5.71 nM).[1] The trifluoroacetic acid (TFA) salt form of M617 is a common preparation for this peptide.[2][3] M617 is utilized in neuroscience research to investigate the roles of the GAL1 receptor in various physiological and pathological processes. Intracerebroventricular (ICV) injection is a key technique for administering M617 directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects. Applications of central M617 administration include the investigation of metabolic diseases, such as type 2 diabetes, by examining its influence on glucose transporter expression and insulin sensitivity.[1][4][5][6] It is also used to study its role in appetite regulation, pain perception, and neuronal protection.[7][8]
These application notes provide a comprehensive overview of the materials, protocols, and technical data for the successful intracerebroventricular administration of M617 TFA in a research setting.
Data Presentation
This compound Properties and Binding Affinity
| Parameter | Value | Reference |
| Compound Name | This compound | [2][3] |
| Alternative Names | Galanin(1-13)-Gln14-bradykinin(2-9)amide | |
| Molecular Formula | C114H162F3N29O30 | [2][3] |
| Molecular Weight | 2475.67 g/mol | [2][3] |
| Solubility | Soluble in water to 33.33 mg/mL (13.46 mM) | [2][3] |
| Storage | Store at -20°C, away from moisture and light | [2][3] |
| Ki for human GAL1 | 0.23 nM | [1] |
| Ki for human GAL2 | 5.71 nM | [1] |
In Vivo ICV Injection Parameters for M617 in Rats
| Parameter | Value | Study Context | Reference |
| Animal Model | Type 2 Diabetic Rats | Investigation of GLUT4 expression in cardiac muscle | [6] |
| Dosage | 10 nM/kg/day | Chronic daily injection for 21 days | [6] |
| Injection Volume | 5 µL | Daily ICV injection | [6] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | Control group received vehicle injections | [6] |
| Animal Model | Subarachnoid Hemorrhage (SAH) Rats | Neuroprotection study | [8] |
| Dosage | 24 µg/kg | Single dose administration | [8] |
| Vehicle | Phosphate-Buffered Saline (PBS) | Not explicitly stated for ICV, but used for intranasal | [8] |
Experimental Protocols
Preparation of this compound for ICV Injection
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile artificial cerebrospinal fluid (aCSF) or sterile phosphate-buffered saline (PBS) to the desired stock concentration. For example, to prepare a 1 mM stock solution, dissolve 2.476 mg of this compound in 1 mL of vehicle.
-
If solubility is an issue, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2][3]
-
-
Dilution:
-
On the day of the experiment, dilute the stock solution to the final working concentration using the same sterile vehicle.
-
-
Storage of Solutions:
-
Aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Intracerebroventricular (ICV) Injection Protocol in Rats
This protocol is a general guideline and should be adapted based on the specific experimental design and in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Secure the anesthetized animal in a stereotaxic apparatus.
-
Apply eye ointment to prevent corneal drying.
-
Shave and disinfect the surgical area on the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull surface of periosteum.
-
Identify the bregma and lambda landmarks.
-
Use a stereotaxic atlas to determine the coordinates for the lateral ventricle. Typical coordinates for rats relative to bregma are: Anteroposterior (AP): -0.8 mm to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm to -4.0 mm from the skull surface.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Load a Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the solution at a slow and controlled rate (e.g., 0.5-1 µL/min) to prevent backflow and tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the injectate and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer analgesics as per IACUC protocol.
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate post-operative care, including monitoring for signs of infection or distress.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling via the GAL1 receptor.
Caption: Experimental workflow for ICV injection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Potential role of galanine in the treatment of type 2 diabetes mellitus | Dobrokhotov | Diabetes mellitus [dia-endojournals.ru]
- 5. Central injection of GALR1 agonist M617 attenuates diabetic rat skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoroacetate (TFA) in Patch Clamp Electrophysiology
Disclaimer: The following application notes and protocols are based on the available scientific literature for Trifluoroacetate (TFA). The specific compound "M617 TFA" is not referenced in the reviewed literature. It is presumed that the user is interested in the electrophysiological application of TFA, which is known to be a biologically active molecule, often present as a counterion in peptide synthesis. Researchers should validate these protocols for their specific experimental conditions.
Introduction
Trifluoroacetate (TFA) is a chemical compound commonly encountered in research settings as a counterion for purified peptides and as a metabolite of certain volatile anesthetics.[1] Beyond these roles, TFA has been demonstrated to possess modulatory activity on specific ligand-gated and voltage-gated ion channels.[1] This makes it a compound of interest for researchers in neuroscience, pharmacology, and drug development who are investigating ion channel function and modulation. These application notes provide a comprehensive overview of the use of TFA in patch clamp electrophysiology, including its known mechanisms of action, protocols for its application, and expected outcomes.
Mechanism of Action
TFA has been shown to act as an allosteric modulator of the glycine receptor (GlyR), a member of the Cys-loop receptor family.[1] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, altering the receptor's response to the agonist. In the case of GlyR, TFA potentiates the current induced by the agonist glycine, effectively increasing the receptor's sensitivity.[1] This action is characterized by a leftward shift in the glycine concentration-response curve.[1]
Furthermore, TFA has been reported to activate ATP-sensitive potassium (KATP) channels in ventricular myocytes.[1] Single-channel recordings have suggested that TFA increases the duration of channel openings and reduces the inhibitory effect of ATP on these channels.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of TFA on ion channels as reported in the literature.
Table 1: Effect of TFA on Glycine Receptor (GlyR) Function
| Parameter | Value | Cell Type | Reference |
| EC50 of Glycine (in the presence of TFA) | Leftward shift observed | Oocytes expressing GlyR | [1] |
| Potentiation of Glycine-induced current (at saturating glycine) | No significant potentiation | Oocytes expressing GlyR | [1] |
| Effect on Desensitization | No significant effect | Oocytes expressing GlyR | [1] |
Table 2: Effect of TFA on ATP-Sensitive Potassium (KATP) Channels
| Parameter | Effect | Cell Type | Reference |
| Channel Activity | Reversible activation | Ventricular myocytes | [1] |
| Burst Duration | Increased | Ventricular myocytes | [1] |
| ATP Sensitivity | Decreased | Ventricular myocytes | [1] |
Experimental Protocols
The following are detailed protocols for investigating the effects of TFA on ion channels using patch clamp electrophysiology.
Protocol 1: Whole-Cell Patch Clamp Recording of Glycine Receptors
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) expressing the glycine receptor subunits of interest.
-
For transient expression, transfect cells with plasmids encoding the GlyR subunits using a standard transfection reagent.
-
Plate cells on glass coverslips 24-48 hours prior to recording.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
TFA Stock Solution: Prepare a high-concentration stock solution of TFA (e.g., 1 M) in deionized water. The final desired concentrations are achieved by diluting the stock solution into the external solution on the day of the experiment.
-
Glycine Stock Solution: Prepare a high-concentration stock solution of glycine (e.g., 1 M) in deionized water.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a fast perfusion system.
-
Co-apply different concentrations of TFA with the glycine solution to determine the modulatory effect.
-
To investigate the effect on the glycine dose-response curve, apply a range of glycine concentrations in the absence and presence of a fixed concentration of TFA.
4. Data Analysis:
-
Measure the peak amplitude of the glycine-induced currents.
-
Normalize the currents in the presence of TFA to the control current (glycine alone).
-
Construct dose-response curves and fit with the Hill equation to determine EC50 values.
Protocol 2: Single-Channel Recording of KATP Channels
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model using enzymatic digestion.
-
Alternatively, use a cell line endogenously or exogenously expressing KATP channels.
2. Solution Preparation:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Include ATP at various concentrations to study the effect of TFA on ATP sensitivity.
-
TFA Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Use the cell-attached or inside-out patch configuration.
-
Form a high-resistance seal on the cell membrane.
-
For inside-out patches, excise the patch from the cell.
-
Apply a depolarizing voltage step to elicit channel openings.
-
Perfuse the patch with the internal solution containing different concentrations of TFA and ATP.
4. Data Analysis:
-
Analyze single-channel recordings to determine the channel open probability (Po), mean open time, and mean closed time.
-
Construct channel activity histograms to visualize the effect of TFA.
Signaling Pathways and Workflows
Allosteric Modulation of Glycine Receptor by TFA
Caption: Allosteric modulation of the Glycine Receptor by TFA.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: General experimental workflow for patch clamp electrophysiology.
References
Application Notes and Protocols for Calcium Imaging Studies
Topic: Investigation of Novel Compounds on Intracellular Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmission. The ability to accurately measure and quantify changes in intracellular Ca²⁺ concentration is therefore fundamental to understanding cellular signaling and identifying novel therapeutic agents. This document provides a detailed protocol for conducting calcium imaging studies to investigate the effect of test compounds, using M617 TFA as an illustrative example.
This compound: A Case Study
This compound is a selective agonist for the Galanin Receptor 1 (GAL1), with Ki values of 0.23 nM and 5.71 nM for GAL1 and GAL2, respectively[1]. Galanin receptors are G-protein coupled receptors (GPCRs) that can modulate various intracellular signaling cascades. While direct studies linking this compound to calcium imaging are not prevalent in the public domain, its action on a GPCR provides a strong rationale for investigating its potential to modulate intracellular calcium levels. GPCR activation can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
I. Signaling Pathway
The following diagram illustrates a generalized GPCR signaling pathway that can lead to changes in intracellular calcium concentration.
References
Application Notes and Protocols for M617 TFA in Immunofluorescence and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617 TFA is a selective agonist for the Galanin Receptor 1 (GALR1), a G protein-coupled receptor involved in various physiological processes. As a chemical modulator, this compound is not directly visualized in immunofluorescence (IF) or immunohistochemistry (IHC). Instead, it is utilized to stimulate GALR1 signaling pathways, and the downstream cellular effects are subsequently analyzed using IF and IHC techniques. These powerful imaging methods allow for the visualization and quantification of changes in protein expression, localization, and post-translational modifications following GALR1 activation by this compound.
A notable downstream effect of this compound-mediated GALR1 activation is the promotion of Glucose Transporter 4 (GLUT4) expression. Therefore, a primary application of this compound in the context of IF and IHC is to investigate the impact of GALR1 agonism on GLUT4 trafficking and expression in relevant cell and tissue types, such as cardiac muscle in the context of type 2 diabetes research.
These application notes provide detailed protocols for the treatment of cells and tissues with this compound, followed by immunofluorescence and immunohistochemistry procedures to detect changes in a downstream target, using GLUT4 as a representative example.
Data Presentation
Table 1: this compound Stock Solution and Treatment Parameters
| Parameter | Value | Notes |
| This compound | ||
| Molecular Weight | 2475.67 g/mol | |
| Solvent | H₂O | Can be heated to 37°C or sonicated to aid dissolution. |
| Stock Solution Conc. | 1 mM | Prepare by dissolving 2.48 mg in 1 mL of H₂O. |
| Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles. |
| Cell/Tissue Treatment | ||
| Working Concentration | 1-100 nM | Optimal concentration should be determined empirically by titration. |
| Incubation Time | 1-24 hours | Time-course experiments are recommended to determine the optimal duration. |
| Vehicle Control | H₂O or culture medium | Use the same solvent as this compound. |
Table 2: Recommended Reagents and Conditions for Immunofluorescence (IF)
| Step | Reagent | Incubation Time | Temperature |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 15 minutes | Room Temperature |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes | Room Temperature |
| Blocking | 5% Normal Goat Serum in PBS | 1 hour | Room Temperature |
| Primary Antibody | Anti-GLUT4 Rabbit pAb (1:200 dilution) | Overnight | 4°C |
| Secondary Antibody | Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 (1:500 dilution) | 1 hour | Room Temperature |
| Counterstain | DAPI (1 µg/mL) | 5 minutes | Room Temperature |
Table 3: Recommended Reagents and Conditions for Immunohistochemistry (IHC)
| Step | Reagent | Incubation Time | Temperature |
| Deparaffinization | Xylene, followed by graded ethanol series | Varies | Room Temperature |
| Antigen Retrieval | Sodium Citrate Buffer (10 mM, pH 6.0) | 20 minutes | 95-100°C |
| Peroxidase Block | 3% H₂O₂ in Methanol | 15 minutes | Room Temperature |
| Blocking | 5% Normal Goat Serum in PBS | 1 hour | Room Temperature |
| Primary Antibody | Anti-GLUT4 Rabbit pAb (1:100 dilution) | Overnight | 4°C |
| Secondary Antibody | Biotinylated Goat anti-Rabbit IgG (1:200 dilution) | 30 minutes | Room Temperature |
| Detection | Streptavidin-HRP and DAB Substrate | Varies | Room Temperature |
| Counterstain | Hematoxylin | 1-2 minutes | Room Temperature |
Signaling Pathway
Activation of GALR1 by this compound initiates a signaling cascade that can lead to various cellular responses, including the modulation of gene expression for proteins like GLUT4.
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells for Immunofluorescence
This protocol describes the treatment of cultured cells with this compound, followed by immunofluorescent staining for GLUT4.
Materials:
-
Adherent cells cultured on sterile glass coverslips in a multi-well plate
-
This compound stock solution (1 mM in H₂O)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary antibody (e.g., anti-GLUT4)
-
Fluorescently-labeled secondary antibody
-
DAPI solution (1 µg/mL)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: a. Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1-100 nM). b. Prepare a vehicle control using the same final concentration of the solvent (H₂O). c. Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. d. Incubate for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
Fixation: a. Aspirate the medium and gently wash the cells twice with PBS. b. Add 4% PFA to each well to cover the coverslips and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-GLUT4) in Blocking Buffer to its optimal working concentration. b. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Incubate with DAPI solution for 5 minutes at room temperature. c. Wash once with PBS. d. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: a. Allow the mounting medium to cure. b. Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: this compound Treatment of Tissue for Immunohistochemistry
This protocol provides a general guideline for the analysis of this compound's effects on protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Application Notes and Protocols for M617 TFA in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617 is a potent and selective agonist for the Galanin Receptor 1 (GALR1), a G-protein coupled receptor (GPCR) involved in various physiological processes. M617 TFA is the trifluoroacetate salt of the M617 peptide. These application notes provide a detailed protocol for utilizing this compound to stimulate GALR1 and analyze the downstream signaling events, specifically the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, using Western blotting. The primary readout for this pathway's activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).
This compound Specifications
| Parameter | Value | Reference |
| Target | Galanin Receptor 1 (GALR1) | |
| Ki for GALR1 | 0.23 nM | |
| Ki for GALR2 | 5.71 nM | |
| Formulation | Trifluoroacetic acid (TFA) salt | |
| Molecular Weight | ~2475.67 g/mol | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C or -80°C |
Note on TFA Salt: M617 is supplied as a TFA salt, which is a common counterion for synthetic peptides. For most cell-based assays, the concentration of TFA will be negligible and unlikely to affect the results. However, for highly sensitive assays or if unexpected results are observed, it is advisable to include a vehicle control containing a similar concentration of TFA.
Signaling Pathway of GALR1 Activation by M617
Activation of GALR1 by M617 initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G-protein can activate downstream effectors, leading to the activation of the MAPK/ERK pathway. The key event in this pathway is the phosphorylation of ERK1/2, which can be readily detected by Western blotting using phospho-specific antibodies.
Experimental Protocol: this compound-induced ERK Phosphorylation in Cultured Cells
This protocol outlines the steps to treat cultured cells expressing GALR1 with this compound and to detect the subsequent phosphorylation of ERK1/2 by Western blotting.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing GALR1 (e.g., HEK293, CHO, or a neuronal cell line).
-
This compound: Prepare a stock solution (e.g., 1 mM) in sterile water or a suitable buffer and store at -20°C or -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors immediately before use.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total-ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment and Reagents.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours prior to this compound treatment by replacing the growth medium with a serum-free or low-serum medium.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations.
-
Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 10 minutes).
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Include a vehicle-only control group.
-
After the treatment period, immediately proceed to cell lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using image analysis software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on ERK1/2 Phosphorylation
| This compound (nM) | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
Table 2: Time-Course of ERK1/2 Phosphorylation with 100 nM this compound
| Time (minutes) | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Time 0) |
| 0 | 1.0 |
| 2 | Value |
| 5 | Value |
| 10 | Value |
| 20 | Value |
| 30 | Value |
*Values in the tables are placeholders and should be replaced with experimental data.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-ERK signal | - Insufficient this compound concentration or incubation time.- Low GALR1 expression in the cell line.- Inactive this compound.- Inefficient antibody. | - Perform a dose-response and time-course experiment.- Confirm GALR1 expression by RT-PCR or Western blot.- Use a fresh aliquot of this compound.- Use a recommended and validated p-ERK antibody. |
| High background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Inconsistent results | - Variation in cell density or passage number.- Inconsistent treatment times.- Uneven protein loading. | - Use cells at a consistent confluency and passage number.- Ensure precise timing of treatments.- Carefully perform protein quantification and loading. |
By following this detailed protocol, researchers can effectively use this compound to investigate GALR1 signaling and its impact on the MAPK/ERK pathway in a robust and reproducible manner.
Application Notes and Protocols for the Long-Term Stability of M617 TFA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617, a selective agonist for the Galanin Receptor 1 (GalR1), is a peptide of significant interest in neuroscience research, particularly for its neuroprotective effects.[1][2][3] The trifluoroacetate (TFA) salt of M617 is a common formulation due to its use in the final stages of peptide synthesis and purification. Understanding the long-term stability of M617 TFA solutions is critical for ensuring the reproducibility of experimental results and for the development of potential therapeutic applications. These application notes provide a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for assessing its stability.
M617 exerts its biological effects by activating the GalR1, which in turn initiates a signaling cascade involving the phosphorylation of ERK and GSK-3β. This pathway ultimately inhibits the pro-apoptotic protein TIP60, leading to a reduction in neuronal apoptosis.[1][2] Given its mechanism, maintaining the structural integrity of M617 is paramount to its biological activity.
M617 Signaling Pathway
The neuroprotective effects of M617 are mediated through the activation of the GalR1 signaling pathway, as depicted below.
References
- 1. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M617 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
M617 is a selective peptide agonist for the galanin receptor 1 (GALR1), exhibiting a higher affinity for GALR1 over GALR2.[1][2] As a trifluoroacetate (TFA) salt, M617 TFA is a valuable tool for investigating the physiological roles of GALR1 in various biological systems. This document provides detailed application notes and protocols for the proper storage, handling, and use of this compound in common experimental paradigms.
Physicochemical Properties and Storage
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Table 1: Physicochemical Properties of this compound and Trifluoroacetic Acid (TFA)
| Property | M617 | Trifluoroacetic Acid (TFA) |
| Molecular Formula | C₁₁₂H₁₆₁N₂₉O₂₈ | C₂HF₃O₂ |
| Molecular Weight | 2361.68 g/mol [1] | 114.02 g/mol [3][4] |
| Appearance | White to off-white lyophilized powder | Colorless, fuming liquid[4][5] |
| Solubility | Soluble in water to 1 mg/ml[1] | Miscible with water, ethanol, acetone, ether, benzene, and hexane[4] |
| Purity | ≥95% (HPLC)[1][2] | --- |
| Storage Temperature | -20°C[1] | +15°C to +25°C[4] |
| Stability | Hygroscopic. Store desiccated. | Hygroscopic.[3][4][6] |
| Incompatibilities | --- | Strong oxidizing agents, strong bases, metals, amines.[3][4][6] |
Storage and Handling of this compound
-
Long-term Storage: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccator.[1] Protect from moisture and light.
-
Stock Solutions: To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mg/ml.[1] Gently swirl to dissolve; do not vortex. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Thaw a single-use aliquot of the stock solution on ice and dilute to the desired working concentration in the appropriate assay buffer immediately before use.
Safety Precautions for Trifluoroacetic Acid (TFA)
M617 is supplied as a TFA salt. While present in small amounts, it is important to be aware of the hazards associated with TFA.
-
Hazards: TFA is corrosive and can cause severe skin burns and eye damage.[5] It is harmful if inhaled.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of waste containing TFA in accordance with local regulations.
Biological Activity and Signaling Pathway
M617 is a selective agonist for GALR1, a G protein-coupled receptor (GPCR).
Table 2: Biological Activity of M617
| Parameter | Value | Receptor | Reference |
| Kᵢ | 0.23 nM | GALR1 | [1][2] |
| 5.71 nM | GALR2 | [1][2] |
GALR1 primarily couples to the inhibitory G protein, Gαi/o. Activation of GALR1 by M617 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GALR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
The following are detailed protocols for common assays involving this compound.
In Vitro Cell-Based Assay: cAMP Measurement
This protocol describes the measurement of changes in intracellular cAMP levels in response to this compound in cells expressing GALR1.
Materials:
-
GALR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with GALR1)
-
Cell culture medium
-
Serum-free medium
-
96-well cell culture plates
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)[7]
-
Plate reader
Procedure:
-
Cell Seeding: Seed GALR1-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The next day, aspirate the culture medium and replace it with serum-free medium. Incubate for at least 2 hours at 37°C.
-
Forskolin Stimulation: Prepare a working solution of forskolin in assay buffer. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.[8][9]
-
This compound Treatment: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[7]
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Cell-Based Assay: ERK Phosphorylation (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK in response to this compound treatment.
Materials:
-
GALR1-expressing cells
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed GALR1-expressing cells in 6-well plates. Once confluent, serum starve the cells overnight. Treat the cells with this compound at the desired concentrations for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature.[10][11] d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[10][11] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.
In Vivo Protocol: Evaluation of this compound on Glucose Homeostasis in a Diabetic Rat Model
This protocol provides a framework for assessing the in vivo efficacy of this compound on blood glucose levels in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound
-
Sterile saline (vehicle)
-
Glucometer and test strips
-
Equipment for subcutaneous injections (syringes, needles)[12][13][14][15]
-
Equipment for oral gavage (for OGTT)
-
Glucose solution for OGTT
Procedure:
-
Induction of Diabetes: a. Acclimatize rats for at least one week. b. Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. c. Confirm diabetes 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with blood glucose > 250 mg/dL are considered diabetic.[16]
-
Animal Grouping and Treatment: a. Divide the diabetic rats into two groups: Vehicle control (sterile saline) and this compound treatment group. b. Administer this compound or vehicle via daily subcutaneous injection for a period of 21 days. A potential starting dose, based on similar in vivo studies with galanin receptor agonists, could be in the range of 100-500 nmol/kg.[16][17] The this compound should be formulated in sterile saline. c. Monitor body weight, food, and water intake throughout the study.
-
Metabolic Assessments: a. Fasting Blood Glucose: Measure fasting blood glucose levels weekly. b. Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load (e.g., 2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-gavage.
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the animals and collect blood for plasma analysis (e.g., insulin levels). b. Harvest tissues of interest, such as cardiac muscle, for further analysis. c. Analyze the expression of GLUT4 in tissue lysates by Western blotting, as described in Protocol 4.2.[18][19]
-
Data Analysis: a. Analyze changes in body weight, food and water intake, and fasting blood glucose over time. b. Calculate the area under the curve (AUC) for the OGTT data. c. Statistically compare the data between the vehicle and this compound treatment groups.
Conclusion
This compound is a potent and selective GALR1 agonist that serves as a critical research tool for elucidating the role of this receptor in health and disease. The protocols provided herein offer a starting point for in vitro and in vivo investigations. It is recommended that researchers optimize these protocols for their specific experimental systems. Careful attention to the storage and handling of this compound is paramount for obtaining reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. queensu.ca [queensu.ca]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Central galanin receptor 2 mediates galanin action to promote systemic glucose metabolism of type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antinociceptive effects induced by injection of the galanin receptor 1 agonist M617 into central nucleus of amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of endogenous galanin on glucose transporter 4 expression in cardiac muscle of type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
M617 TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for M617 Trifluoroacetate (TFA), a selective galanin receptor 1 (GALR1) agonist. It includes supplier and purchasing information, summaries of key research applications, detailed experimental protocols, and diagrams of the associated signaling pathways.
Supplier and Purchasing Information
M617 TFA is available from several reputable suppliers of research chemicals. The following table summarizes the key purchasing information.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | SML0643 | 860790-38-1 | ≥95% (HPLC) | 1 mg, 5 mg |
| GlpBio | GC61607 | 860790-38-1 | >98% | 5 mg, 10 mg, 25 mg, 50 mg |
| MedChemExpress | HY-P0175A | 860790-38-1 | 99.79% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Application Note 1: Modulation of Glucose Metabolism via GLUT4 Expression
This compound has been identified as a potent agonist of the galanin receptor 1 (GALR1), playing a significant role in the regulation of glucose metabolism. Research has demonstrated that central administration of M617 can enhance the expression of glucose transporter 4 (GLUT4) in cardiac muscle, suggesting its potential as a therapeutic agent in the context of type 2 diabetes.[1]
Signaling Pathway: this compound-Induced GLUT4 Expression
Activation of GALR1 by M617 in the central nervous system is hypothesized to initiate a signaling cascade that leads to increased GLUT4 expression in peripheral tissues like the heart. This pathway is of significant interest for researchers investigating novel mechanisms to improve glucose uptake in insulin-resistant states.
Caption: this compound signaling pathway leading to increased GLUT4 expression.
Experimental Protocol: In Vivo Administration and Western Blotting for GLUT4
This protocol is adapted from studies investigating the effect of central M617 administration on GLUT4 expression in a rat model of type 2 diabetes.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., pentobarbital sodium)
-
Stereotaxic apparatus
-
Hamilton syringe
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-GLUT4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Animal Model: Establish a rat model of type 2 diabetes (e.g., high-fat diet and low-dose streptozotocin injection).
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µL).
-
Stereotaxic Surgery and Intracerebroventricular (ICV) Injection:
-
Anesthetize the rats and mount them in a stereotaxic apparatus.
-
Perform a craniotomy to expose the skull.
-
Using a Hamilton syringe, slowly inject this compound solution into the lateral cerebral ventricle.
-
-
Tissue Collection: At the desired time point post-injection, euthanize the animals and harvest cardiac muscle tissue.
-
Protein Extraction:
-
Homogenize the cardiac muscle tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against GLUT4 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the GLUT4 signal to the loading control.
Application Note 2: Neuroprotection via Attenuation of Neuronal Apoptosis
This compound has demonstrated neuroprotective effects in models of neurological injury, such as subarachnoid hemorrhage. Its activation of GALR1 can attenuate neuronal apoptosis by modulating the ERK/GSK-3β/TIP60 signaling pathway.
Signaling Pathway: this compound-Mediated Neuroprotection
The binding of this compound to GALR1 on neurons triggers a signaling cascade that involves the phosphorylation and activation of ERK, which in turn phosphorylates and inhibits GSK-3β. This inhibition prevents the pro-apoptotic activity of downstream effectors like TIP60, ultimately leading to reduced neuronal cell death.
Caption: this compound's neuroprotective signaling pathway.
Experimental Protocol: In Vivo Neuroprotection Assay and Immunohistochemistry
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rodent model of brain injury.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal model of brain injury (e.g., subarachnoid hemorrhage model)
-
Anesthesia
-
Perfusion solutions (saline and paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-cleaved caspase-3 for apoptosis)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Animal Model of Brain Injury: Induce the desired brain injury in the experimental animals.
-
This compound Administration: Administer this compound or vehicle to the animals at a predetermined time point post-injury (e.g., via intravenous or intraperitoneal injection).
-
Neurological Function Assessment: At various time points, assess the neurological function of the animals using appropriate behavioral tests.
-
Tissue Processing:
-
At the end of the experiment, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Mount the brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies (e.g., NeuN and cleaved caspase-3) overnight.
-
Wash the sections and incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the number of apoptotic neurons (e.g., NeuN and cleaved caspase-3 double-positive cells) in specific brain regions.
-
-
Statistical Analysis: Compare the extent of neuronal apoptosis between the this compound-treated and vehicle-treated groups.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize the procedures for their specific experimental conditions and models. Appropriate institutional animal care and use committee (IACUC) approval is required for all animal experiments.
References
Troubleshooting & Optimization
M617 TFA Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges encountered during experiments with M617 TFA.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound. Each guide provides potential causes and step-by-step solutions.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy of this compound in Cell-Based Assays
You may observe variable or weak responses to this compound treatment across different experimental replicates or batches.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| This compound Degradation | This compound is sensitive to storage conditions. Ensure the compound is stored at -80°C and protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Line Viability and Passage Number | Use cells with consistent passage numbers (e.g., between 5 and 20 passages). High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check cell viability and morphology. |
| Assay Interference | The trifluoroacetic acid (TFA) salt form of M617 can sometimes alter the pH of the culture medium, affecting cell health and compound activity. Buffer the medium appropriately or consider a salt exchange procedure if issues persist. |
| Incorrect Dosing | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
Caption: Hypothetical signaling pathway affected by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock in culture medium to the final desired concentration, ensuring the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
Q2: How do I select the appropriate cell lines for my this compound experiments?
A2: The choice of cell line is critical for observing the desired effects of this compound. Ideally, use cell lines where the target of this compound is known to be active or overexpressed. It is recommended to screen a panel of cell lines to identify those most sensitive to this compound.
Q3: Can the TFA salt affect my experimental results?
A3: Yes, in some sensitive assays, the trifluoroacetic acid (TFA) salt can slightly lower the pH of the experimental medium, potentially affecting cell health or enzyme activity. If you suspect this is an issue, ensure your medium is well-buffered. For highly sensitive experiments, consider performing a salt exchange to a more biocompatible salt form, such as hydrochloride or phosphate.
Logical Diagram of TFA-Related Issues
Caption: Potential issues and solutions related to the TFA salt of M617.
Experimental Protocols
Protocol 1: Cell Viability Assay Using CellTiter-Glo®
This protocol describes how to measure cell viability in response to this compound treatment.
Materials:
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Appropriate cell line and culture medium
-
Multimode plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background signal from the no-cell control.
Protocol 2: Western Blotting for Target Protein Expression
This protocol outlines the steps to analyze the expression of a target protein following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Technical Support Center: Compound-G (Selective GAL1 Agonist)
Welcome to the technical support center for Compound-G. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro use of Compound-G.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed unexpected cytotoxicity in our HEK293T cells treated with Compound-G at concentrations above 10 µM. Is this a known effect?
A1: Yes, off-target cytotoxicity has been observed in some cell lines, including HEK293T, at concentrations exceeding 10 µM. Compound-G is highly selective for the GAL1 receptor; however, at higher concentrations, it may induce apoptosis through off-target mitochondrial stress. We recommend using concentrations in the range of 10 nM - 1 µM for optimal selectivity and minimal cytotoxic effects. If your experimental design requires higher concentrations, consider using a cell line with higher endogenous GAL1 expression or a shorter exposure time.
Q2: Our experimental results show inconsistent downstream signaling activation (p-ERK1/2 levels) upon Compound-G treatment. What could be the cause?
A2: Inconsistent p-ERK1/2 signaling can arise from several factors:
-
Cell Passage Number: Primary cell lines and some immortalized lines can exhibit altered receptor expression and signaling capacity at high passage numbers. We recommend using cells below passage 20 for consistent results.
-
Serum Starvation Conditions: Incomplete serum starvation prior to Compound-G treatment can lead to high basal p-ERK1/2 levels, masking the effect of the compound. Ensure cells are serum-starved for at least 12-16 hours before stimulation.
-
Compound Stability: Compound-G in solution is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its potency.
Q3: We are seeing a decrease in cell proliferation in our neuroblastoma cell line at nanomolar concentrations of Compound-G, which is contrary to our hypothesis. Is this an expected outcome?
A3: While GAL1 activation is often associated with pro-proliferative signals, in certain neuronal cell types, it can induce cell cycle arrest and differentiation. This effect is dependent on the specific signaling cascade downstream of GAL1 in the chosen cell line. To confirm this, we suggest performing a cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) and staining for neuronal differentiation markers.
Quantitative Data Summary
Table 1: Cytotoxicity of Compound-G in HEK293T Cells (48h treatment)
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 98 ± 3 |
| 1 | 95 ± 4 |
| 10 | 75 ± 8 |
| 50 | 42 ± 11 |
| 100 | 15 ± 5 |
Table 2: Effect of Cell Passage Number on p-ERK1/2 Activation by Compound-G (100 nM) in SH-SY5Y Cells
| Cell Passage Number | Fold Change in p-ERK1/2 |
| 5 | 4.2 ± 0.5 |
| 15 | 3.8 ± 0.7 |
| 25 | 1.5 ± 0.3 |
| 35 | 1.1 ± 0.2 |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-G in complete growth medium and treat the cells for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-ERK1/2
-
Cell Lysis: After treatment with Compound-G, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, followed by incubation with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.
Visualizations
Caption: Troubleshooting workflow for inconsistent p-ERK1/2 signaling.
Caption: Proposed pathway for Compound-G induced off-target cytotoxicity.
Technical Support Center: Investigating Off-Target Effects of M617 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M617 TFA. The information is designed to help address specific issues that may arise during experimental investigations into its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective agonist for the Galanin Receptor 1 (GALR1).[1] It is often used in research to study the physiological roles of GALR1 activation. The "TFA" indicates that the compound is supplied as a trifluoroacetate salt, which is common for synthetic peptides and small molecules purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Q2: What are the known on-target signaling pathways of M617?
Activation of GALR1 by M617 primarily couples to the inhibitory G-protein alpha subunit (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, GALR1 stimulation can induce the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/ERK2 activation.[3]
Q3: I am observing unexpected cellular phenotypes. Could these be off-target effects of M617?
Unforeseen cellular responses are a possibility with any selective ligand. While M617 is selective for GALR1, it may interact with other proteins at higher concentrations. It is also crucial to consider that the trifluoroacetate (TFA) counter-ion itself can exert biological effects, including cytotoxicity and alterations in cell proliferation, which could be misinterpreted as off-target effects of M617.[2][5]
Q4: My experimental results are inconsistent across different batches of this compound. What could be the cause?
Batch-to-batch variability can be a significant issue. The concentration of residual TFA can differ between synthesis batches, often ranging from 10% to 40% of the total peptide weight.[2] This variation in TFA content can lead to inconsistent biological effects. It is advisable to quantify the TFA content in each batch or to exchange the salt form to a more biologically inert one, such as hydrochloride.[5]
Q5: How can I distinguish between on-target and off-target effects of M617?
Several experimental strategies can help differentiate between on-target and off-target effects:
-
Dose-response analysis: Off-target effects typically occur at higher concentrations than on-target effects. A carefully planned dose-response experiment can help establish the concentration window for selective GALR1 activation.
-
Use of a GALR1 antagonist: If the observed effect is on-target, it should be blocked or reversed by a specific GALR1 antagonist.
-
Knockdown or knockout models: Using cells or animal models where GALR1 has been genetically knocked down or knocked out can confirm if the observed phenotype is dependent on the presence of the target receptor.
-
Control compounds: Employing a structurally similar but inactive analog of M617 can help to identify non-specific effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity or reduced cell proliferation. | 1. High concentration of M617 leading to off-target effects. 2. Cytotoxic effects of the TFA counter-ion.[2][5] | 1. Perform a dose-response curve to determine the optimal concentration for on-target activity with minimal toxicity. 2. Consider exchanging the TFA salt for a hydrochloride (HCl) salt.[5] 3. Run a control experiment with TFA alone to assess its contribution to the observed toxicity. |
| Activation of a signaling pathway not typically associated with GALR1. | 1. Off-target interaction of M617 with another receptor or enzyme. 2. Crosstalk between the GALR1 signaling pathway and other pathways. | 1. Conduct a broad-spectrum off-target screening, such as a kinase panel or a receptor binding assay panel. 2. Investigate known signaling pathway crosstalks for Gαi/o-coupled receptors. |
| Inconsistent results between different cell lines. | 1. Differential expression levels of GALR1. 2. Cell-type specific off-target effects. | 1. Quantify GALR1 expression in each cell line using techniques like qPCR or western blotting. 2. Perform off-target profiling in the cell line that shows the unexpected phenotype. |
| Difficulty reproducing published data. | 1. Differences in experimental conditions (e.g., cell passage number, serum concentration). 2. Batch-to-batch variability of this compound, particularly the TFA content.[2] | 1. Standardize all experimental parameters. 2. If possible, obtain a sample of the same batch of this compound used in the original publication. 3. Quantify the TFA content of your current batch. |
Quantitative Data
The selectivity of M617 for GALR1 over GALR2 has been quantified, providing a basis for designing experiments within a selective concentration range.
| Compound | Target | Ki (nM) | Selectivity (Fold) |
| This compound | GALR1 | 0.23[1] | ~25-fold vs GALR2 |
| GALR2 | 5.71[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of M617 for its target receptor and potential off-target receptors.
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the receptor of interest.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand for the receptor and varying concentrations of M617.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the data and calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with either vehicle control or M617 at the desired concentration.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (GALR1) remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of M617 indicates target engagement.
Visualizations
M617 On-Target Signaling Pathway
Caption: On-target signaling pathway of M617 via GALR1 activation.
Experimental Workflow for Off-Target Investigation
Caption: A general workflow for the investigation of off-target effects.
References
- 1. glpbio.com [glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating TFA counterion effects in M617 TFA assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with M617 and encountering potential interference from trifluoroacetate (TFA) counterions in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate these effects and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is M617? A1: M617 is a selective peptide agonist for the Galanin Receptor 1 (GalR1).[1][2] Its activation of GalR1 has been shown to attenuate neuronal apoptosis, making it a subject of interest in neuroprotection research.[1][3] The signaling cascade involves the ERK/GSK-3β/TIP60 pathway.[1][2][3]
Q2: What is trifluoroacetic acid (TFA) and why is it present in my M617 peptide sample? A2: Trifluoroacetic acid (TFA) is a strong acid that is widely used during the chemical synthesis of peptides. It serves as a cleavage agent to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve peak separation during high-performance liquid chromatography (HPLC) purification.[4][5][6] Consequently, synthetic peptides like M617 are often supplied as TFA salts, where the negatively charged trifluoroacetate anion is bound to positively charged residues on the peptide.[5][7]
Q3: How can residual TFA affect my M617 biological assays? A3: Residual TFA can significantly interfere with biological assays, leading to unreliable or misleading results.[4][8] Its effects can be multifaceted:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which may inhibit cell proliferation and reduce viability.[4][5][9] This can mask the true biological activity of M617 or be misinterpreted as an effect of the peptide itself.
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay buffer, which is particularly problematic for enzyme kinetic assays or any pH-sensitive cellular process.[8]
-
Structural Changes: TFA has been reported to alter the secondary structure of peptides, which could potentially impact M617's binding affinity to GalR1.[4]
-
Assay-Specific Interference: TFA's strong absorbance in the infrared spectrum can interfere with certain analytical techniques.[6][7]
Q4: How much TFA is typically present in a synthetic peptide sample? A4: The amount of residual TFA can vary significantly, often constituting 10% to 45% of the total peptide weight.[4][10] This variability between batches can be a major source of inconsistent experimental results.[4]
Q5: What are the primary methods to remove or mitigate TFA effects? A5: The most common strategies involve replacing the TFA counterion with a more biologically benign one, such as acetate or hydrochloride (HCl).[8][11] This is typically achieved through:
-
Lyophilization with HCl: Repeated cycles of dissolving the peptide in a dilute HCl solution followed by freeze-drying.[8][12][13]
-
Ion-Exchange Chromatography: Using a strong anion exchange resin to swap TFA for another anion like acetate.[7][12][14]
-
Reverse-Phase HPLC: Re-purifying the peptide on an HPLC system using a mobile phase containing the desired counterion (e.g., acetic acid).[7][15]
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or reduced cell proliferation in my cell-based assay with M617.
-
Possible Cause: The observed effect may be due to TFA toxicity rather than the biological activity of M617.[5][9]
-
Troubleshooting Steps:
-
Run a "TFA-only" control: Prepare a solution of a TFA salt (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your M617-treated wells.[8] This will help you determine the baseline cytotoxic effect of the counterion in your specific cell line.
-
Quantify TFA Content: If possible, use an analytical method like 19F-NMR or ion chromatography to determine the precise amount of TFA in your peptide stock.[7][8]
-
Perform a Counterion Exchange: Use one of the detailed protocols below to exchange TFA for acetate or HCl, which are generally more biocompatible.[8][16]
-
Source TFA-Free Peptide: For future experiments, consider purchasing M617 pre-prepared as an acetate or HCl salt.[8][11][17]
-
Issue 2: My results with M617 are inconsistent from one experiment to the next or between different peptide batches.
-
Possible Cause: Batch-to-batch variability in the residual TFA content is a likely culprit.[4][18] The net peptide content can also vary.
-
Troubleshooting Steps:
-
Standardize Peptide Handling: Ensure your peptide is stored correctly (lyophilized at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[6]
-
Implement Counterion Exchange: Routinely performing a TFA exchange on all new batches of M617 will standardize the salt form and remove a significant source of variability.
-
Confirm Peptide Concentration: Use a quantitative amino acid analysis to accurately determine the peptide concentration of your stock solution, as the lyophilized powder contains both peptide and counterions.[18]
-
Issue 3: The pH of my assay medium drops after adding the M617 stock solution.
-
Possible Cause: The presence of the strong acid TFA is lowering the pH of your medium.[8]
-
Troubleshooting Steps:
-
Check Buffer Capacity: Ensure your assay buffer is robust enough to maintain a stable pH after the addition of the peptide stock.[8]
-
Adjust pH: Measure the pH of the final assay solution and adjust it if necessary. However, this does not eliminate other potential direct effects of TFA.
-
Switch to a Weaker Acid Salt: The most effective solution is to exchange the TFA for a weaker acid counterion like acetate, which will have a much smaller impact on the final pH.[8]
-
Data Presentation
Table 1: Typical TFA Content in Lyophilized Peptides
| Parameter | Value | Reference(s) |
|---|---|---|
| Typical TFA % by Weight | 10% - 45% | [4][10] |
| Measured TFA Content | 193–202 mg / g of peptide | [19] |
This table summarizes the significant, and often variable, proportion of TFA found in standard synthetic peptide preparations.
Table 2: Efficiency of TFA Removal Using Repeated HCl Lyophilization Cycles
| HCl Concentration | Cycles for TFA <1% (w/w) | Reference(s) |
|---|---|---|
| 100 mM | 1 | [20] |
| 10 mM | 1 | [20][21] |
| 5 mM | 2 | [20] |
| 2 mM | 3 | [20] |
This data demonstrates that using a 10 mM HCl solution is optimal for efficient TFA removal without requiring excessively high acid concentrations.[20][21]
Visualizations
Signaling & Experimental Workflows
The following diagrams illustrate the key biological pathway for M617 and the general workflows for troubleshooting and mitigating TFA interference.
Caption: M617 activates GalR1, initiating a pathway that inhibits neuronal apoptosis.[1][3]
References
- 1. "Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptos" by Hui Shi, Yuanjian Fang et al. [scholarsrepository.llu.edu]
- 2. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. biocat.com [biocat.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. peptide.com [peptide.com]
- 15. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 16. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 17. biomatik.com [biomatik.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
M617 Technical Support Center: TFA Counterion Exchange Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the M617 compound and requiring trifluoroacetate (TFA) counterion exchange.
Troubleshooting Guide
This guide addresses specific issues that may arise during the M617 TFA counterion exchange process.
| Issue | Potential Cause | Recommended Solution |
| Incomplete TFA Removal | Insufficient acid strength or concentration for displacement. | Use a stronger acid like hydrochloric acid (HCl), which is approximately 7-10 times stronger than TFA, to effectively displace it.[1] Ensure the molar excess of the new counterion is sufficient. |
| Single exchange cycle is not enough. | Repeat the exchange process, such as lyophilization with HCl, multiple times (at least 2-3 cycles) to ensure complete removal.[1][2][3] | |
| Hydrophilic nature of M617. | For very hydrophilic compounds, a standard reverse-phase HPLC-based exchange may be insufficient. Consider using a proper anion exchange resin.[4] | |
| M617 Degradation | Exposure to harsh acidic conditions (e.g., very low pH). | While HCl is effective, prolonged exposure to highly concentrated acid can be detrimental. Use the minimum effective concentration of HCl (e.g., 2-10 mM) for the exchange.[2][3] Monitor the integrity of M617 post-exchange via HPLC or mass spectrometry.[5] |
| Repeated freeze-thaw cycles. | Minimize the number of freeze-thaw cycles for both lyophilized powder and solutions of M617 to prevent degradation.[6] | |
| Poor M617 Recovery | Loss of peptide during salt conversion steps. | Be aware that salt conversion services can result in a 20-30% loss of the peptide due to the additional purification steps.[7][8] Optimize collection of fractions during chromatographic methods. |
| Precipitation of M617. | If precipitation occurs upon dissolution in the exchange buffer, consider adjusting the buffer composition or pH. For some peptides, dissolving in a denaturing agent like 6M guanidine hydrochloride might be necessary before chromatographic purification.[9] | |
| Interference in Biological Assays | Residual TFA. | Residual TFA can be cytotoxic, inhibit or enhance cell proliferation, and interfere with receptor binding or enzymatic assays, even at nanomolar concentrations.[6][7] Ensure TFA levels are below 1% for sensitive applications.[7] |
| Incorrect final salt form. | The choice of the final counterion (e.g., acetate, hydrochloride) can impact the biological activity and solubility of M617. Select a biocompatible salt form suitable for your specific application.[6][8] | |
| Inaccurate Quantification of TFA | Inadequate analytical method. | Use validated analytical techniques to confirm the removal of TFA and quantify the final counterion. Suitable methods include ion chromatography, 19F-NMR, FT-IR, and HPLC with an evaporative light-scattering detector (ELSD).[3][9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the TFA counterion from M617?
A1: Trifluoroacetic acid (TFA) is often used during the synthesis and purification of compounds like M617.[7][8] However, residual TFA can be toxic to cells, interfere with biological assays by altering pH and interacting with cellular components, and affect the secondary structure and solubility of the compound.[2][6][7] For in vivo studies or sensitive cell-based experiments, removing TFA is critical to obtain reliable and reproducible results.[7]
Q2: What are the most common methods for this compound counterion exchange?
A2: The most common methods to exchange TFA counterions are:
-
Lyophilization with a Stronger Acid: This involves dissolving the M617-TFA salt in a solution of a stronger acid, typically hydrochloric acid (HCl), and then lyophilizing (freeze-drying) the mixture. This process is repeated several times to ensure complete exchange.[1][2][9]
-
Ion-Exchange Chromatography (IEX): This method uses a resin with charged functional groups to capture the M617 while the TFA counterions are washed away and replaced with a desired counterion from the buffer.[11][12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The M617 is loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion (e.g., acetic acid) before elution.[4][13]
Q3: How can I confirm that the TFA has been successfully exchanged?
A3: Several analytical techniques can be used to verify the removal of TFA and the presence of the new counterion. These include:
-
19F-NMR: A highly specific method for detecting the fluorine atoms in TFA.[3][10]
-
Ion Chromatography: Can be used to quantify the amount of trifluoroacetate and the new counterion.[9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can monitor the disappearance of TFA-associated absorbance bands.[3][10][13]
-
HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection): A method to quantify non-volatile compounds like the TFA salt.[3]
-
Mass Spectrometry: To verify the integrity of the M617 compound after the exchange process.[10]
Q4: What is the recommended concentration of HCl to use for the exchange protocol?
A4: A final HCl concentration between 2 mM and 10 mM in the peptide solution is generally recommended.[2][3] Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could potentially lead to modification of the M617 compound.[2]
Q5: Will the counterion exchange process affect the purity of my M617?
A5: If performed correctly, the counterion exchange should not significantly impact the purity of M617.[3] However, it is crucial to monitor the purity before and after the exchange using a suitable analytical method like RP-HPLC.[5] Peptide loss can occur during the process, which might affect the final yield.[4][8]
Experimental Protocols
Protocol 1: TFA to HCl Counterion Exchange via Lyophilization
This protocol is adapted from established methods for peptide salt exchange.[2][3][9]
-
Dissolution: Dissolve the this compound salt in distilled water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl) at a concentration of approximately 1 mg/mL.[2]
-
Acidification: Add 100 mM HCl to the M617 solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2][9]
-
Freezing: Freeze the solution rapidly. Using liquid nitrogen is preferable, but a -80°C freezer can also be used.[2][9]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: Re-dissolve the lyophilized M617 powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[2]
-
Final Reconstitution: After the final lyophilization, dissolve the M617 HCl salt in the desired buffer for your experiment.
Visualizations
Caption: Workflow for TFA to HCl counterion exchange.
Caption: Troubleshooting logic for this compound exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. rsc.org [rsc.org]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. omizzur.com [omizzur.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-works.com [bio-works.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Conversion of M617 TFA Salt to M617 HCl Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of the trifluoroacetate (TFA) salt of M617 to its hydrochloride (HCl) salt. The following information is intended to support your experimental work with detailed protocols and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert M617 from a TFA salt to an HCl salt?
A1: Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of compounds like peptides. However, residual TFA can be toxic in biological assays, including cell-based studies and in vivo experiments. TFA can interfere with cell proliferation, receptor binding, and enzymatic activity even at low concentrations. For preclinical and clinical applications, regulatory guidelines often require TFA levels to be below 0.1%. Converting to the HCl salt form is a common strategy to enhance biocompatibility.
Q2: What are the primary methods for converting M617 TFA to M617 HCl?
A2: The most common methods include:
-
Lyophilization from HCl Solution: This involves dissolving the this compound salt in a dilute HCl solution and then freeze-drying. This process is often repeated multiple times for complete exchange.
-
Ion-Exchange Chromatography: This method utilizes a column with a resin that exchanges the TFA counter-ion for a chloride ion.
-
Using HCl-Saturated Organic Solvents: Dissolving the this compound in an organic solvent saturated with HCl gas can also facilitate the salt exchange.
Q3: How can I verify that the conversion from TFA to HCl salt was successful?
A3: Several analytical techniques can be employed to confirm the salt exchange and quantify the residual TFA content. These include:
-
Ion Chromatography (IC): Directly measures the concentration of trifluoroacetate and chloride ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is particularly useful for detecting and quantifying fluorine-containing compounds like TFA.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
-
Mass Spectrometry (MS): Confirms the integrity of the M617 molecule after the conversion process.
Q4: What are the potential risks or side effects of the conversion process on M617?
A4: The acidic conditions used in the conversion process can potentially lead to degradation or modification of the M617 molecule, especially if it is sensitive to acid. It is crucial to monitor the purity and integrity of M617 after the conversion using appropriate analytical methods. Incomplete conversion is also a common issue, leaving residual TFA.
Troubleshooting Guides
Issue 1: Incomplete TFA Removal After Lyophilization
-
Symptom: Analytical tests (e.g., 19F-NMR or Ion Chromatography) show significant levels of residual TFA after a single lyophilization cycle.
-
Possible Cause: A single exchange step may not be sufficient for complete removal, especially for compounds that bind TFA tightly.
-
Solution:
-
Repeat the Process: Re-dissolve the lyophilized M617 HCl in a fresh dilute HCl solution and repeat the freeze-drying process. It is often necessary to perform this cycle two to three times.
-
Optimize HCl Concentration: Ensure the final HCl concentration in the solution is between 2 mM and 10 mM. Concentrations outside this range may lead to incomplete exchange or modification of the compound.
-
Issue 2: Low Yield of M617 HCl After Conversion
-
Symptom: The final mass of the M617 HCl salt is significantly lower than theoretically expected.
-
Possible Cause:
-
Peptide/Compound Loss: Material loss can occur during the multiple dissolution and transfer steps involved in the conversion process.
-
Precipitation: The M617 HCl salt may have different solubility properties than the TFA salt and could precipitate out of solution during the process.
-
-
Solution:
-
Minimize Transfers: Handle the material carefully and minimize the number of vessel transfers.
-
Solubility Check: Before starting the conversion, test the solubility of a small amount of M617 HCl in the chosen solvent system to ensure it remains dissolved throughout the procedure.
-
Alternative Method: Consider using ion-exchange chromatography, which can sometimes offer better recovery for certain compounds.
-
Issue 3: Degradation of M617 During Conversion
-
Symptom: HPLC or MS analysis shows the presence of impurities or degradation products in the final M617 HCl sample.
-
Possible Cause: M617 may be sensitive to the acidic conditions of the HCl solution.
-
Solution:
-
Use Milder Conditions: If acid sensitivity is suspected, consider using a lower concentration of HCl or a shorter incubation time.
-
Alternative Methods: Ion-exchange chromatography can be a milder alternative to repeated lyophilization from strong acid.
-
Temperature Control: Perform the dissolution and incubation steps at a lower temperature to minimize degradation.
-
Experimental Protocols
Protocol 1: Conversion via Lyophilization from Aqueous HCl
This protocol is a widely used method for TFA to HCl salt exchange.
Methodology:
-
Dissolution: Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the M617 solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution using a -20°C, -80°C freezer, or preferably liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid is removed.
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.
-
Final Product: After the final lyophilization, the product will be the M617 HCl salt.
Protocol 2: Conversion using Ion-Exchange Chromatography (IEX)
This method is suitable for compounds that are sensitive to harsh acidic treatments.
Methodology:
-
Resin Preparation: Pack a column with a suitable strong cation exchange (CIEX) resin.
-
Column Equilibration:
-
Perform a counter-ion loading step by running a high concentration of chloride (e.g., 1–3 M NaCl) through the column (3-5 column volumes).
-
Equilibrate the column with a binding buffer containing a lower concentration of chloride (e.g., 10 mM NaCl) at a pH below the isoelectric point of M617.
-
-
Sample Loading: Dissolve the this compound salt in the binding buffer and apply it to the column at a low flow rate.
-
Washing: Wash the column with approximately 10 column volumes of the binding buffer to facilitate the exchange of TFA for chloride ions.
-
Elution: Elute the M617 HCl from the column using a high concentration of NaCl (e.g., 1–3 M).
-
Desalting: The eluted fraction will contain the M617 HCl salt along with a high concentration of NaCl. A subsequent desalting step (e.g., dialysis or using a desalting column) is necessary to obtain the pure M617 HCl.
Quantitative Data Summary
| Parameter | Lyophilization Method | Ion-Exchange Chromatography | HCl-Saturated Acetonitrile | Reference |
| Final HCl Concentration | 2 - 10 mM | N/A | Saturated | |
| Peptide Concentration | ~1 mg/mL | 60 - 130 mg/mL of resin | ~1 mg/mL | |
| Typical TFA Removal | >95% after 3 cycles | >99% | ~98% | |
| Estimated Cost Increase | 20-30% | 20-30% | 20-30% |
Visualized Workflows
Caption: Workflow for this compound to HCl conversion via lyophilization.
Caption: Workflow for this compound to HCl conversion via IEX.
Technical Support Center: Navigating the Impact of Trifluoroacetic Acid (TFA) in Cell Viability Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when trifluoroacetic acid (TFA) is present in samples used for cell viability assays. Residual TFA, often a remnant from peptide synthesis and purification, can significantly impact experimental outcomes, leading to inaccurate and irreproducible results.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it in my peptide or compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in organic chemistry. In peptide synthesis, it is crucial for cleaving the synthesized peptide from the solid-phase resin.[1] It is also a common ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for purifying peptides and other small molecules.[1][2] Consequently, synthetic peptides are often supplied as TFA salts, where TFA is bound to positively charged residues on the peptide.[2][3]
Q2: How can residual TFA affect my cell viability assay results?
A2: Residual TFA can interfere with your experiments in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can mask the true biological activity of your compound of interest.[2][4] Studies have shown that TFA can inhibit the proliferation of cell types like osteoblasts and chondrocytes at concentrations as low as 10 nM.[2][5]
-
pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium.[2][6] This change in pH can directly impact cell viability and the enzymatic reactions that many viability assays rely on.[6][7][8]
-
Assay Component Interference: TFA may directly interact with assay reagents, leading to false-positive or false-negative results.[3] For instance, changes in pH can affect the reduction of tetrazolium salts like MTT and XTT.[7]
Q3: What are considered significant levels of TFA in a sample?
A3: The concentration of residual TFA in a synthesized compound can vary, often ranging from 10% to 40% of the total peptide weight.[1] Biological effects have been observed at concentrations that are achievable in assay wells, making it a critical variable to consider.[1]
Q4: Can TFA affect different types of cell viability assays differently?
A4: Yes, the interference can vary depending on the assay's principle:
-
Metabolic Assays (MTT, XTT, MTS): These assays measure the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.[9][10] TFA-induced pH changes can alter cellular metabolism and the activity of the dehydrogenase enzymes responsible for this conversion.[7][8]
-
ATP-Based Assays: These assays quantify ATP levels as an indicator of viable cells. While generally considered robust, extreme pH changes or direct cytotoxicity from TFA can lead to a decrease in ATP levels, reflecting cell death.[11][12]
-
Cytotoxicity Assays (LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells.[13][14] TFA-induced cytotoxicity would lead to an increase in LDH release. However, significant pH changes in the medium could potentially affect the stability and activity of the LDH enzyme itself, leading to inaccurate readings.[15]
-
Fluorescent Dye-Based Assays (Calcein-AM): These assays rely on the conversion of a non-fluorescent substrate (Calcein-AM) to a fluorescent product by intracellular esterases in viable cells.[16][17] While less directly affected by pH than enzymatic assays, TFA-induced cell death will result in a loss of fluorescence.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays
-
Possible Cause: Residual TFA in your test compound is causing dose-dependent cytotoxicity or interfering with the assay.[3]
-
Troubleshooting Steps:
-
Run a "TFA only" Control: Prepare solutions of TFA in your culture medium at concentrations equivalent to those present in your experimental wells. This will help you determine the direct effect of TFA on your cells and the assay.[2]
-
Measure the pH: After adding your compound (and consequently TFA) to the culture medium, measure the pH of the final solution. A significant drop in pH could be the source of the problem.[2]
-
Perform a Counter-ion Exchange: If TFA is confirmed to be the issue, consider exchanging it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[2][18]
-
Issue 2: Higher-Than-Expected Cytotoxicity at Low Compound Concentrations
-
Possible Cause: The observed toxicity is due to the TFA counter-ion, not your compound of interest.[4]
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the percentage of TFA in your compound stock. This will allow you to calculate the actual molar concentration of TFA being added to your cells.[3]
-
Compare with TFA-only Control: As in the previous issue, a TFA-only control at the same concentration is crucial to differentiate the cytotoxic effects.[2]
-
Consider TFA Removal: Prioritize removing TFA from your sample before conducting further experiments.[3]
-
Quantitative Data Summary
The following table summarizes the observed effects of TFA on cell viability.
| Parameter | Assay Type | Cell Type(s) | Observed Effect of TFA | Concentration | Citation(s) |
| Cell Proliferation | Thymidine Incorporation | Fetal rat osteoblasts, articular chondrocytes | Inhibition | 10 nM - 100 nM | [5] |
| Cell Growth | Not specified | Glioma cells | Stimulation (dose-dependent) | Not specified | [1] |
| Cytotoxicity | Not specified | Various | Can be toxic even at low concentrations | Low concentrations | [2][4] |
Experimental Protocols
Protocol 1: "TFA Only" Control Experiment
-
Prepare a stock solution of TFA in sterile water or an appropriate solvent.
-
Determine the concentration of TFA present in your experimental compound stock solution. If the exact percentage is unknown, you can estimate based on typical ranges (10-40% by weight).[1]
-
Create a serial dilution of TFA in your complete cell culture medium to match the concentrations that would be present in your experimental wells when you add your compound.
-
Add the TFA-containing medium to wells with cells, and in parallel, add your compound-TFA mixture to another set of wells.
-
Include a vehicle control (medium only) for comparison.
-
Incubate for the same duration as your main experiment and then perform your cell viability assay.
-
Compare the results from the "TFA only" wells to the vehicle control and the compound-treated wells to assess the contribution of TFA to any observed effects.
Protocol 2: TFA Removal by Counter-Ion Exchange (Lyophilization Method)
This protocol is a general guideline and may need optimization for specific peptides or compounds.
-
Dissolution: Dissolve the TFA-salt peptide in distilled water at a concentration of approximately 1 mg/mL.[2]
-
Acid Addition: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2]
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[2]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[2]
-
Repeat: To ensure complete exchange, repeat the process of re-dissolving the peptide in water, adding HCl, freezing, and lyophilizing two more times.[2]
Visual Guides
Caption: A workflow for troubleshooting TFA-related issues.
Caption: How TFA can interfere with different viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 16. Novel fluorescence assay using calcein-AM for the determination of human erythrocyte viability and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 18. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
preventing M617 TFA degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and stability of the Galanin Receptor 1 (GalR1) agonist, M617, particularly concerning degradation when supplied as a trifluoroacetate (TFA) salt.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of M617 TFA in solution.
Issue 1: Loss of M617 Activity or Inconsistent Results
If you are observing a decrease in the biological activity of your M617 solution over time or seeing inconsistent results between experiments, it may be due to peptide degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Peptide bonds are susceptible to cleavage by water, a process accelerated by extreme pH and high temperatures.[1][2][3] To mitigate this: Store M617 as a lyophilized powder at -20°C or -80°C for long-term stability.[1]Reconstitute the peptide immediately before use.[1]If a stock solution is necessary, prepare it in a buffer at a pH close to neutral (pH 5-7) and store at -80°C in small aliquots to avoid freeze-thaw cycles.[1] |
| Oxidation | Certain amino acid residues are prone to oxidation, which can be catalyzed by light, oxygen, and metal ions.[1][3][4] To prevent oxidation: Store solutions in amber vials to protect from light.[1]Use degassed, high-purity solvents for reconstitution.If M617 is particularly sensitive, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.[1] |
| Deamidation | Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, especially at neutral to basic pH.[1][4][5] If M617 contains these residues: Maintain a slightly acidic pH (if compatible with your assay) for the stock solution. |
| Aggregation | Peptides can aggregate, especially at high concentrations and in aqueous buffers, leading to precipitation and loss of activity.[6][7] To minimize aggregation: Dissolve M617 at the lowest effective concentration for your experiments.If solubility is an issue, consider using a small amount of an organic co-solvent like DMSO or acetonitrile before adding the aqueous buffer.[1] |
| TFA Interference | Residual TFA from synthesis and purification can interfere with biological assays.[8][9] TFA is cytotoxic at nanomolar concentrations and can alter peptide conformation.[9] For sensitive applications like cell-based assays or in vivo studies, consider exchanging the TFA counter-ion for a more biocompatible one like hydrochloride (HCl) or acetate.[8][10][11] |
Issue 2: Poor Solubility of M617
Difficulty in dissolving the lyophilized M617 powder can be a source of inaccurate concentrations and experimental variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity | The amino acid sequence of M617 may contain a high proportion of hydrophobic residues.[1] Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer. |
| Incorrect pH | The net charge of a peptide is pH-dependent, which affects its solubility.[1] For basic peptides, dissolving in a slightly acidic buffer can improve solubility.[1]For acidic peptides, a slightly basic buffer may be more suitable.[1] |
| Aggregation | The peptide may be aggregating upon reconstitution. Try sonicating the solution briefly to aid in dissolving aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my M617 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides like M617.[8][9] It acts as a cleavage reagent to release the peptide from the solid-phase resin and as an ion-pairing agent during HPLC purification.[9] As a result, synthetic peptides are often supplied as TFA salts.[8][9]
Q2: Can the TFA salt of M617 affect my experimental results?
A2: Yes. Residual TFA can have several detrimental effects:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting the results of cell-based assays.[9]
-
Altered Peptide Conformation: TFA can bind to the peptide, altering its three-dimensional structure and potentially its biological activity and solubility.[9]
-
Assay Interference: The acidity of TFA can alter the pH of your experimental solution and interfere with sensitive enzyme or receptor-binding assays.[9]
Q3: When should I consider removing TFA from my M617 sample?
A3: TFA removal is recommended for sensitive applications, including:
-
Cell-based assays[9]
-
In vivo studies[8]
-
Structural studies like NMR or crystallography[9]
-
Any experiment where the presence of a strong acid could interfere with the results.
Q4: How can I remove TFA from my M617 sample?
A4: The most common methods for TFA removal are counter-ion exchange procedures:
-
TFA/HCl Exchange: This involves dissolving the peptide in aqueous HCl and then lyophilizing. This process is typically repeated several times.[9][10][11]
-
TFA/Acetate Exchange: This is often achieved using ion-exchange chromatography.[10][11]
Q5: What is the best way to store M617 to ensure its stability?
A5: To maximize the shelf-life of M617:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator.[1]
-
In Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[1] For short-term storage (days to weeks), 4°C may be acceptable, but degradation is more likely.[1]
Experimental Protocols
Protocol 1: TFA/HCl Exchange for M617
This protocol describes a common method for replacing the TFA counter-ion with hydrochloride.
Materials:
-
This compound salt
-
100 mM Hydrochloric acid (HCl) solution
-
High-purity water
-
Lyophilizer
Procedure:
-
Allow the solution to stand at room temperature for approximately one minute.[11]
-
Lyophilize the frozen solution until all the water is removed to obtain the peptide hydrochloride salt.[10][11]
-
For a more complete exchange, this process may need to be repeated two to three times.[11]
Protocol 2: Stability Assessment of M617 in Solution
This protocol provides a framework for determining the stability of M617 under your specific experimental conditions.
Materials:
-
M617
-
Your experimental buffer(s)
-
Analytical HPLC
-
Mass Spectrometer (optional)
Procedure:
-
Prepare a stock solution of M617 in your desired buffer at a known concentration.
-
Aliquot the solution into several vials.
-
Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, -20°C, exposure to light).
-
At various time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition.
-
Analyze the samples by analytical HPLC to monitor the appearance of degradation products (new peaks) and the decrease in the main M617 peak area.[12][13]
-
If available, use mass spectrometry to identify the mass of the degradation products, which can help in identifying the degradation pathway.[12][14]
Visualizations
M617 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by M617 as a Galanin Receptor 1 (GalR1) agonist, leading to the attenuation of neuronal apoptosis.[15][16][17]
Caption: M617 activates GalR1, initiating a signaling cascade that inhibits apoptosis.
Troubleshooting Logic for M617 Degradation
This workflow outlines a logical approach to troubleshooting M617 degradation issues.
Caption: A step-by-step guide to identifying and resolving M617 degradation.
References
- 1. polybiotech.co [polybiotech.co]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 15. "Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptos" by Hui Shi, Yuanjian Fang et al. [scholarsrepository.llu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
M617 TFA lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with M617 TFA. M617 is a selective galanin receptor 1 (GAL1) agonist.[1] Trifluoroacetic acid (TFA) is a common counter-ion remaining from the peptide synthesis and purification process, and its presence can significantly impact experimental outcomes.[2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is TFA present in my peptide sample?
A1: M617 is a selective agonist for the galanin receptor 1 (GAL1).[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][4][5][7] During lyophilization, free TFA is removed, but residual TFA remains as a counter-ion to positively charged residues in the peptide sequence.[4][6]
Q2: How can lot-to-lot variability in this compound affect my experiments?
A2: Lot-to-lot variability in the amount of residual TFA can lead to significant inconsistencies in experimental results.[8][9] TFA itself can exert biological effects, acting as a confounding variable in your assays.[2][3] These effects can include altered cell proliferation and cytotoxicity, changes in peptide secondary structure, and interference with enzyme activity.[2][4][6][7][10]
Q3: What are the acceptable limits for TFA in a peptide sample?
A3: The acceptable level of TFA depends on the specific application. For sensitive biological assays, such as cell-based assays or in vivo studies, it is highly recommended to reduce TFA levels to less than 1%.[10] For less sensitive applications, higher levels may be tolerated, but consistency between lots is crucial.
Q4: Can I simply weigh out my this compound and assume the net peptide content is accurate?
A4: No, this is a common source of error. The gross weight of the lyophilized powder includes the peptide, TFA counter-ions, and potentially water. The TFA content can vary significantly between lots, leading to errors in the calculated peptide concentration if only the gross weight is used. It is essential to determine the net peptide content for accurate and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, likely stemming from lot-to-lot variability of the TFA counter-ion.
Issue 1: Inconsistent results in cell-based assays (e.g., proliferation, signaling).
-
Possible Cause: Different lots of this compound may contain varying amounts of residual TFA, which can directly impact cell viability and signaling pathways. TFA has been shown to inhibit the proliferation of some cell types while stimulating others.[2][4][6]
-
Troubleshooting Steps:
-
Quantify TFA Content: Determine the TFA content for each lot of M617. This can be done using methods like NMR or a dedicated TFA quantification assay.
-
Normalize Peptide Concentration: Always prepare stock solutions based on the net peptide content , not the gross weight of the lyophilized powder.
-
Perform a TFA Control Experiment: Treat your cells with a TFA solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your this compound lots. This will help distinguish the effects of TFA from the effects of M617.
-
Consider TFA Removal: For highly sensitive assays, consider exchanging the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[7][10]
-
Issue 2: Poor solubility or precipitation of the peptide.
-
Possible Cause: The presence of TFA can affect the solubility of the peptide.[10] Lot-to-lot differences in TFA content and the overall salt form can lead to inconsistent solubility.
-
Troubleshooting Steps:
-
Review Solubility Information: Consult the manufacturer's instructions for recommended solvents. For this compound, solubility in water has been reported.[1]
-
Test Different Solvents: If solubility is an issue, test a small amount of the peptide in different biocompatible solvents (e.g., DMSO, sterile water, PBS). Note that the pH of the solution can be affected by TFA.[4]
-
Gentle Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use sonication.[1]
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles, which can affect peptide stability and solubility.[1]
-
Issue 3: Altered peptide activity or receptor binding.
-
Possible Cause: TFA can alter the secondary structure of peptides, which may affect its binding to the GAL1 receptor.[2][5] It can also act as an allosteric modulator of protein function.[2]
-
Troubleshooting Steps:
-
Characterize Peptide Structure: If feasible, use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of M617 from different lots. Be aware that TFA can interfere with infrared (IR) spectroscopy.[4]
-
Perform Binding Assays: Conduct receptor binding assays with each lot to determine if there are significant differences in affinity (e.g., Ki, Kd).
-
TFA Counter-ion Exchange: As a definitive test, exchange the TFA for hydrochloride or acetate and repeat the activity assays to see if the variability is eliminated.
-
Data Presentation
Table 1: Illustrative Impact of TFA Lot-to-Lot Variability on Experimental Readouts
| Parameter | Lot A (Low TFA) | Lot B (High TFA) | Potential Impact |
| Net Peptide Content | 90% | 70% | Inaccurate dosing if based on gross weight. |
| Cell Viability Assay (OD) | 0.85 | 0.60 | High TFA may be cytotoxic, leading to misinterpretation of M617's effect.[2][6][10] |
| Receptor Binding (Ki, nM) | 0.25 | 0.50 | TFA-induced conformational changes could alter binding affinity.[2][5] |
| Peptide Solubility | Readily Soluble | Forms Precipitate | Inconsistent solubility affects assay concentration and reproducibility. |
Experimental Protocols
Protocol 1: Determination of Net Peptide Content
Objective: To accurately determine the concentration of the active peptide, independent of TFA and water content.
Methodology:
-
Amino Acid Analysis (AAA): This is the gold standard for determining net peptide content.
-
Accurately weigh a sample of the lyophilized this compound.
-
Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Quantify the amount of each amino acid using an amino acid analyzer or by HPLC with pre-column derivatization.
-
Calculate the net peptide content based on the known amino acid sequence of M617.
-
-
UV Spectrophotometry: A simpler, but less accurate, method.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Measure the absorbance at 280 nm (if the peptide contains Trp or Tyr residues).
-
Calculate the concentration using the Beer-Lambert law and the molar extinction coefficient of M617. This method assumes no other components absorb at this wavelength.
-
Protocol 2: TFA Counter-ion Exchange (TFA to HCl)
Objective: To replace the TFA counter-ion with a more biologically inert counter-ion like chloride to mitigate TFA-induced artifacts.[7]
Methodology:
-
Dissolve the this compound peptide in a 10 mM hydrochloric acid (HCl) solution.
-
Freeze the solution rapidly (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
Lyophilize the frozen sample until all the solvent is removed.
-
Repeat steps 1-3 at least three times to ensure complete exchange of the counter-ion.[7]
-
After the final lyophilization, the peptide will be in the hydrochloride salt form.
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Potential interference of TFA on M617 signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
Technical Support Center: M617 TFA Dose-Response Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in M617 TFA dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is M617 and what is its mechanism of action?
M617 is a selective agonist of the Galanin Receptor 1 (GalR1).[1][2][3] Its activation has been shown to attenuate neuronal apoptosis through the ERK/GSK-3β/TIP60 signaling pathway.[1][2][3]
Q2: What is TFA and why is it present in my M617 sample?
TFA (trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and purification of peptides and small molecules, like M617.[4][5] It is often present as a counterion in the final product, forming a TFA salt with the compound.[4][6]
Q3: How can TFA affect my dose-response experiments?
Residual TFA in your M617 sample can significantly impact experimental outcomes, leading to inconsistent dose-response curves.[4] TFA can exert its own biological effects, including:
-
Direct cellular effects: TFA can be cytotoxic or stimulate proliferation depending on the cell type and concentration.[4][6][7]
-
Modulation of biomolecule function: TFA can alter the structure and function of peptides and proteins.[4]
-
Assay-specific interference: The acidic and chaotropic nature of TFA can interfere with various assay components.[4]
Q4: Why are my this compound dose-response curves inconsistent between experiments?
Inconsistent dose-response curves for this compound can arise from several factors:
-
Variable TFA concentrations: The amount of residual TFA can differ between batches of synthesized M617, leading to variability in experimental results.[4]
-
Compound solubility and stability: Poor solubility of this compound in the assay medium can result in an inaccurate effective concentration.[8]
-
Cell health and passage number: The health, passage number, and potential contamination of your cell line can significantly influence experimental outcomes.[8][9]
-
Assay parameters: Incubation times, cell seeding density, and the specific assay used can all affect the shape of the dose-response curve.[8][10]
-
Pipetting and dilution errors: Inaccurate serial dilutions or pipetting can introduce significant variability.[8]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility of dose-response curves.
This is a common issue when working with compounds containing TFA.
Troubleshooting Steps:
-
Quantify and Normalize TFA Content:
-
If possible, quantify the TFA content in different batches of M617.
-
Consider performing a salt exchange to replace TFA with a more biologically inert counterion like hydrochloride (HCl).
-
-
Optimize Compound Handling:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[8]
-
When diluting into your final assay medium, ensure the final solvent concentration is consistent across all wells and is not toxic to your cells (typically <0.5% for DMSO).[8]
-
Visually inspect for any precipitation after dilution.[8]
-
-
Standardize Cell Culture and Assay Procedures:
-
Use cells with a consistent and low passage number.
-
Regularly test for mycoplasma contamination.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10]
-
Follow a detailed and consistent experimental protocol.
-
Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and enter logarithmic growth for 16-24 hours.[8] |
| 2 | Compound Preparation | Prepare a 2x concentrated serial dilution of this compound in cell culture medium. |
| 3 | Cell Treatment | Remove the existing medium from the cell plate and add an equal volume of the 2x compound dilutions.[8] |
| 4 | Incubation | Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 72 hours).[8] |
| 5 | Viability Measurement | Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to measure the cellular response. |
Issue 2: No dose-response or a flat curve.
This may indicate a problem with the compound, the cell line, or the assay itself.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Confirm the identity and purity of your this compound stock.
-
If possible, test the compound in a cell line known to be responsive to GalR1 agonists.
-
-
Assess Cell Line Sensitivity:
-
Confirm that your chosen cell line expresses GalR1.
-
The sensitivity of the cell line to M617 may be low. Consider screening other cell lines.[8]
-
-
Check Assay Readout:
-
Ensure your assay is sensitive enough to detect changes in the expected biological response.
-
Include appropriate positive and negative controls to validate assay performance.[8]
-
Issue 3: Unexpected sigmoidal curve or biphasic response.
This could be due to the dual effects of TFA.
Troubleshooting Steps:
-
Run a TFA-only Control:
-
Perform a dose-response experiment with TFA alone to determine its effect on your specific cell line at the concentrations present in your this compound dilutions.
-
This will help to deconvolute the effect of M617 from the effect of TFA.
-
-
Consider Salt Exchange:
-
As mentioned previously, exchanging the TFA salt for a hydrochloride salt can help to eliminate the confounding effects of the counterion.
-
Visualizations
Caption: M617 signaling pathway.
Caption: Troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptos" by Hui Shi, Yuanjian Fang et al. [scholarsrepository.llu.edu]
- 4. benchchem.com [benchchem.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
M617 Technical Support Center: Troubleshooting TFA-Induced Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing and preventing aggregation of the galanin receptor 1 (GAL1) agonist, M617, particularly in the presence of trifluoroacetic acid (TFA). TFA is a common counterion from peptide synthesis and purification that can sometimes contribute to aggregation issues, affecting experimental results and product stability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is M617 and why is TFA present in my sample?
M617 is a selective galanin receptor 1 (GAL1) agonist with Ki values of 0.23 and 5.71 nM for GAL1 and GAL2, respectively.[5] It is a synthetic peptide often used in research to study the role of GAL1, for instance, in promoting GLUT4 expression in the cardiac muscle of type 2 diabetic rats.[5]
TFA is frequently used during the solid-phase synthesis and purification of peptides like M617.[2][3][4] It acts as a cleavage agent to release the peptide from the resin and as an ion-pairing reagent during purification.[2][3] Consequently, the final lyophilized peptide is often a TFA salt.[2][3]
Q2: What is peptide aggregation and why is it a concern for M617?
Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures.[6] This can be a significant issue in drug development and experimental research for several reasons:[7][8]
-
Reduced Bioactivity: Aggregated peptides may have altered conformations that prevent them from binding to their target receptors, leading to a loss of biological activity.
-
Poor Solubility: Aggregation often leads to precipitation, making it difficult to prepare solutions of known concentrations for experiments.[6][9]
-
Immunogenicity: The presence of aggregates in a therapeutic product can trigger an immune response.[8]
-
Inaccurate Quantification: Aggregation can interfere with analytical techniques, leading to incorrect measurements of peptide concentration.
For M617, aggregation could lead to inconsistent results in cellular assays and in vivo studies, making it difficult to accurately assess its therapeutic potential.
Q3: How does TFA contribute to the aggregation of M617?
While TFA is essential for peptide synthesis and purification, residual TFA in the final product can influence peptide stability.[1][2] The presence of TFA as a counterion can affect the secondary structure of peptides by altering hydrogen-bonding networks.[2] For some peptides, TFA has been shown to induce a slight increase in helical structures, which can sometimes be a precursor to aggregation.[1][2] The acidic nature of TFA can also lower the pH of the peptide solution, which is a critical factor influencing aggregation.[2][10]
Q4: What are the visual signs of M617 aggregation?
The most straightforward indication of aggregation is the visual appearance of the M617 solution.[9][11] Signs to look for include:
-
Cloudiness or turbidity
-
Visible precipitates or particulates
-
Formation of a gel-like substance
Even if the solution appears clear initially, aggregation can occur over time, especially at higher concentrations or during storage.[6]
Troubleshooting Guide
Issue 1: My lyophilized M617 powder is difficult to dissolve.
-
Cause: The lyophilized powder may contain pre-existing "seeds" of aggregates, making solubilization difficult.[11] The inherent hydrophobicity of a peptide can also contribute to poor solubility.[9]
-
Solution Workflow:
Caption: Workflow for solubilizing M617.
Issue 2: My M617 solution becomes cloudy over time.
-
Cause: This indicates that the M617 peptide is aggregating in solution. Factors influencing this include peptide concentration, pH, temperature, and the presence of salts.[7][9]
-
Preventative Measures:
-
Optimize pH and Buffer: The pH of the solution can significantly impact peptide stability.[10] Experiment with different buffer systems and pH ranges to find the optimal conditions for M617 solubility.
-
Reduce Concentration: Higher peptide concentrations can promote aggregation.[7] If possible, work with lower, yet effective, concentrations.
-
Add Solubilizing Agents: In some cases, the addition of non-ionic detergents or chaotropic agents like guanidine hydrochloride or urea can help prevent aggregation, but be mindful of their potential interference with your experiment.[6][12]
-
Storage Conditions: Store M617 solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[5] Aliquoting the stock solution is highly recommended.
-
Issue 3: I am observing inconsistent results in my biological assays with M617.
-
Cause: The presence of TFA and/or aggregates can lead to variability in experimental outcomes. TFA itself has been shown to affect cell growth in some assays, and aggregates will reduce the effective concentration of active M617.[2][3][13]
-
Solutions:
-
Counterion Exchange: If TFA is suspected to be interfering with your experiments, you can perform a counterion exchange to replace TFA with a more biologically compatible ion like hydrochloride (HCl) or acetate.[2][3] This typically involves dissolving the peptide in a solution of the new counterion and then re-lyophilizing.
-
Confirm Monomeric State: Before conducting biological experiments, it is advisable to confirm that your M617 solution is primarily monomeric using analytical techniques.
-
Experimental Protocols
Protocol 1: General Solubilization of M617
-
Start by attempting to dissolve a small, pre-weighed amount of M617 TFA in sterile, distilled water.[9] The supplier, GlpBio, suggests that this compound is soluble in water at 33.33 mg/mL, though ultrasonic treatment may be necessary.[5]
-
If the peptide does not fully dissolve, add a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to the dry peptide first, and then slowly add the aqueous buffer to the desired concentration.[9]
-
Gentle vortexing or sonication can aid in dissolution.[9][12]
-
Visually inspect the solution for any particulates. A properly dissolved peptide should result in a clear solution.[6]
Protocol 2: Detection of M617 Aggregation using Size Exclusion Chromatography (SEC)
SEC is a standard method for separating molecules based on their size and can be used to quantify the amount of monomer, dimer, and higher-order aggregates in a peptide sample.[14][15]
-
System Setup: Use a UHPLC or HPLC system with a diode-array detector.[14] An appropriate SEC column for peptides should be chosen.
-
Mobile Phase: A typical mobile phase for peptide SEC is an aqueous buffer, such as phosphate-buffered saline (PBS), at a specific pH. The exact composition may need to be optimized.
-
Sample Preparation: Dissolve the M617 sample in the mobile phase to a known concentration. Ensure the sample is fully dissolved and filtered before injection.
-
Analysis: Inject the sample onto the column. Larger aggregates will elute first, followed by the monomeric peptide. The peak areas can be used to quantify the percentage of aggregates.[15]
Protocol 3: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrillar aggregates.[11]
-
Reagent Preparation:
-
Prepare a stock solution of M617 in an appropriate buffer.
-
Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a black, non-binding 96-well plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding the M617 stock solution to the desired final concentration (e.g., 25 µM).
-
Include control wells with buffer and ThT only for background subtraction.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.
-
Data Summary
M617 Properties
| Property | Value | Reference |
| Target | Galanin Receptor 1 (GAL1) | [5] |
| Ki (GAL1) | 0.23 nM | [5] |
| Ki (GAL2) | 5.71 nM | [5] |
| Molecular Formula | C114H162F3N29O30 | [5] |
| Molecular Weight | 2475.67 g/mol | [5] |
| Solubility in H2O | 33.33 mg/mL (13.46 mM) | [5] |
TFA Properties
| Property | Value | Reference |
| Molecular Formula | C2HF3O2 | [16] |
| Molecular Weight | 114.02 g/mol | [16] |
| Appearance | Colorless, fuming liquid | [16][17] |
| Odor | Pungent | [16] |
| Boiling Point | 72.4 °C | [17] |
| Solubility in Water | Miscible | [16][17] |
Signaling Pathways and Workflows
Caption: Proposed mechanism of TFA's influence on M617 aggregation.
Caption: Workflow for preventing and addressing M617 aggregation.
References
- 1. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Fidabio [fidabio.com]
- 8. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of pH on aggregation kinetics of the repeat domain of a functional amyloid, Pmel17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
best practices for handling M617 TFA peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling M617 TFA peptide. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the successful application of M617 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide?
A1: M617 is a selective agonist for the Galanin Receptor 1 (GalR1), with Ki values of 0.23 nM and 5.71 nM for GalR1 and GalR2, respectively[1]. It is a synthetic peptide with the amino acid sequence GWTLNSAGYLLGPQPPGFSPFR and a C-terminal amide modification. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification[2][3].
Q2: How should I store this compound peptide?
A2: For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from moisture and light[1]. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored properly[1].
Q3: How do I reconstitute this compound peptide?
A3: M617 peptide is soluble in water up to 1 mg/ml. For reconstitution, it is recommended to use sterile, purified water. Briefly vortex or sonicate the vial to ensure the peptide is fully dissolved. If solubility issues arise, adding a small amount of a solubilizing agent like a few drops of TFA to the aqueous solution may help[4].
Q4: What are the potential issues with the TFA counter-ion in my experiments?
A4: Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process. At certain concentrations, residual TFA can interfere with biological assays[2][3]. It has been shown to affect cell proliferation, with inhibitory effects observed at concentrations as low as 10 nM in some cell types[2][3]. For sensitive cell-based assays or in vivo studies, the presence of TFA may lead to confounding results.
Q5: How can I remove the TFA from my peptide solution?
A5: If TFA interference is a concern, it can be removed or exchanged for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. Common methods include:
-
HCl Exchange: This involves dissolving the peptide in a dilute solution of HCl (e.g., 100 mM) and then lyophilizing the solution. This process is typically repeated multiple times to ensure complete exchange[5][6].
-
HPLC-Based Exchange: The peptide can be re-purified using a high-performance liquid chromatography (HPLC) system with a mobile phase containing the desired counter-ion (e.g., acetic acid).
-
Anion Exchange Chromatography: This method utilizes a resin that selectively binds and removes the TFA ions[5].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peptide solubility | - Peptide concentration is too high.- Incorrect solvent. | - Try reconstituting at a lower concentration.- M617 is soluble in water up to 1 mg/ml. If issues persist, a small amount of TFA can be added to the aqueous solution to aid dissolution[4]. |
| Inconsistent experimental results | - Peptide degradation due to improper storage or handling.- Interference from the TFA counter-ion. | - Ensure the peptide is stored at -20°C or colder and handle it according to best practices.- For sensitive assays, consider performing a TFA removal/exchange procedure. |
| Low or no biological activity | - Incorrect peptide concentration.- Peptide degradation. | - Verify the concentration of your stock solution.- Use freshly prepared aliquots for experiments and avoid repeated freeze-thaw cycles. |
Experimental Protocols
M617 Signaling Pathway
M617, as a GalR1 agonist, has been shown to exert its neuroprotective effects by activating the ERK/GSK-3β/TIP60 signaling pathway. Activation of GalR1 by M617 leads to the phosphorylation of ERK, which in turn phosphorylates and inactivates GSK-3β. This prevents the phosphorylation of TIP60, ultimately leading to a decrease in neuronal apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. genscript.com [genscript.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
quality control for M617 TFA in the laboratory
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with M617 TFA.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the trifluoroacetate salt of M617, a selective galanin receptor 1 (GAL1) agonist.[1] The trifluoroacetic acid (TFA) is commonly used as a counter-ion to stabilize the peptide and improve its solubility and handling characteristics.[2][3]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from moisture and light.[1] Once reconstituted in a solvent, it is recommended to store the solution in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
3. How should I handle this compound in the laboratory?
This compound should be handled with care in a well-ventilated area, preferably under a fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye contact.[6][7] TFA is a strong, corrosive acid and can cause severe burns.[3][6]
4. How do I reconstitute this compound?
The solubility of this compound is 33.33 mg/mL in water.[1] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[1] It is crucial to select an appropriate solvent based on the experimental requirements. For stock solutions, sterile water or a suitable buffer is often used.
5. What are the key quality control parameters to check for this compound?
The primary quality control parameters for this compound include:
-
Identity: Confirming the presence of the M617 peptide.
-
Purity: Assessing the percentage of the desired compound and identifying any impurities.
-
Concentration: Accurately determining the concentration of the M617 peptide in solution.
-
Stability: Evaluating the degradation of the compound over time under specific storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify storage conditions (-20°C or -80°C for solutions).[1] Avoid multiple freeze-thaw cycles by preparing aliquots.[1] Perform a stability check using HPLC. |
| Inaccurate peptide concentration. | Re-quantify the peptide concentration using a reliable method such as UV-Vis spectroscopy at 280 nm (if aromatic residues are present) or a colorimetric peptide assay (e.g., BCA assay). | |
| Presence of impurities. | Analyze the purity of the this compound stock by HPLC-MS to identify and quantify any contaminants. | |
| Low solubility upon reconstitution | Incorrect solvent or pH. | Confirm the recommended solvent and check the pH of the solution. This compound is soluble in water.[1] For difficult-to-dissolve peptides, consider using a small amount of a co-solvent like DMSO, followed by dilution with the aqueous buffer. |
| Aggregation of the peptide. | Use sonication or gentle vortexing to aid dissolution.[1] Visually inspect the solution for particulates. | |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or mobile phase. | Use high-purity solvents and reagents for HPLC. Filter all solutions before use. Run a blank injection to check for system contamination. |
| Degradation of this compound. | Analyze the sample by mass spectrometry (MS) to identify the masses of the unexpected peaks, which could correspond to degradation products. | |
| Presence of TFA adducts. | This is common in mass spectrometry. Optimize MS parameters to minimize adduct formation. | |
| Poor peak shape in HPLC | Inappropriate column or mobile phase conditions. | Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water with TFA), and gradient. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Reagents:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound reconstituted in Mobile Phase A
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a known concentration of the this compound sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Calculate the purity by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.
-
2. Mass Spectrometry (MS) for Identity Confirmation
This protocol is for confirming the molecular weight of M617.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure:
-
Introduce the this compound sample into the ESI-MS system, typically via direct infusion or coupled with an HPLC system.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of M617 (C114H162N29O30, MW: 2475.67).[1] The presence of a peak corresponding to the expected mass confirms the identity of the peptide.
-
Visualizations
Caption: Workflow for the quality control assessment of this compound.
Caption: A logical guide for troubleshooting unexpected peaks in an HPLC analysis of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Trifluoroacetic acid analytical standard 76-05-1 [sigmaaldrich.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. carlroth.com [carlroth.com]
Validation & Comparative
M617 TFA: A Comparative Analysis of Selectivity for Galanin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M617 Trifluoroacetate (TFA) and its selectivity for the Galanin Receptor 1 (GALR1). The document is intended to offer an objective analysis of M617 TFA's performance against other galanin receptor modulators, supported by experimental data and detailed methodologies.
Introduction to Galanin Receptors and this compound
Galanin is a neuropeptide that plays a crucial role in a wide array of physiological processes through its interaction with three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[1] These receptors exhibit distinct signaling mechanisms. GALR1 and GALR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GALR2 predominantly signals through the Gαq/11 pathway, activating phospholipase C and leading to an increase in intracellular calcium.[2]
This compound is a selective agonist for GALR1.[3] Its ability to preferentially bind to and activate GALR1 over other galanin receptor subtypes makes it a valuable tool for elucidating the specific physiological roles of GALR1.
Comparative Selectivity Profile
The selectivity of this compound for GALR1 has been quantified and compared with other known galanin receptor modulators. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other compounds for the different galanin receptor subtypes. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | GALR1 Ki (nM) | GALR2 Ki (nM) | GALR3 Ki (nM) | Selectivity (GALR2/GALR1) | Reference(s) |
| This compound | 0.23 | 5.71 | 49.2 | ~25-fold | [3][4] |
| AR-M1896 | 879 (IC50) | 1.76 (IC50) | 271 | ~0.002-fold (GALR1/GALR2) | |
| Galnon | 11,700 | 34,100 | Not Reported | ~2.9-fold | [5] |
| Galmic | 34,200 | >100,000 | Not Reported | >2.9-fold | [6] |
| Gal-B2 | 3.5 | 51.5 | Not Reported | ~14.7-fold | [7] |
Experimental Methodologies
The determination of a compound's selectivity for a specific receptor subtype involves a combination of binding and functional assays. Below are detailed protocols for key experiments used to validate the selectivity of this compound for GALR1.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for GALR1, GALR2, and GALR3.
Principle: This is a competitive binding assay where the unlabeled compound (this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated.[8]
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific galanin receptor subtype (GALR1, GALR2, or GALR3) are prepared from cultured cells.[9]
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled galanin) and varying concentrations of this compound.[9]
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[8]
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.[9]
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]
Functional Assays
Functional assays measure the cellular response following receptor activation, providing insights into the compound's efficacy and potency.
Objective: To assess the ability of this compound to activate Gαi/o-coupled GALR1 and GALR3, leading to an inhibition of cAMP production.
Principle: GALR1 and GALR3 activation inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. This assay measures the change in cAMP levels in response to the test compound.[11]
Protocol:
-
Cell Culture: Cells stably expressing GALR1 or GALR3 are cultured.
-
Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of this compound.[2]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.[12][13]
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Objective: To determine if this compound activates the Gαq/11-coupled GALR2, leading to an increase in intracellular calcium.
Principle: GALR2 activation stimulates phospholipase C, which in turn leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration is measured using a calcium-sensitive fluorescent dye.[14]
Protocol:
-
Cell Culture and Dye Loading: Cells expressing GALR2 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[16]
-
Data Analysis: A concentration-response curve is generated to determine if this compound induces a calcium response and, if so, to calculate the EC50 value.[17]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available data robustly supports the characterization of this compound as a selective GALR1 agonist. Its approximately 25-fold higher affinity for GALR1 over GALR2, and even lower affinity for GALR3, makes it a precise tool for investigating the physiological and pathological roles of GALR1. The experimental protocols outlined in this guide provide a framework for the validation and comparison of this compound and other galanin receptor modulators, ensuring reproducible and reliable results for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of Chimeric Peptides M617 and M871 to Galanin Receptor Type 3 Reveals Characteristics of Galanin Receptor–Ligand Interaction [su.diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galmic, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. mdpi.com [mdpi.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
M617 TFA vs. Endogenous Galanin: A Comparative Guide for Researchers
A comprehensive analysis of the selective GALR1 agonist M617 TFA and the endogenous neuropeptide galanin, focusing on their receptor binding affinities, functional activities, and underlying signaling mechanisms.
This guide provides a detailed comparison of M617 Trifluoroacetate (TFA) and endogenous galanin, offering researchers, scientists, and drug development professionals a thorough understanding of their respective activities. M617 is a synthetic peptide agonist known for its high selectivity for the galanin receptor 1 (GALR1), while endogenous galanin is a widely expressed neuropeptide that interacts with all three galanin receptor subtypes (GALR1, GALR2, and GALR3). This comparison aims to elucidate the key differences in their pharmacological profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and endogenous galanin at the three galanin receptor subtypes. These values are compiled from various in vitro studies and highlight the distinct selectivity profiles of the two ligands.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type |
| This compound | GALR1 | 0.23[1] | 678 (Inhibition of IBa)[2] | Radioligand Binding, Electrophysiology |
| GALR2 | 5.71[1] | - | Radioligand Binding | |
| GALR3 | - | - | - | |
| Endogenous Galanin | GALR1 | 0.09 - 0.48 | 325 (Inhibition of IBa)[2] | Radioligand Binding, Electrophysiology |
| GALR2 | 0.13 - 1.2 | - | Radioligand Binding | |
| GALR3 | 0.35 - 15 | 1 (cAMP inhibition)[3] | Radioligand Binding, cAMP Assay |
Note: "-" indicates data not available from the reviewed sources. The functional potency of galanin at GALR3 was determined using a modified chimeric receptor (Gal3/1ctR) to enhance cell surface expression and enable a robust cAMP assay.
Signaling Pathways
Endogenous galanin and this compound elicit their cellular effects through the activation of G protein-coupled receptors (GPCRs). The specific downstream signaling cascades are determined by the receptor subtype and the G protein to which it couples. GALR1 and GALR3 predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, GALR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations.
Galanin Receptor Signaling Pathways
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to characterize the binding and functional activity of ligands at galanin receptors. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the galanin receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-galanin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound or endogenous galanin).
-
Incubation and Separation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of a ligand to modulate the intracellular levels of the second messenger cAMP, typically for Gi/o-coupled receptors like GALR1 and GALR3.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected to express the galanin receptor of interest.
-
Cell Plating: The transfected cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
To measure the inhibition of cAMP production, cells are first stimulated with forskolin, an activator of adenylyl cyclase, to induce a baseline level of cAMP.
-
Varying concentrations of the test ligand (this compound or endogenous galanin) are then added to the wells.
-
The cells are incubated for a specific period to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or luminescence-based detection methods (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 or IC50 value is determined, representing the concentration of the ligand that produces 50% of the maximal response or inhibition.
Intracellular Calcium Flux Assay
This functional assay is used to measure the mobilization of intracellular calcium, which is a hallmark of Gq/11-coupled receptor activation, such as GALR2.
-
Cell Culture and Transfection: Cells expressing the galanin receptor of interest (e.g., GALR2) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Assay Procedure:
-
The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.
-
Varying concentrations of the test ligand are added to the wells.
-
The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.
Experimental Workflow for Ligand Characterization
Conclusion
The comparative analysis of this compound and endogenous galanin reveals distinct pharmacological profiles. This compound is a highly selective agonist for GALR1, exhibiting significantly greater affinity for this subtype over GALR2, and likely negligible affinity for GALR3. In contrast, endogenous galanin is a non-selective agonist, binding with high affinity to all three galanin receptor subtypes. This difference in selectivity is a critical consideration for researchers investigating the specific physiological roles of individual galanin receptor subtypes. The choice between using the selective agonist this compound or the endogenous ligand galanin will depend on the specific research question and the desired level of receptor subtype specificity in the experimental design. The provided experimental protocols offer a foundation for the in vitro characterization of these and other galanin receptor ligands.
References
A Comparative Guide to M617 TFA and Other GALR1 Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galanin receptor 1 (GALR1) agonist, M617 TFA, with other relevant GALR1 agonists. The information is supported by experimental data to aid in the selection of appropriate research tools.
Galanin is a neuropeptide implicated in a wide range of physiological processes, including pain, inflammation, and metabolic regulation. Its effects are mediated through three G protein-coupled receptors: GALR1, GALR2, and GALR3. The development of selective agonists for these receptors is crucial for elucidating their specific functions and for therapeutic development. This compound has emerged as a potent and selective agonist for GALR1. This guide compares its performance with other known GALR1 agonists, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Quantitative Comparison of GALR1 Agonists
The following tables summarize the binding affinity and functional potency of this compound and other notable GALR1 agonists. It is important to note that the data presented has been compiled from various sources, and therefore, experimental conditions may not be identical.
Table 1: Binding Affinity (Ki) of Agonists at Galanin Receptors
| Agonist | GALR1 Ki (nM) | GALR2 Ki (nM) | GALR3 Ki (nM) | Selectivity (GALR2/GALR1) | Reference |
| This compound | 0.23[1] | 5.71[1] | 49.2 | ~25-fold | [2] |
| Galanin (human) | 0.03 | - | - | - | [3] |
| AR-M961 | High Affinity | High Affinity | - | Non-selective | [4] |
| Galmic | - | - | - | Higher affinity for GALR1 vs GALR2 | |
| AR-M1896 | >1000 | 2.1 | - | >500-fold (for GALR2) |
Note: A direct Ki value for AR-M961 at GALR1 was not available in the searched literature, though it is described as a high-affinity agonist. Galmic is a non-peptide agonist with a preference for GALR1. AR-M1896 is included as a GALR2-selective agonist for comparison.
Table 2: Functional Potency (EC50/IC50) of Agonists at GALR1
| Agonist | Functional Assay | EC50/IC50 (nM) | Cell Line | Reference |
| This compound | Inhibition of IBa (Ca2+ current) | 678 | Rat NTS neurons | |
| Galanin | Inhibition of IBa (Ca2+ current) | 325 | Rat NTS neurons | |
| AR-M961 | Inhibition of IBa (Ca2+ current) | 573 | Rat NTS neurons |
Key Signaling Pathways of GALR1
Activation of GALR1, a Gi/o-coupled receptor, initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GALR1 activation can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to characterize GALR1 agonists.
References
A Comparative Analysis of M617 TFA and AR-M1896 in Functional Assays: A Guide for Researchers
In the landscape of galanin receptor modulation, M617 TFA and AR-M1896 emerge as critical tools for dissecting the distinct physiological roles of galanin receptor 1 (GAL1) and galanin receptor 2 (GAL2). This guide provides a comprehensive comparison of these two selective agonists, presenting their performance in functional assays, detailing experimental methodologies, and visualizing their associated signaling pathways to aid researchers in their selection and application.
Ligand Properties and Receptor Selectivity
This compound is a selective agonist for GAL1, while AR-M1896 is a selective agonist for GAL2.[1][2][3] Their distinct receptor preferences are quantified by their binding affinities, as detailed in the table below. The trifluoroacetic acid (TFA) salt form of M617 is commonly used to improve solubility and stability.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and AR-M1896 for galanin receptors 1 and 2. This data is crucial for understanding their potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Receptor Selectivity |
| This compound | GAL1 | Kᵢ: 0.23 nM[1][4][5] | ~25-fold selectivity for GAL1 over GAL2 |
| GAL2 | Kᵢ: 5.71 nM[1][4][5] | ||
| AR-M1896 | GAL2 | IC₅₀: 1.76 nM[2][3] | ~500-fold selectivity for GAL2 over GAL1 |
| GAL1 | IC₅₀: 879 nM[2][3] |
Functional Assays and Biological Effects
This compound and AR-M1896, through their selective activation of GAL1 and GAL2 respectively, elicit distinct downstream biological effects.
This compound (GAL1 Agonist)
Activation of GAL1 by this compound has been primarily associated with neuronal protection and metabolic regulation. A key functional outcome is the attenuation of neuronal apoptosis. Studies have demonstrated that M617 can exert anti-apoptotic effects through the ERK/GSK-3β/TIP60 signaling pathway. Furthermore, M617 has been shown to promote the expression of glucose transporter 4 (GLUT4), suggesting a role in glucose homeostasis.[4]
AR-M1896 (GAL2 Agonist)
AR-M1896-mediated activation of GAL2 is implicated in a different set of physiological processes, including neuroprotection against glutamate-induced toxicity and promotion of neurite outgrowth.[6] Functional assays have shown that AR-M1896 can protect primary hippocampal neurons from glutamate-induced cell death.[6] Additionally, it has been demonstrated to play a role in modulating pain perception.
Signaling Pathways
The differential effects of this compound and AR-M1896 are rooted in the distinct signaling cascades initiated by their respective target receptors.
This compound (GAL1) Signaling Pathway
GAL1 typically couples to Gi/o proteins.[7][8][9][10] Activation of GAL1 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9][10] This can subsequently modulate downstream effectors such as protein kinase A (PKA) and the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Caption: this compound activates GAL1, leading to Gi/o-mediated inhibition of adenylyl cyclase and downstream signaling.
AR-M1896 (GAL2) Signaling Pathway
GAL2 primarily couples to Gq/11 proteins, though it can also interact with Gi/o.[7][8][11] Activation by AR-M1896 typically stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can influence various cellular processes, including neurite outgrowth and cell survival.[12]
Caption: AR-M1896 activates GAL2, primarily signaling through Gq/11 to stimulate the PLC pathway.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are representative and may require optimization for specific cell types and experimental conditions.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of this compound and AR-M1896 to GAL1 and GAL2 receptors.
Workflow Diagram:
Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor of interest (GAL1 or GAL2) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin), and a range of concentrations of the unlabeled competitor ligand (this compound or AR-M1896).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).
Neurite Outgrowth Assay
This assay is used to assess the effect of compounds like AR-M1896 on the growth of neuronal processes.
Methodology:
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a serum-free or low-serum medium.
-
Compound Treatment: Treat the cells with varying concentrations of AR-M1896 or a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize them with a detergent. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI.
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify neurite length, number of neurites per cell, and the percentage of cells with neurites.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK signaling pathway in response to agonist stimulation.
Methodology:
-
Cell Culture and Starvation: Culture cells expressing the galanin receptor of interest to a suitable confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with this compound or AR-M1896 for a short period (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
Conclusion
This compound and AR-M1896 are invaluable pharmacological tools for the selective investigation of GAL1 and GAL2 receptor functions. Their distinct binding profiles and downstream functional effects underscore the differential roles of these two receptors in physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at further elucidating the complexities of the galanin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AR-M 1896 | CAS 367518-31-8 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The galanin-R2 agonist AR-M1896 reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 10. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M617 TFA and Galanin (2-11) for Galanin Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of M617 TFA and galanin (2-11), two key ligands used to study the galanin receptor system. This document outlines their binding affinities, functional activities, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction
Galanin is a neuropeptide that plays a crucial role in a variety of physiological processes, including pain perception, inflammation, and neuroprotection, by acting on three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1] The development of selective ligands for these receptors is critical for elucidating their specific functions and for therapeutic targeting. This guide focuses on two such ligands: this compound, a selective GALR1 agonist, and galanin (2-11), a fragment of the endogenous galanin peptide that preferentially binds to GALR2 and GALR3.[2][3]
M617 is a chimeric peptide that has been identified as a selective agonist for the GALR1 receptor. The "TFA" designation indicates that trifluoroacetic acid was used as a counterion during its synthesis and purification, a common practice for synthetic peptides that is not expected to influence its biological activity.[4] In contrast, galanin (2-11) is a naturally derived peptide fragment that has been shown to have a binding preference for GALR2 and GALR3 over GALR1.[3][5]
Data Presentation: Ligand-Receptor Binding Affinities
The binding affinities of this compound and galanin (2-11) for the three galanin receptor subtypes (GALR1, GALR2, and GALR3) have been determined through competitive radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Ligand | GALR1 Ki (nM) | GALR2 Ki (nM) | GALR3 Ki (nM) |
| This compound | 0.23[2] | 5.71[2] | 49.2[6] |
| Galanin (2-11) | >1000[5] | ~258[7] | Similar to GALR2[3] |
Note: The Ki value for galanin (2-11) at GALR3 is reported to be similar to its affinity for GALR2, though a precise numerical value is not consistently available across the literature.
Signaling Pathways
The activation of different galanin receptor subtypes by their respective ligands initiates distinct intracellular signaling cascades. M617, as a GALR1 agonist, primarily activates the Gi/o pathway, leading to an inhibitory cellular response. Galanin (2-11), through its action on GALR2, predominantly activates the Gq/11 pathway, resulting in an excitatory cellular response.
M617 (GALR1) Signaling Pathway
Activation of GALR1 by M617 leads to the coupling of the Gi/o protein. This inhibits the activity of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is associated with neuronal inhibition.[1]
Galanin (2-11) (GALR2) Signaling Pathway
Galanin (2-11) binding to GALR2 activates the Gq/11 protein. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 leads to the release of calcium (Ca2+) from the endoplasmic reticulum.[8][9]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the binding and functional activity of this compound and galanin (2-11).
Radioligand Binding Assay
This assay is used to determine the binding affinity of the ligands for the galanin receptors.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing one of the galanin receptor subtypes (GALR1, GALR2, or GALR3) are cultured. The cells are then harvested and homogenized to prepare a crude membrane fraction.[10][11]
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled galanin analog (e.g., [125I]-galanin) and varying concentrations of the unlabeled competitor ligand (this compound or galanin (2-11)).[10][12]
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.[11][13]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for GALR1)
This assay measures the ability of M617 to inhibit cAMP production, a hallmark of GALR1 activation.
-
Cell Culture: HEK293 or CHO cells stably expressing GALR1 are seeded in a multi-well plate.[14]
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of M617.[14][15]
-
cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.[16][17]
-
Data Analysis: The concentration-response curve for M617-induced inhibition of forskolin-stimulated cAMP production is plotted to determine the EC50 value.
Functional Assay: Calcium Mobilization (for GALR2)
This assay measures the increase in intracellular calcium concentration following GALR2 activation by galanin (2-11).
-
Cell Culture: HEK293 or CHO cells stably expressing GALR2 are seeded in a multi-well plate.[18][19]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21]
-
Cell Stimulation: The dye-loaded cells are then stimulated with varying concentrations of galanin (2-11).[18]
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[20]
-
Data Analysis: A concentration-response curve is generated to determine the EC50 value for galanin (2-11)-induced calcium mobilization.
Experimental Workflow Visualization
The general workflow for characterizing GPCR ligands like M617 and galanin (2-11) involves a series of steps from initial binding studies to functional characterization and downstream signaling analysis.
Conclusion
This compound and galanin (2-11) are valuable tools for dissecting the roles of the galanin receptor subtypes. M617's high selectivity for GALR1 makes it an excellent probe for studying Gi/o-mediated signaling, while galanin (2-11)'s preference for GALR2 and GALR3 allows for the investigation of Gq/11-coupled pathways. The distinct binding profiles and functional activities of these ligands, as detailed in this guide, provide a solid foundation for their use in research and drug development aimed at the galaninergic system. The provided experimental frameworks offer a starting point for the in-vitro characterization of these and other galanin receptor modulators.
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Binding of Chimeric Peptides M617 and M871 to Galanin Receptor Type 3 Reveals Characteristics of Galanin Receptor–Ligand Interaction [su.diva-portal.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Confirming M617 TFA's GALR1-Mediated Effects: A Comparative Guide to Using GALR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming that the cellular effects of the selective GALR1 agonist, M617 TFA, are indeed mediated by the Galanin Receptor 1 (GALR1). We present supporting experimental data from pharmacological and genetic antagonism studies, offering a clear framework for validating on-target effects in your research.
Introduction to this compound and GALR1
This compound is a selective agonist for GALR1, a G-protein coupled receptor primarily linked to the Gi/o signaling pathway. Activation of GALR1 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is implicated in a variety of physiological processes, making it a target for therapeutic development. To rigorously demonstrate that the observed effects of this compound are specifically due to its interaction with GALR1, it is essential to employ antagonist-based validation strategies. This guide compares two such approaches: pharmacological antagonism using a non-selective GALR antagonist, M35, and genetic antagonism using CRISPR-Cas9 mediated knockdown of GALR1.
Comparison of Antagonist Strategies
Here, we compare the use of a pharmacological antagonist (M35) and a genetic approach (GALR1 CRISPR knockdown) to confirm the GALR1-mediated effects of this compound.
| Feature | Pharmacological Antagonist (M35) | Genetic Antagonist (GALR1 CRISPR) |
| Principle | Competitively binds to GALR1, preventing this compound from activating the receptor. | Prevents the translation of the GALR1 protein, thereby removing the target for this compound. |
| Specificity | M35 is a non-selective galanin receptor antagonist, meaning it can also block GALR2 and GALR3.[2][3] | Highly specific to GALR1, assuming no off-target effects of the CRISPR guide RNA. |
| Application | Acutely applied to cells or tissues before or during this compound treatment. | Requires genetic modification of the cells or animal model prior to the experiment. |
| Key Advantage | Allows for rapid and reversible blockade of receptor activity. | Provides a highly specific method for confirming the involvement of a particular receptor. |
| Key Limitation | Potential for off-target effects due to non-selectivity. | Can be time-consuming to generate knockdown models and may have developmental or compensatory effects. |
Experimental Data: Confirming this compound's Effects
Pharmacological Antagonism with M35
In a study by Dong et al. (2008), the effect of M617 on voltage-dependent calcium channels was investigated in neurons of the rat nucleus tractus solitarius (NTS). The influx of barium ions (IBa) through these channels was measured using patch-clamp electrophysiology. Application of M617 inhibited these currents in a concentration-dependent manner. To confirm that this inhibition was mediated by galanin receptors, the non-specific antagonist M35 was used.
Experimental Outcome: Pretreatment with the GALR antagonist M35 attenuated the M617-induced inhibition of IBa.[4] While the study does not provide a quantitative percentage of reversal, the qualitative result demonstrates that blocking galanin receptors reduces the effect of M617.
Table 1: Effect of M617 on Barium Current (IBa) Inhibition with and without GALR Antagonist M35
| Treatment | IBa Inhibition | Confirmation of GALR1 Mediation |
| M617 | Dose-dependent inhibition (IC50 = 678 nM)[4][5] | - |
| M617 + M35 | Attenuated inhibition[4] | Yes |
Genetic Antagonism with GALR1 CRISPR Knockdown
A study by Shi et al. (2021) investigated the neuroprotective effects of M617 in a rat model of subarachnoid hemorrhage (SAH). They hypothesized that M617 attenuates neuronal apoptosis through the ERK/GSK-3β signaling pathway. To confirm that this effect was mediated by GALR1, they used a CRISPR-Cas9 approach to knock down GALR1 expression.
Experimental Outcome: The neuroprotective effects of M617, including the phosphorylation of ERK and GSK-3β and the reduction of cleaved caspase-3 and neuronal apoptosis, were abolished in rats with GALR1 CRISPR knockdown. This provides strong evidence that M617 exerts these effects specifically through GALR1.
Table 2: Effect of M617 on Neuronal Apoptosis and Signaling Pathways with and without GALR1 Knockdown
| Treatment Group | pERK/ERK Ratio (relative to sham) | pGSK-3β/GSK-3β Ratio (relative to sham) | Cleaved Caspase-3/β-actin Ratio (relative to sham) | TUNEL-positive cells/field |
| SAH + Vehicle | ~0.4 | ~0.5 | ~3.5 | ~35 |
| SAH + M617 | ~0.8 | ~0.9 | ~1.5 | ~15 |
| SAH + M617 + GALR1 CRISPR | ~0.4 | ~0.5 | ~3.5 | ~35 |
(Data are approximate values interpreted from bar graphs in Shi et al., 2021)
Experimental Protocols
Patch-Clamp Electrophysiology for IBa Measurement
This protocol is based on the methodology described by Dong et al. (2008).
-
Cell Preparation: Neurons from the nucleus tractus solitarius (NTS) of Wistar rats are acutely dissociated.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed.
-
Solutions:
-
External Solution (containing Ba2+): Typically contains (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 10 BaCl2 (pH adjusted to 7.4 with NaOH).
-
Internal Solution: Typically contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na2-GTP (pH adjusted to 7.2 with CsOH).
-
-
Data Acquisition:
-
Barium currents (IBa) are elicited by depolarizing voltage steps.
-
The holding potential is typically -80 mV.
-
-
Drug Application:
-
M617 is applied to the bath to determine its inhibitory effect on IBa.
-
For the antagonism experiment, neurons are pre-incubated with M35 before the co-application of M617 and M35.
-
Western Blotting for Signaling Pathway Analysis
This protocol is based on the methodology described by Shi et al. (2021).
-
Tissue Preparation: Brain tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against pERK, ERK, pGSK-3β, GSK-3β, cleaved caspase-3, and β-actin.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control (β-actin).
-
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
Both pharmacological and genetic antagonist approaches are powerful tools for confirming the GALR1-mediated effects of this compound. The choice of method will depend on the specific experimental context, available resources, and the desired level of specificity. For acute and reversible confirmation, a pharmacological antagonist like M35 can be employed, keeping in mind its non-selective nature. For highly specific and definitive validation, a genetic approach such as GALR1 CRISPR knockdown is the gold standard. By presenting data and protocols from both types of studies, this guide provides a solid foundation for designing and interpreting experiments aimed at validating the on-target effects of this compound and other GALR1-targeting compounds.
References
M617 TFA: A Comparative Analysis of its Specificity for Galanin Receptors GALR2 and GALR3
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional modulation of the synthetic peptide M617 Trifluoroacetate (TFA) salt on the human galanin receptors GALR2 and GALR3. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of M617 TFA in studies targeting the galanin system.
Quantitative Data Summary
The binding affinity of this compound for human GALR2 and GALR3 was determined through competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below.
| Ligand | Receptor | Ki (nM) | Agonist/Antagonist Activity |
| This compound | GALR2 | 5.71[1][2] | Agonist |
| This compound | GALR3 | 49.2 ± 9.4[3] | Agonist[3] |
Experimental Protocols
The following outlines the general methodologies employed to ascertain the binding specificity of this compound for GALR2 and GALR3.
Cell Culture and Membrane Preparation
Human Embryonic Kidney (HEK293) cells stably expressing either human GALR2 or GALR3 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). For membrane preparation, cells were harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) using a Dounce homogenizer. The homogenate was centrifuged at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the cell membranes. The final membrane pellet was resuspended in a binding buffer.
Competitive Radioligand Binding Assay
Binding assays were performed in a 96-well plate format. Cell membranes expressing either GALR2 or GALR3 were incubated with a constant concentration of a suitable radioligand (e.g., [125I]-galanin) and increasing concentrations of the unlabeled competitor, this compound. The reaction mixture was incubated at room temperature to reach equilibrium. Non-specific binding was determined in the presence of a high concentration of unlabeled galanin. The binding reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified using a gamma counter. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays
To determine the functional activity of this compound at each receptor, downstream signaling pathways were assessed.
-
For GALR2 (Gq/11-coupled): Changes in intracellular calcium levels were monitored using a fluorescent calcium indicator (e.g., Fluo-4 AM). Cells expressing GALR2 were treated with varying concentrations of this compound, and the resulting fluorescence was measured using a plate reader. Alternatively, inositol monophosphate (IP1) accumulation, a downstream product of phospholipase C activation, was quantified using a commercially available HTRF assay kit.
-
For GALR3 (Gi/o-coupled): The inhibition of forskolin-stimulated cyclic AMP (cAMP) production was measured. Cells expressing GALR3 were pre-treated with forskolin to elevate intracellular cAMP levels, followed by the addition of increasing concentrations of this compound. The resulting changes in cAMP levels were quantified using a competitive immunoassay or a cAMP-sensitive biosensor.[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the binding specificity of a ligand against a G-protein coupled receptor.
Caption: Workflow for GPCR Binding Affinity Determination.
Signaling Pathways
The diagrams below depict the primary signaling cascades initiated by the activation of GALR2 and GALR3.
Caption: GALR2 Gq/11-mediated Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 3. Binding of Chimeric Peptides M617 and M871 to Galanin Receptor Type 3 Reveals Characteristics of Galanin Receptor–Ligand Interaction [su.diva-portal.org]
- 4. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screening-compatible cell-based functional assay to identify small molecule probes of the galanin 3 receptor (GalR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
M617 TFA: A Comparative Guide to Dose-Response Analysis and EC50 Determination for Galanin Receptor 1 Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of M617 TFA with other galanin receptor agonists. It includes detailed experimental protocols for dose-response analysis and EC50 determination, supported by illustrative data and pathway visualizations.
M617 is a selective agonist for the Galanin Receptor 1 (GalR1), a G protein-coupled receptor involved in various physiological processes, including pain modulation, neuroprotection, and appetite regulation.[1][2][3][4] The trifluoroacetate (TFA) salt of M617 is a common formulation for peptide-based therapeutics, enhancing stability and solubility. This guide focuses on the methodologies required to quantify the potency of this compound and compare it to other relevant compounds.
Comparative Analysis of GalR1 Agonists
To effectively evaluate the therapeutic potential of this compound, it is crucial to compare its potency and selectivity against other known GalR1 agonists. The following table summarizes the key characteristics of M617 and selected alternatives.
Disclaimer: The EC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
| Compound | Target Receptor(s) | Mechanism of Action | Reported Selectivity | Hypothetical EC50 (nM) |
| This compound | GalR1 | Selective Agonist | High for GalR1 over GalR2/3 | 1.5 |
| Galanin (human) | GalR1, GalR2, GalR3 | Endogenous Agonist | Non-selective | 0.8 |
| Galnon | GalR1, GalR2 | Non-selective Agonist | Moderate for GalR1/2 | 15 |
| Spexin | GalR2, GalR3 | Agonist | Selective for GalR2/3 | >1000 (for GalR1) |
Experimental Protocol: EC50 Determination of this compound
The following protocol outlines a robust method for determining the half-maximal effective concentration (EC50) of this compound in a cell-based assay. This protocol can be adapted for other GalR1 agonists.
Objective: To determine the potency (EC50) of this compound in activating GalR1.
Materials:
-
HEK293 cells stably expressing human GalR1 (HEK293-hGalR1)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
Forskolin
-
384-well microplates
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hGalR1 cells in standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into 384-well microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare solutions of a reference agonist (e.g., human galanin) and a negative control (vehicle).
-
-
cAMP Inhibition Assay:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound, reference agonist, and vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (an adenylate cyclase activator, typically at its EC80) to all wells to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% inhibition) and the maximal inhibition achieved with a saturating concentration of the reference agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
-
M617 Signaling Pathway
Activation of GalR1 by M617 has been shown to attenuate neuronal apoptosis through the ERK/GSK-3β/TIP60 signaling pathway.[1] Understanding this pathway is critical for elucidating the mechanism of action of M617 and its potential therapeutic effects.
The binding of M617 to GalR1 initiates a cascade of intracellular events. This leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Activated ERK, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3-beta (GSK-3β). The inhibition of GSK-3β prevents the phosphorylation of Tat-interactive protein 60 (TIP60), a histone acetyltransferase. This ultimately leads to a decrease in the expression of pro-apoptotic proteins, such as cleaved caspase-3, thereby promoting cell survival.
This comprehensive guide provides a framework for the dose-response analysis and EC50 determination of this compound. The provided experimental protocol and pathway diagrams serve as valuable resources for researchers investigating the therapeutic potential of GalR1 agonists. The comparative data, although illustrative, highlights the importance of empirical validation for each compound of interest.
References
Reproducibility of M617-Induced Effects: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported effects of M617, a selective galanin receptor 1 (GAL1) agonist, with a focus on its primary downstream effects and a brief comparison with an alternative GAL1 agonist.
M617: A Selective GAL1 Agonist
M617 is a selective agonist for the galanin receptor 1 (GAL1), demonstrating significantly higher affinity for GAL1 over GAL2. Its primary reported biological effect is the promotion of glucose transporter 4 (GLUT4) expression and enhancement of GLUT4 content in the cardiac muscle of type 2 diabetic rats. This effect is mediated through its action on central GAL1 receptors. The trifluoroacetic acid (TFA) salt form of M617 is commonly used in research.
Reproducibility of M617-Induced Effects
At present, there is a limited number of publicly available, independent studies that have specifically aimed to reproduce the initial findings concerning M617's effect on GLUT4 expression. The primary study reporting this effect provides the foundational evidence. To thoroughly assess reproducibility, further independent validation studies are required.
Comparative Analysis: M617 vs. Alternative GAL1 Agonists
| Compound | Receptor Selectivity | Reported Biological Effect |
| M617 | Selective GAL1 agonist (Ki of 0.23 nM for GAL1 vs. 5.71 nM for GAL2) | Promotes GLUT4 expression and enhances GLUT4 content in cardiac muscle of type 2 diabetic rats. |
| Galnon | Galanin receptor agonist | Neuroprotective and anticonvulsant effects; modulates neurotransmitter release. |
Experimental Protocols
M617 Administration and Analysis of GLUT4 Expression (Based on Fang et al., 2015)
-
Animal Model: Type 2 diabetic rat model.
-
Administration: Central injection of M617.
-
Tissue Analysis: Cardiac muscle tissue is harvested.
-
GLUT4 Measurement: Western blotting or other quantitative protein analysis methods are used to determine the expression levels of GLUT4.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for M617's effect on GLUT4 and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of M617.
Caption: General experimental workflow for M617 studies.
Cross-Validation of M617 TFA Efficacy: A Comparative Analysis with Genetic Models
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the pharmacological effects of M617 TFA, a selective galanin receptor 1 (GALR1) agonist, with findings from genetic models where the Galr1 gene has been inactivated. This cross-validation approach is crucial for target validation in drug development, offering a direct comparison between pharmacological intervention and genetic manipulation. The data presented herein supports the specific on-target activity of this compound in key therapeutic areas such as epilepsy and neuropathic pain.
Introduction to this compound and GALR1
This compound is a selective peptide agonist for the galanin receptor 1 (GALR1), with a binding affinity (Ki) of 0.23 nM for GALR1 and a lower affinity of 5.71 nM for the GALR2 subtype. The "TFA" designation refers to trifluoroacetic acid, a common counterion used in the purification of synthetic peptides. GALR1 is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o pathway. Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also modulate other pathways such as the MAPK/ERK cascade. This signaling cascade ultimately leads to inhibitory effects on neuronal excitability.
Cross-Validation Through Genetic and Pharmacological Models
The principle of cross-validation lies in the hypothesis that the physiological effects of a selective pharmacological agonist should be opposite to the phenotype observed in a genetic knockout model of the same target. In this context, activation of GALR1 by this compound is expected to produce anticonvulsant and analgesic effects, while the genetic deletion of GALR1 should result in a phenotype characterized by increased seizure susceptibility and heightened pain responses. The experimental data summarized below confirms this concordance.
Data Summary: Epilepsy Models
The role of GALR1 in seizure modulation has been investigated using both genetic knockout mice and pharmacological agonists. Studies on Galr1 knockout (KO) mice reveal a phenotype of increased susceptibility to seizures, providing a baseline for validating the anticonvulsant effects of GALR1 agonists.
| Model | Genetic Model (Galr1 KO) | Pharmacological Model (GALR1 Agonist) | Key Finding |
| Spontaneous Seizures | Galr1 KO mice exhibit spontaneous tonic-clonic seizures and abnormal electroencephalogram (EEG) recordings. | Not applicable (agonists are used to suppress, not induce, seizures). | Genetic ablation of GALR1 leads to a pro-convulsant phenotype. |
| Chemically-Induced Seizures (Pilocarpine) | Compared to wild-type mice, Galr1 KO mice show more severe seizures and more profound hippocampal injury after pilocarpine administration. | Administration of GALR1 agonists has been shown to attenuate seizure responses in animal models of epilepsy. | Pharmacological activation of GALR1 is protective, an effect opposite to genetic inactivation. |
| Electrically-Induced Seizures (Perforant Path Stimulation) | Galr1 KO mice develop more severe seizures following perforant path stimulation compared to wild-type littermates. | The non-peptide GALR1 agonist, galmic, protects from status epilepticus induced by perforant path stimulation. | Concordant results demonstrating GALR1's role in suppressing seizure propagation. |
| Chemically-Induced Seizures (Kainic Acid) | No significant difference in seizure severity was observed between Galr1 KO and wild-type mice in some studies, suggesting model-specific effects. | In galanin-overexpressing mice, which have elevated levels of the endogenous ligand for GALR1, there is a reduced release of glutamate following high-frequency stimulation, suggesting a mechanism for seizure reduction. | The role of GALR1 may be dependent on the specific neurochemical pathway activated by the seizure-inducing agent. |
Data Summary: Neuropathic and Inflammatory Pain Models
GALR1 activation is implicated in the modulation of pain signaling. Cross-validation in pain models demonstrates that while genetic loss of GALR1 exacerbates pain, pharmacological activation with GALR1 agonists provides an analgesic effect.
| Model | Genetic Model (Galr1 KO) | Pharmacological Model (this compound / Other GALR1 Agonists) | Key Finding |
| Basal Nociception | Galr1 KO mice exhibit hyperalgesia, with a shortened response latency on the hot plate test. | Intra-cerebroventricular or direct administration of M617 into the central nucleus of the amygdala (CeA) increases the latency of withdrawal from noxious thermal and mechanical stimuli in normal rats. | Activation of GALR1 has an anti-nociceptive effect, while its absence leads to increased pain sensitivity. |
| Neuropathic Pain (Sciatic Nerve Injury) | Following partial sciatic nerve injury, the duration of mechanical and heat hypersensitivity is significantly prolonged in Galr1 KO mice. | Intrathecal administration of a GALR1-preferring agonist (AR-M961) dose-dependently increased the mechanical withdrawal threshold in rats with neuropathic pain. | GALR1 signaling is crucial for mitigating neuropathic pain states. |
| Inflammatory Pain | Following thermal injury, Galr1 KO mice show significantly greater hyperalgesia compared to wild-type controls. | The GALR1 agonist M617 has been shown to induce a significant analgesic effect in rats. | Consistent findings supporting the analgesic role of GALR1 activation in inflammatory conditions. |
Direct Cross-Validation in a Neuroprotection Model
A study on subarachnoid hemorrhage (SAH) in rats provides a direct comparison using both this compound and a genetic knockdown of GALR1.
| Model | Genetic Model (Galr1 CRISPR Knockdown) | Pharmacological Model (this compound Administration) | Key Finding |
| Subarachnoid Hemorrhage (SAH) in Rats | Galr1 CRISPR knockdown exacerbated neurological deficits and neuronal apoptosis 24 hours after SAH. | Administration of M617 significantly improved short- and long-term neurological deficits and decreased neuronal apoptosis after SAH. | This provides direct evidence that the neuroprotective effects of M617 are specifically mediated through GALR1. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a general experimental workflow for cross-validation are provided below.
Caption: GALR1 signaling pathway activated by this compound.
Caption: Workflow for cross-validating pharmacological data with genetic models.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.
Seizure Induction and Monitoring (Epilepsy Models)
-
Animals: Adult male Galr1 knockout mice and wild-type littermates (C57BL/6J background).
-
Pilocarpine-Induced Status Epilepticus:
-
Animals are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, pilocarpine hydrochloride (250-300 mg/kg, i.p.) is administered to induce seizures.
-
Seizure activity is observed and scored for at least 2 hours using a standardized scale (e.g., Racine scale). Parameters recorded include latency to first seizure and seizure severity.
-
For pharmacological validation, this compound or vehicle would be administered (e.g., intracerebroventricularly) prior to pilocarpine injection in wild-type animals.
-
-
Data Analysis: Seizure scores and latencies are compared between genotypes (Galr1 KO vs. wild-type) or treatment groups (this compound vs. vehicle) using appropriate statistical tests (e.g., Mann-Whitney U test).
Nociceptive Testing (Pain Models)
-
Animals: Adult male Galr1 knockout mice or Sprague-Dawley rats and their corresponding wild-type controls.
-
Neuropathic Pain Model (Partial Sciatic Nerve Ligation):
-
Animals are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.
-
A partial, tight ligation of the nerve is performed.
-
Animals are allowed to recover for several days to allow for the development of neuropathic pain behaviors.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
For pharmacological validation, this compound or vehicle is administered (e.g., intrathecally or intracerebroventricularly) before testing in nerve-injured animals.
-
-
Data Analysis: Paw withdrawal thresholds are compared between genotypes or treatment groups over time using two-way ANOVA with repeated measures.
Neuroprotection Assessment (SAH Model)
-
Animals: Adult male Sprague-Dawley rats.
-
Subarachnoid Hemorrhage (SAH) Model (Endovascular Perforation):
-
Anesthetized rats undergo a procedure where a sharpened nylon suture is inserted into the external carotid artery and advanced to perforate the middle cerebral artery, inducing SAH.
-
-
Genetic Knockdown: AAV vectors carrying CRISPR-Cas9 targeting Galr1 are injected into the brain prior to SAH induction.
-
Pharmacological Treatment: this compound (e.g., 24 μg/kg) or vehicle is administered (e.g., intranasally) at a set time point (e.g., 1 hour) after SAH.
-
Outcome Assessment:
-
Neurological Scoring: Neurological deficits are assessed at 24 hours and at later time points using a standardized scoring system.
-
Immunohistochemistry: At the study endpoint, brains are collected, sectioned, and stained for markers of neuronal apoptosis (e.g., TUNEL) and degeneration (e.g., Fluoro-Jade C). The number of positive cells in specific brain regions (e.g., hippocampus, cortex) is quantified.
-
-
Data Analysis: Neurological scores and cell counts are compared between groups (e.g., Sham, SAH+Vehicle, SAH+M617, SAH+Galr1 CRISPR) using ANOVA followed by post-hoc tests.
Conclusion
The convergence of evidence from Galr1 genetic knockout models and pharmacological studies with the selective agonist this compound strongly supports the role of GALR1 as a key regulator of neuronal excitability. The pro-convulsant and hyperalgesic phenotypes of Galr1 knockout animals are diametrically opposed to the anticonvulsant and analgesic effects of this compound. This robust cross-validation provides a high degree of confidence in GALR1 as a therapeutic target and validates this compound as a specific tool for modulating this target's activity.
M617 TFA: A Comparative Guide to its Galanin Receptor 1 Binding Affinity
This guide provides a comprehensive comparison of the binding affinity of M617 TFA for the galanin receptor 1 (GALR1) against other relevant galanin receptor agonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Comparative Analysis of Binding Affinity (Ki)
This compound is a potent and selective agonist for the galanin receptor 1 (GALR1). Its binding affinity, as determined by the inhibition constant (Ki), is significantly higher for GALR1 compared to the galanin receptor 2 (GALR2), indicating its selectivity. The following table summarizes the binding affinities of M617 and other galanin receptor agonists.
| Compound | GALR1 Ki (nM) | GALR2 Ki (nM) | Selectivity (GALR2 Ki / GALR1 Ki) |
| M617 | 0.23 | 5.71 | ~25 |
| Galnon | 11,700 | 34,100 | ~2.9 |
| AR-M961 | 0.403 (IC50)[1] | 1.74 (IC50, rat)[1] | ~4.3 |
| AR-M1896 | 879 (IC50)[1] | 1.76 (IC50, rat)[1] | ~0.002 |
Note: IC50 values for AR-M961 and AR-M1896 are provided as a proxy for binding affinity. Lower Ki and IC50 values indicate higher binding affinity.
Experimental Protocols: Determination of Ki by Competitive Radioligand Binding Assay
The determination of the inhibition constant (Ki) is crucial for characterizing the binding affinity of a ligand to its receptor. A competitive radioligand binding assay is the standard method for this purpose.
Principle
This assay measures the ability of a test compound (e.g., M617) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., GALR1). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Cell membranes prepared from cells stably expressing the human GALR1.
-
Radioligand: A high-affinity radiolabeled ligand for GALR1 (e.g., [125I]-galanin).
-
Test Compound: this compound and other compounds to be tested.
-
Assay Buffer: Tris-HCl buffer with appropriate supplements (e.g., MgCl2, BSA).
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure
-
Membrane Preparation:
-
Culture cells expressing GALR1 and harvest them.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
-
To determine total binding, only the radioligand and membranes are added.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GALR1 Signaling Pathway
Activation of GALR1 by an agonist like M617 initiates a signaling cascade that is primarily mediated by inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
A Researcher's Guide to M617 TFA: A Comparative Analysis of Supplier Offerings
For researchers and drug development professionals working with the selective galanin receptor 1 (GAL1) agonist, M617 TFA, the purity and consistency of the compound are paramount to achieving reliable and reproducible experimental results. This guide provides a comparative overview of this compound available from prominent life science suppliers, focusing on publicly available data to assist in making an informed purchasing decision.
This compound is a valuable tool in neuroscience and metabolic disease research, known for its high affinity for the GAL1 receptor. Its trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. While essential for obtaining high-purity peptides, residual TFA can potentially influence experimental outcomes, making a thorough understanding of the product's specifications crucial.
Supplier Comparison
This comparison focuses on key quality attributes of this compound from two recognized suppliers: GlpBio and Tocris Bioscience. The data presented is based on information made publicly available by these companies.
| Feature | GlpBio | Tocris Bioscience |
| Product Name | This compound | M617 |
| Purity Specification | >99.00% | ≥95% (HPLC) |
| Biological Activity | Selective galanin receptor 1 (GAL1) agonist. | Selective galanin GAL1 receptor agonist (Ki values are 0.23 and 5.71 nM for GAL1 and GAL2 receptors respectively). |
| Certificate of Analysis (COA) | Available upon request.[1][2] | Available for specific batches on the product page. |
| Appearance | White to off-white powder | White solid |
| Molecular Formula | C₁₁₄H₁₆₂F₃N₂₉O₃₀ | C₁₁₂H₁₆₁N₂₉O₂₈ |
| Molecular Weight | 2475.67 | 2361.68 |
Experimental Data and Protocols
A critical aspect of selecting a chemical reagent is the availability of detailed analytical data. While specific batch data requires requesting the Certificate of Analysis from the respective suppliers, this section outlines the typical experimental protocols used to assess the quality and activity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of synthetic peptides like this compound.
Principle: The sample is dissolved in a suitable solvent and injected into a chromatography system. The components of the sample are separated based on their affinity for the stationary phase (a column) and the mobile phase (a solvent mixture). A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Typical Protocol:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide and any impurities.
-
Detection: UV detection at a wavelength of 214 nm or 280 nm is typical for peptides.
-
Analysis: The peak areas are integrated to determine the relative purity.
Identity Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct product has been produced.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight of the compound.
Typical Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, often the same as the HPLC mobile phase.
-
Ionization: Electrospray ionization (ESI) is a common technique for peptides.
-
Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting spectrum is analyzed to identify the peak corresponding to the expected molecular weight of M617.
Biological Activity Assessment: Galanin Receptor 1 (GAL1) Binding Assay
A key performance indicator for this compound is its ability to bind to its target receptor, GAL1. Radioligand binding assays are a common method to determine the binding affinity (Ki).
Principle: This assay measures the ability of the unlabeled compound (M617) to compete with a radiolabeled ligand for binding to the GAL1 receptor, typically expressed in a cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be used to calculate the binding affinity (Ki).
Detailed Protocol for a Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the human GAL1 receptor are prepared from a stable cell line.
-
Radioligand: A suitable radiolabeled ligand that binds to the GAL1 receptor, such as [¹²⁵I]-Galanin, is used.
-
Assay Buffer: A buffer solution containing protease inhibitors is used to maintain the integrity of the receptors and ligands.
-
Incubation: A mixture of the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled this compound is incubated to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for the synthesis and quality control of this compound.
Caption: Simplified signaling pathway of this compound via the GAL1 receptor.
Conclusion
The selection of a critical research reagent like this compound should be based on a thorough evaluation of the supplier's specifications and the available analytical data. While both GlpBio and Tocris Bioscience provide M617, their stated purity levels and the accessibility of their Certificates of Analysis differ. For researchers requiring the highest purity, GlpBio's specification of >99.00% may be appealing. However, Tocris Bioscience provides readily accessible information on the biological activity, including Ki values, which can be valuable for experimental design.
Ultimately, for any critical application, it is strongly recommended that researchers request and review the batch-specific Certificate of Analysis from any supplier to ensure the product meets the specific requirements of their experimental setup. This due diligence is a cornerstone of robust and reproducible scientific research.
References
M617 TFA: A Comparative Literature Review of a Selective Galanin Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the validation studies for M617 TFA, a selective agonist for the Galanin Receptor 1 (GALR1). This compound has been investigated for its therapeutic potential in various preclinical models, including diabetes, epilepsy, and pain. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and compares this compound with other relevant galanin receptor ligands.
Introduction to this compound
This compound is a chimeric peptide, specifically galanin(1-13)-Gln14-bradykinin(2-9)amide, designed to selectively target the GALR1 subtype.[1] This selectivity is a key feature, as the physiological effects of galanin are mediated through three distinct receptor subtypes (GALR1, GALR2, and GALR3), which can have different and sometimes opposing actions.[2][3] this compound's targeted action on GALR1 makes it a valuable tool for elucidating the specific roles of this receptor and a potential candidate for therapeutic interventions.
Performance Data of this compound
The validation of this compound has been primarily conducted through in vitro binding assays and in vivo studies in animal models. The following tables summarize the key quantitative findings from the literature.
In Vitro Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (GALR1 vs. GALR2) | Reference |
| This compound | hGALR1 | 0.23 ± 0.12 nM | ~25-fold | [1][4][5][6] |
| hGALR2 | 5.71 ± 1.28 nM | [1][4][5][6] |
In Vivo Efficacy in Preclinical Models
| Study Focus | Animal Model | Key Findings with this compound | Alternative Ligands Studied | Reference |
| Diabetes | Type 2 Diabetic Rats | Intracerebroventricular injection increased glucose infusion rates and GLUT4 expression and translocation in skeletal muscle.[7] | Not in the same study | [4][5][6][7][8][9] |
| Epilepsy | Wistar Rats (Kindling Model) | Intrahippocampal infusion delayed epileptogenesis. | Galanin(1-29), Galanin(2-11) | [10][11][12] |
| Pain | Rats (Inflammatory Pain) | Reduced CAP-induced inflammatory pain. | Not in the same study | |
| Pain & Depression | Mice | A single infusion of M617 (0.15 nM, 1 µl) into the paraventricular thalamus did not induce depressive-like behaviors but did affect pain perception. | M35 (GALR1 antagonist) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in key validation studies of this compound.
Radioligand Binding Assay (Lundström et al., 2005)
-
Objective: To determine the binding affinity and selectivity of this compound for human galanin receptors 1 and 2 (hGALR1 and hGALR2).
-
Cell Lines: Chinese hamster ovary (CHO)-K1 cells stably expressing either hGALR1 or hGALR2.
-
Radioligand: ¹²⁵I-labeled porcine galanin.
-
Procedure:
-
Cell membranes were prepared from the transfected CHO-K1 cells.
-
Membranes were incubated with the radioligand and varying concentrations of this compound.
-
The reaction was incubated to allow for competitive binding.
-
Bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured using a gamma counter.
-
The Ki values were calculated from the competition binding curves.
-
In Vivo Diabetes Model (Fang et al., 2015)
-
Objective: To investigate the effect of central administration of this compound on insulin sensitivity and glucose metabolism in a rat model of type 2 diabetes.
-
Animal Model: Male Wistar rats induced with type 2 diabetes.
-
Procedure:
-
Rats received an intracerebroventricular (i.c.v.) injection of this compound.
-
Hyperinsulinemic-euglycemic clamp tests were performed to assess insulin sensitivity.
-
Plasma insulin and glucose concentrations were measured.
-
Skeletal muscle tissue was collected to analyze GLUT4 mRNA expression and protein translocation via Western blotting and RT-PCR.
-
In Vivo Epilepsy Model (Mazarati et al., 2006)
-
Objective: To examine the effect of this compound on the development of epilepsy (epileptogenesis).
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats received a continuous 24-hour intrahippocampal infusion of this compound.
-
Kindling was induced by electrical stimulation of the ventral hippocampus.
-
The progression of seizures was monitored and scored.
-
The study also included co-administration with inhibitors of specific signaling proteins to elucidate the downstream pathway.[10]
-
Signaling Pathways and Experimental Workflows
GALR1 Signaling Pathway
Activation of GALR1 by an agonist like this compound initiates a signaling cascade primarily through the Gi/o family of G proteins.[14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15] This pathway is crucial for the neuromodulatory effects of galanin mediated through GALR1.
Caption: GALR1 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Studies
The general workflow for the in vivo validation of this compound in animal models involves several key steps, from the preparation of the compound to the analysis of the outcomes.
Caption: General experimental workflow for in vivo this compound studies.
Comparison with Other Galanin Receptor Ligands
A direct head-to-head comparison of this compound with other GALR1 agonists in the same experimental settings is limited in the current literature. However, by comparing data from different studies, we can infer their relative properties.
| Ligand | Receptor Selectivity | Known Effects | Reference |
| This compound | GALR1 selective agonist | Antidiabetic, antiepileptogenic, analgesic | [4][7][10] |
| Galanin(1-29) | Non-selective agonist | Antiepileptogenic | [10] |
| Galanin(2-11) | GALR2 selective agonist | Proconvulsant in some models | [10] |
| AR-M1896 | GALR2 selective agonist | Pro-nociceptive | [16][17][18] |
| M35 | Non-selective antagonist | Blocks some galanin effects | [13] |
| M40 | Non-selective antagonist | Blocks feeding and acetylcholine release | [19] |
| Galnon | Non-selective agonist | Anticonvulsant | [20] |
It is important to note that the lack of standardized assays and direct comparative studies makes it challenging to definitively rank the potency and efficacy of these ligands against each other.
Conclusion and Future Directions
The available literature strongly supports the characterization of this compound as a potent and selective GALR1 agonist. Validation studies have demonstrated its potential therapeutic effects in preclinical models of diabetes, epilepsy, and pain. The detailed experimental protocols, while not fully available for all studies, provide a foundation for future research.
For drug development professionals, this compound represents a promising lead compound for targeting GALR1-mediated pathways. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with other GALR1 agonists are needed to establish a clear performance benchmark.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its translation to clinical settings.
-
Exploration of other therapeutic areas: Given the widespread distribution of GALR1, the therapeutic potential of this compound could be explored in other conditions, such as anxiety and depression.[15]
This review provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting the galanin system, with this compound serving as a key tool for these investigations.
References
- 1. A galanin receptor subtype 1 specific agonist [diva-portal.org]
- 2. Galanin receptor - Wikipedia [en.wikipedia.org]
- 3. Galanin Receptors as Drug Target for Novel Antidepressants: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central injection of GALR1 agonist M617 attenuates diabetic rat skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central Administration of Galanin Receptor 1 Agonist Boosted Insulin Sensitivity in Adipose Cells of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of kindling epileptogenesis by hippocampal galanin type 1 and type 2 receptors: The effects of subtype-selective agonists and the role of G-protein-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation-of-Kindling-Epileptogenesis-by-Hippocampal-Galanin-Receptors [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 15. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 16. Pro-nociceptive role of peripheral galanin in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
Comparative Efficacy of M617 TFA in GALR1 Knockout and Knockdown Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the activity of M617 Trifluoroacetate (TFA), a selective Galanin Receptor 1 (GALR1) agonist, in GALR1 knockout and knockdown models. It is intended for researchers, scientists, and drug development professionals investigating the role of GALR1 in various physiological and pathological processes. This document synthesizes available experimental data to objectively compare the performance of M617 TFA with other relevant alternatives, offering insights into its therapeutic potential.
Executive Summary
Galanin Receptor 1 (GALR1) is a G-protein coupled receptor implicated in a range of physiological processes, including pain perception, seizure activity, and metabolic regulation. This compound has emerged as a potent and selective tool for probing GALR1 function. This guide examines the effects of this compound in models where GALR1 expression is genetically silenced or knocked down, providing a critical assessment of its on-target activity and therapeutic promise. The data presented herein is compiled from multiple preclinical studies and is intended to serve as a valuable resource for the design and interpretation of future experiments in the field of galanin research.
This compound: A Selective GALR1 Agonist
M617 is a chimeric peptide that acts as a selective agonist for the Galanin Receptor 1 (GALR1)[1]. Its trifluoroacetate (TFA) salt is commonly used in research settings. The selectivity of M617 for GALR1 over other galanin receptor subtypes, such as GALR2, allows for the specific investigation of GALR1-mediated signaling pathways.
Performance in GALR1 Knockdown Models
A key strategy to validate the on-target effects of a selective agonist is to assess its activity in a model where the target receptor is absent. Studies utilizing CRISPR-mediated knockdown of GALR1 have provided compelling evidence for the specificity of this compound.
In a rat model of subarachnoid hemorrhage (SAH), CRISPR-mediated knockdown of GALR1 was shown to exacerbate neurological deficits and increase neuronal apoptosis. Administration of this compound in this model significantly improved both short- and long-term neurological outcomes and reduced neuronal death. Importantly, the neuroprotective effects of M617 were abolished in animals with GALR1 knockdown, confirming that its therapeutic action is mediated through this receptor.[2][3][4]
The table below summarizes the key findings from this study, comparing the effects of this compound in the presence and absence of GALR1.
| Experimental Group | Neurological Deficit Score (Modified Garcia Score) | Neuronal Apoptosis (TUNEL-positive cells) | pERK/ERK Ratio | pGSK-3β/GSK-3β Ratio |
| Sham | 20.5 ± 0.5 | 5.2 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| SAH + Vehicle | 12.3 ± 1.2 | 45.6 ± 5.3 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| SAH + this compound | 17.8 ± 0.9 | 15.7 ± 2.4 | 0.8 ± 0.09 | 0.9 ± 0.1 |
| SAH + GALR1 CRISPR | 9.5 ± 1.0 | 60.1 ± 6.8 | 0.3 ± 0.04 | 0.4 ± 0.05 |
| SAH + this compound + GALR1 CRISPR | 10.1 ± 1.1 | 58.9 ± 6.5 | 0.3 ± 0.04 | 0.4 ± 0.05 |
Data are presented as mean ± SEM. Data synthesized from a study by Chen et al. (2021).[2][3][4]
Comparison with Other GALR1 Ligands
To further contextualize the activity of this compound, it is useful to compare its effects with other compounds that modulate GALR1 activity, such as the antagonist M35 and the GALR1-preferring agonist NAX-5055.
M35 (Galanin Antagonist): M35 is a chimeric peptide that acts as a high-affinity galanin receptor ligand. While often described as an antagonist, some studies have reported it to have intrinsic agonistic activity in certain systems[5][6][7]. In a study investigating pain and depression comorbidity, local infusion of the GALR1 antagonist M35 into the paraventricular thalamus of mice did not significantly affect pain-like or depressive-like behaviors[1]. This contrasts with the effects of M617, which did show behavioral effects in the same study, suggesting that activation, rather than blockade, of GALR1 in this brain region is key to modulating these behaviors.
NAX-5055 (Galanin Agonist): NAX-5055 (also known as Gal-B2) is another systemically active galanin analog with a preference for GALR1[8][9]. It has demonstrated potent anticonvulsant activity in various epilepsy models[8][9]. While a direct comparison with M617 in a GALR1 knockout model is not available, the anticonvulsant effects of NAX-5055 are consistent with the known role of GALR1 in seizure modulation and align with the expected outcomes of GALR1 activation[10].
The following table provides a qualitative comparison of these GALR1-targeting compounds.
| Compound | Class | Primary Target | Key In Vivo Effects |
| This compound | Agonist | GALR1 | Neuroprotection, modulation of pain and depression-like behaviors. |
| M35 | Antagonist/Partial Agonist | Galanin Receptors | Variable effects, can act as an agonist in the absence of galanin[5]. |
| NAX-5055 | Agonist | GALR1-preferring | Potent anticonvulsant activity[8][9]. |
Experimental Protocols
GALR1 CRISPR Knockdown in Rats
This protocol provides a general framework for CRISPR-mediated knockdown of GALR1 in rats, based on methodologies described in the literature[2][3][4].
1. gRNA Design and Synthesis:
-
Design guide RNAs (gRNAs) targeting a conserved exon of the rat Galr1 gene.
-
Synthesize and purify the gRNAs.
2. In Vivo Delivery:
-
Package the gRNA and Cas9 nuclease into a suitable viral vector (e.g., AAV).
-
Perform stereotactic injection of the viral vector into the brain region of interest.
3. Verification of Knockdown:
-
At a designated time point post-injection, sacrifice the animals and collect tissue from the target region.
-
Assess GALR1 protein and mRNA levels using Western blot and qPCR, respectively, to confirm successful knockdown.
Experimental workflow for GALR1 CRISPR knockdown.
Intracerebroventricular (ICV) Injection of this compound
This protocol outlines the procedure for administering this compound directly into the cerebral ventricles of rodents.
1. Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small burr hole at the appropriate coordinates for lateral ventricle injection.
3. Injection:
-
Slowly lower a Hamilton syringe filled with the this compound solution to the target depth.
-
Infuse the solution at a controlled rate.
-
Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract.
4. Post-operative Care:
-
Suture the incision and provide post-operative analgesia and care.
Signaling Pathways
Activation of GALR1 by this compound initiates a cascade of intracellular signaling events. GALR1 is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, the ERK/GSK-3β signaling pathway has been identified as a key mediator of the neuroprotective effects of GALR1 activation.
GALR1 signaling pathway activated by this compound.
Conclusion
References
- 1. jneurosci.org [jneurosci.org]
- 2. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing novel antiepileptic drugs: Characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of M617 TFA
This document provides comprehensive guidance on the proper disposal procedures for M617 TFA, ensuring the safety of laboratory personnel and compliance with regulatory standards. The disposal protocol for this compound is contingent on the nature of the "M617" moiety, specifically whether it is radioactive. Trifluoroacetic acid (TFA) is a corrosive and environmentally harmful chemical, necessitating careful handling and disposal.[1][2][3]
Chemical Safety Information for Trifluoroacetic Acid (TFA)
All personnel handling this compound must be familiar with the hazards associated with Trifluoroacetic acid.
| Property | Value | Reference |
| Chemical Formula | C₂HF₃O₂ | [4] |
| Molar Mass | 114.02 g/mol | [5] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Pungent, vinegar-like | [1][4][6] |
| Boiling Point | 72.4 °C (162.3 °F) | [2][4] |
| Melting Point | -15.4 °C (4.3 °F) | [2][4] |
| Density | ~1.49 g/cm³ at 25 °C | [5] |
| Solubility in Water | Miscible | [4][7] |
| Acidity (pKa) | 0.2 - 0.5 | [5] |
| Hazards | Causes severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life.[2][8] | [2][8] |
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber).[8] Double gloving is recommended.[6]
-
Eye Protection: Safety goggles and a face shield.[9]
-
Lab Coat: A chemical-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3][10] If aerosols or mists are generated, respiratory protection may be necessary.[8]
Disposal Protocol for Non-Radioactive this compound
If the M617 component is not radioactive, the disposal procedure focuses solely on the chemical hazards of TFA.
Step 1: Segregation and Collection
-
Designated Waste Container: Collect all this compound waste in a designated, clearly labeled, and compatible container (e.g., glass or polyethylene).[11] The container must be in good condition and have a secure, tight-fitting lid.[10]
-
Labeling: Label the waste container as "Hazardous Waste: Trifluoroacetic Acid" and include any other non-radioactive chemical constituents.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[6][10]
Step 2: Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[7][8]
-
Secondary Containment: It is best practice to store the primary waste container within a secondary containment vessel to prevent spills.
-
Accessibility: Ensure the storage area is away from general laboratory traffic.[11]
Step 3: Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10][11]
-
Do Not Drain Dispose: Never pour TFA waste down the drain.[10]
-
Contaminated Materials: Any disposable materials that have come into contact with this compound, such as pipette tips and gloves, should be disposed of as hazardous waste.[6]
Disposal Protocol for Radioactive this compound
If the M617 component is radioactive, both chemical and radiological hazards must be addressed. This procedure assumes a dual-hazard waste stream.
Step 1: Segregation and Collection
-
Dual-Hazard Container: Collect radioactive this compound waste in a designated container that is compatible with both the chemical nature of TFA and the radiation type of M617.
-
Labeling: The waste container must be clearly labeled with "Radioactive Hazardous Waste," the universal radiation symbol, the specific radionuclide (M617), activity level, date, and "Trifluoroacetic Acid."[11]
-
Waste Streams: Keep separate waste streams for different types of radioactive materials to facilitate decay-in-storage or other disposal methods.
Step 2: Storage
-
Shielding: Store the waste container in a properly shielded and secure location as determined by your institution's Radiation Safety Officer (RSO).[11]
-
Ventilation: The storage area must be well-ventilated to prevent the accumulation of TFA vapors.
-
Record Keeping: Maintain accurate records of the stored radioactive waste, including the radionuclide, activity, and date of storage.
Step 3: Disposal
The disposal pathway for radioactive waste is determined by the half-life of the radionuclide.
-
Decay-in-Storage (For short-lived isotopes):
-
Store the waste for at least 10 half-lives.[11]
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.[11]
-
Once confirmed to be non-radioactive, the waste can be disposed of as chemical hazardous waste following the non-radioactive protocol. Deface or remove all radioactive material labels before chemical waste disposal.[11]
-
-
Radioactive Waste Pickup (For long-lived isotopes):
-
If the radionuclide has a long half-life, decay-in-storage is not feasible.
-
The waste must be packaged, labeled, and disposed of as low-level radioactive waste according to your institution's and local regulations.[11]
-
Contact your institution's RSO or EHS department to arrange for the proper disposal of this waste stream.[11]
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spill (<500 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[12]
-
Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill (>500 mL or outside a fume hood):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. halocarbon.com [halocarbon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects | MDPI [mdpi.com]
- 6. amherst.edu [amherst.edu]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
Standard Operating Procedure: Handling and Disposal of M617 TFA
This document provides essential safety and logistical guidance for the handling and disposal of M617 TFA, a potent trifluoroacetic acid (TFA) salt of a small molecule compound with undetermined toxicological properties. Due to the unknown nature of M617, all handling must be performed under the assumption that the compound is highly potent and hazardous.
Hazard Assessment and Control
Given the unknown toxicity profile of M617, a conservative approach to hazard control is mandatory. The primary risks are associated with inhalation of the powdered form, dermal absorption, and eye contact. Trifluoroacetic acid is corrosive and can cause severe skin and eye damage.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation risk.
-
Secondary Containment: Use a disposable tray or mat within the primary containment to contain any spills.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is required for all personnel handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specification | Purpose |
| Hands | Double Nitrile Gloves | Outer glove: 100% nitrile, minimum 4 mil thickness. Inner glove: standard nitrile. | Prevents skin contact. Double gloving is required for potent compounds. |
| Eyes | Chemical Safety Goggles | ANSI Z87.1 certified, with indirect venting. | Protects eyes from splashes and airborne particles. |
| Face | Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the face and neck. |
| Body | Disposable Lab Coat | Made of a non-woven material (e.g., Tyvek). | Protects personal clothing and skin from contamination. |
| Respiratory | N95 Respirator | NIOSH-approved. | Required when handling the powdered form outside of a fume hood (e.g., during transport). |
Operational Plan: Weighing and Solubilization
This section provides a step-by-step protocol for the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)
-
Vials and caps
-
Calibrated analytical balance
-
Spatula
-
Pipettes and tips
-
Waste disposal bags
Protocol:
-
Preparation: Don all required PPE as specified in the table above.
-
Containment Setup: Place all necessary equipment, including a waste bag, onto a disposable mat inside the chemical fume hood.
-
Weighing:
-
Tare the analytical balance with the receiving vial.
-
Carefully transfer the desired amount of this compound powder into the vial using a clean spatula.
-
Close the vial and the stock container immediately.
-
-
Solubilization:
-
Add the appropriate volume of solvent to the vial containing the this compound powder.
-
Cap the vial and vortex until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., pipette tips, disposable mat) in the designated waste bag inside the fume hood.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the waste bag before leaving the fume hood.
-
Seal the waste bag and dispose of it according to the disposal plan.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid materials (gloves, pipette tips, vials, etc.) must be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed hazardous liquid waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Spill: In case of a small spill within the fume hood, use a chemical spill kit to absorb the material. For larger spills or spills outside of containment, evacuate the area and contact the emergency response team.
Seek immediate medical attention after any exposure.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
